Tribrissen
Description
Properties
CAS No. |
39474-58-3 |
|---|---|
Molecular Formula |
C24H28N8O5S |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
4-amino-N-pyrimidin-2-ylbenzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3.C10H10N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1-7H,11H2,(H,12,13,14) |
InChI Key |
NFZZDOYBSGWASD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Other CAS No. |
39474-58-3 |
Synonyms |
co-trimazine Diaziprim Forte Ditrim sulfadiazine - trimethoprim sulfadiazine, trimethoprim drug combination sulfadiazine-trimethoprim mixture Tribrissen Triglobe trimethoprim-sulfadiazine mixture |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Tribrissen® (Trimethoprim-Sulfadiazine) in Combating Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Tribrissen®, a synergistic antimicrobial agent composed of trimethoprim and sulfadiazine. The focus is on its activity against gram-negative bacteria. By sequentially inhibiting key enzymes in the bacterial folic acid synthesis pathway, this combination achieves a bactericidal effect, a significant advantage over the bacteriostatic nature of its individual components. This document details the molecular interactions, presents available quantitative data on its efficacy, outlines experimental protocols for synergy analysis, and provides visual representations of the biochemical and experimental workflows.
Introduction: The Principle of Sequential Blockade
This compound®'s efficacy is rooted in the principle of "sequential blockade," a strategy that targets two distinct, consecutive steps in a single metabolic pathway essential for bacterial survival.[1] Bacteria, unlike mammals, must synthesize their own folic acid, a critical precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][2] Mammalian cells, in contrast, acquire folic acid from their diet, rendering them largely unaffected by this mechanism of action.[1][3] This selective toxicity is a cornerstone of the safety and efficacy of this drug combination.
The two active components of this compound® are:
-
Sulfadiazine: A sulfonamide antibiotic.
-
Trimethoprim: A diaminopyrimidine antibiotic.
Individually, these agents are typically bacteriostatic, meaning they inhibit bacterial growth and reproduction without killing the organisms. However, when used in combination, they exhibit a synergistic and often bactericidal effect, leading to the death of susceptible bacteria.[3][4] This potentiation allows for efficacy even against organisms that may show resistance to one of the components alone.[3]
The Molecular Mechanism of Action: Targeting Folic Acid Synthesis
The synthesis of tetrahydrofolate (THF), the biologically active form of folic acid, in bacteria is a multi-step enzymatic pathway. This compound® disrupts this pathway at two crucial points.
Sulfadiazine: Inhibition of Dihydropteroate Synthase (DHPS)
The first point of inhibition is mediated by sulfadiazine. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[5][6] Sulfadiazine competitively inhibits DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate.[5][6] This action effectively halts the folic acid synthesis pathway at an early stage.
Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)
Further down the pathway, trimethoprim comes into play. It is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[7][8] The affinity of trimethoprim for bacterial DHFR is several thousand times greater than its affinity for the mammalian equivalent, which accounts for its high therapeutic index.[3][9] By blocking this final reduction step, trimethoprim prevents the formation of the essential THF cofactor.
The dual inhibition of this vital pathway starves the bacterial cell of the necessary components for DNA replication and protein synthesis, ultimately leading to cell death.
Quantitative Analysis of Efficacy
The synergistic interaction between trimethoprim and sulfadiazine results in a significant reduction in the minimum inhibitory concentration (MIC) of each drug compared to when they are used alone.
Enzyme Inhibition Kinetics
The inhibitory activity of sulfadiazine and trimethoprim against their respective target enzymes has been quantified.
| Component | Target Enzyme | Target Organism | Inhibition Constant (Ki) / IC50 | Reference |
| Sulfadiazine | Dihydropteroate Synthase (DHPS) | E. coli | Ki = 2.5 x 10-6 M | [10] |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | E. coli | ID50 = 0.007 µM | [5] |
Note: Data for wild-type, susceptible enzymes are presented where available. The ID50 for trimethoprim is against the chromosomal DHFR.
In Vitro Susceptibility Data
The combination of trimethoprim and a sulfonamide demonstrates broad-spectrum activity against many common gram-negative pathogens. However, resistance can be a concern and susceptibility testing is often recommended.
| Organism | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) | Reference |
| Escherichia coli | Trimethoprim-Sulfamethoxazole | >32 | >32 | 67.21 | [11] |
| Salmonella enterica | Trimethoprim-Sulfamethoxazole | 1 | 2 | - | [11] |
Note: Data presented is for trimethoprim-sulfamethoxazole, a commonly studied combination with a similar mechanism to trimethoprim-sulfadiazine. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Synergy Data
The synergy between trimethoprim and sulfonamides is quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic.
| Organism | Antimicrobial Combination | Mean FIC Index (± SD) | Interpretation | Reference |
| Klebsiella pneumoniae | Trimethoprim + Amikacin | 0.59 ± 0.19 | Additive | [12] |
| Serratia marcescens | Trimethoprim + Amikacin | 0.48 ± 0.18 | Synergistic | [12] |
| Escherichia coli | Trimethoprim + Amikacin | 0.60 ± 0.22 | Additive | [12] |
Note: Data from a study with amikacin is used as an illustrative example of FIC index presentation. Specific FIC data for trimethoprim-sulfadiazine against a range of gram-negative bacteria would require further targeted studies.
Experimental Protocols
The synergistic effect of this compound® can be quantitatively assessed in the laboratory using several methods. The checkerboard assay and the time-kill assay are two of the most common approaches.
Checkerboard Assay for Synergy Testing
This method allows for the determination of the FIC index by testing a wide range of concentrations of two drugs in combination.
4.1.1. Materials
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB), cation-adjusted
-
Trimethoprim and sulfadiazine stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C)
-
Plate reader (optional, for OD measurements)
4.1.2. Procedure
-
Preparation of Drug Dilutions:
-
In a 96-well plate, create serial twofold dilutions of sulfadiazine along the x-axis (e.g., columns 1-10).
-
Create serial twofold dilutions of trimethoprim along the y-axis (e.g., rows A-G).
-
Column 11 should contain dilutions of sulfadiazine alone, and row H should contain dilutions of trimethoprim alone to determine their individual MICs.
-
Column 12 should serve as a growth control (no drug).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC index: FIC Index = FIC of sulfadiazine + FIC of trimethoprim.
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive or Indifference
-
FIC Index > 4.0: Antagonism[13]
-
-
Time-Kill Assay
This dynamic assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
4.2.1. Materials
-
Culture tubes or flasks
-
Mueller-Hinton broth (MHB), cation-adjusted
-
Trimethoprim and sulfadiazine stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Agar plates for colony counting
-
Sterile saline for dilutions
4.2.2. Procedure
-
Preparation of Cultures:
-
Prepare tubes of MHB containing:
-
No drug (growth control)
-
Sulfadiazine alone (at a clinically relevant concentration, e.g., MIC)
-
Trimethoprim alone (at a clinically relevant concentration, e.g., MIC)
-
Sulfadiazine and trimethoprim in combination (at their respective MICs or sub-MICs).
-
-
-
Inoculation:
-
Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 106 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 3, 6, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates and incubate overnight.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Visualizations
Signaling Pathway: Folic Acid Synthesis and Inhibition
Caption: Sequential blockade of the bacterial folic acid synthesis pathway by sulfadiazine and trimethoprim.
Logical Relationship: Synergistic Mechanism
Caption: The synergistic interaction of this compound®'s components leads to a bactericidal outcome.
Experimental Workflow: Checkerboard Assay
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. clyte.tech [clyte.tech]
- 5. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antimicrobial effects of trimethoprim and sulphadiazine in infected urine and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides | Semantic Scholar [semanticscholar.org]
- 12. Synergistic Activity of Trimethoprim and Amikacin Against Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Synergistic Dance of Trimethoprim and Sulfadiazine: A Technical Guide to a Potent Antibacterial Duo
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synergistic Antibacterial Effect of Trimethoprim and Sulfadiazine.
This technical guide provides a comprehensive overview of the synergistic antibacterial action of trimethoprim and sulfadiazine, a combination that has been a cornerstone in the treatment of various bacterial infections. This document delves into the molecular mechanism of their synergy, presents quantitative data from in vitro studies, and outlines detailed experimental protocols for assessing this powerful interaction.
The Core of Synergy: Sequential Blockade of Folic Acid Synthesis
The remarkable efficacy of the trimethoprim-sulfadiazine combination lies in its ability to sequentially inhibit two crucial enzymes in the bacterial folic acid (tetrahydrofolate) synthesis pathway. Folic acid is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making its production vital for bacterial survival and replication.[1][2][3]
Sulfadiazine's Role: Sulfadiazine, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, an early step in the folic acid pathway. By mimicking PABA, sulfadiazine blocks the synthesis of dihydrofolic acid.[3][4]
Trimethoprim's Role: Trimethoprim targets a subsequent step in the pathway by inhibiting dihydrofolate reductase (DHFR) . This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.[1][2] The affinity of trimethoprim for bacterial DHFR is several thousand times greater than for its mammalian counterpart, which accounts for its selective toxicity.
By inhibiting two different stages of the same essential metabolic pathway, the combination of sulfadiazine and trimethoprim results in a potent synergistic effect, often leading to a bactericidal (bacteria-killing) action, whereas each component alone is typically bacteriostatic (inhibits bacterial growth).[5]
Quantifying Synergy: The Fractional Inhibitory Concentration (FIC) Index
The synergistic effect of trimethoprim and sulfadiazine is quantified using the Fractional Inhibitory Concentration (FIC) index. This index is determined through in vitro susceptibility tests, most commonly the checkerboard assay.[4][6] The FIC index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The interpretation of the FIC index is as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Data Presentation: In Vitro Synergistic Activity
The following tables summarize the in vitro synergistic activity of trimethoprim and sulfadiazine (or sulfamethoxazole, a closely related sulfonamide) against various bacterial pathogens.
Table 1: Synergistic Activity against Escherichia coli
| Strain | MIC Trimethoprim Alone (µg/mL) | MIC Sulfonamide Alone (µg/mL) | MIC Trimethoprim in Combination (µg/mL) | MIC Sulfonamide in Combination (µg/mL) | FIC Index | Interpretation | Reference |
| E. coli (n=9) | Varies | Varies | Lower than MIC alone | Lower than MIC alone | < 0.5 for various ratios | Synergy | [7] |
Note: A study on nine E. coli strains with varying susceptibility profiles demonstrated that the Minimum Inhibitory Concentrations (MICs) are lower when sulfonamides are combined with trimethoprim compared to the MICs of sulfonamides alone, indicating synergism. The most synergistic ratios for sulfadiazine/trimethoprim ranged from 1/16 to 1/1280.[7]
Table 2: Synergistic Activity against Enterococcus faecalis
| Strain | MIC Trimethoprim Alone (µg/mL) | MIC Sulfamethoxazole Alone (µg/mL) | Geometric Mean MIC of Trimethoprim in Combination (µg/mL) | FIC Index | Interpretation | Reference |
| E. faecalis (126 isolates) | 0.164 (geometric mean) | Resistant | 0.016 | Not explicitly calculated, but potentiation is evident | Synergy | [8][9] |
Note: While all 126 clinical isolates of Enterococcus faecalis were resistant to sulfamethoxazole alone, the combination with trimethoprim markedly potentiated the inhibitory and bactericidal activities of trimethoprim. The geometric mean MIC of trimethoprim was reduced from 0.164 µg/mL to 0.016 µg/mL in the presence of sulfamethoxazole.[8][9]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, or antagonistic effects of antimicrobial combinations.[4]
Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of trimethoprim and sulfadiazine are prepared and serially diluted.
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of sulfadiazine are added to each well. Along the y-axis, increasing concentrations of trimethoprim are added. This creates a matrix of wells with various combinations of the two drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Reading Results: After incubation, the wells are visually inspected for turbidity. The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible growth.
-
FIC Index Calculation: The FIC index is calculated for each well showing no growth to determine the nature of the interaction.
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic picture of the antimicrobial interaction over time.
Methodology:
-
Preparation: Bacterial cultures are grown to a logarithmic phase.
-
Exposure: The bacterial culture is divided into several flasks containing:
-
No drug (growth control)
-
Trimethoprim alone at a specific concentration (e.g., MIC)
-
Sulfadiazine alone at a specific concentration (e.g., MIC)
-
The combination of trimethoprim and sulfadiazine at specific concentrations.
-
-
Sampling: Aliquots are removed from each flask at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by plating serial dilutions on appropriate agar plates.
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Logical Relationship of Synergistic Interaction
The synergistic interaction between trimethoprim and sulfadiazine can be visualized as a logical relationship where the inhibition of two sequential steps in a critical pathway leads to a significantly enhanced overall effect.
Conclusion
The synergistic combination of trimethoprim and sulfadiazine remains a powerful tool in the antimicrobial arsenal. Its well-understood mechanism of action, involving the sequential blockade of the bacterial folic acid synthesis pathway, provides a clear rationale for its enhanced efficacy. The quantitative assessment of this synergy through methods like the checkerboard assay and time-kill curve analysis is crucial for understanding its potency against various pathogens and for guiding clinical applications. This technical guide provides researchers and drug development professionals with the foundational knowledge and methodologies to further explore and harness the potential of this and other synergistic antimicrobial combinations.
References
- 1. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and interactions of antibiotic and phytochemical combinations against Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. P19 | Determination of optimal ratios for three sulfonamides/trimethoprim combinations against <i>E. coli</i> using checkerboard and time‐kill assays [agris.fao.org]
- 8. Susceptibility of enterococci to trimethoprim and trimethoprim-sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of enterococci to trimethoprim and trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Tribrissen's Sequential Blockade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribrissen®, a synergistic combination of trimethoprim and sulfadiazine, represents a classic example of a sequential enzymatic blockade in antimicrobial therapy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its potent bactericidal activity. By targeting two distinct, sequential enzymes in the bacterial folic acid synthesis pathway, this compound achieves a level of efficacy markedly greater than the sum of its individual components. This document details the biochemical pathways, presents quantitative data on enzyme inhibition, outlines experimental protocols for assessing its activity, and provides visual representations of the key concepts to support research and drug development efforts in the field of antimicrobials.
Introduction: The Principle of Sequential Blockade
The combination of trimethoprim and a sulfonamide, such as sulfadiazine, exemplifies the powerful pharmacological principle of sequential blockade.[1][2][3] This strategy involves the inhibition of two different enzymatic steps in a single metabolic pathway. In the case of this compound, the targeted pathway is the de novo synthesis of folic acid in bacteria, a process essential for the production of nucleotides and certain amino acids, and therefore, for bacterial survival and replication.[4][5] While each component alone is typically bacteriostatic, their combined action is often bactericidal and can be effective against strains resistant to one of the components.[4]
A key advantage of this therapeutic approach is the selective toxicity towards bacteria. Mammalian cells do not synthesize their own folic acid, instead obtaining it from their diet, making them largely unaffected by the action of sulfonamides at therapeutic doses.[2][4] Furthermore, trimethoprim exhibits a significantly higher affinity for the bacterial dihydrofolate reductase enzyme than for its mammalian counterpart, further ensuring a wide therapeutic index.[4]
The Folic Acid Synthesis Pathway: A Bacterial Achilles' Heel
Bacteria, unlike their mammalian hosts, must synthesize folic acid from precursor molecules. This metabolic pathway is a prime target for antimicrobial agents. The sequential blockade by this compound's components occurs at two critical junctures in this pathway.
Sulfadiazine: Inhibition of Dihydropteroate Synthase (DHPS)
Sulfadiazine, a member of the sulfonamide class of antibiotics, acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][6] Structurally, sulfonamides mimic para-aminobenzoic acid (PABA), the natural substrate for DHPS.[6] This structural analogy allows sulfadiazine to bind to the active site of DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroic acid.[6][7] This initial blockade curtails the production of the immediate precursor to dihydrofolic acid.
Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)
Further down the pathway, trimethoprim targets the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is responsible for the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), the biologically active form of folate.[4][7] Trimethoprim is a potent and selective inhibitor of bacterial DHFR, binding to the enzyme's active site and preventing the conversion of DHF.[4] This second blockade effectively halts the production of THF, leading to a deficiency in essential cofactors for DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.
The following diagram illustrates the sequential blockade of the bacterial folic acid synthesis pathway by sulfadiazine and trimethoprim.
Quantitative Analysis of Enzyme Inhibition and Synergy
The efficacy of this compound's components can be quantified through their inhibition constants (Ki) and 50% inhibitory concentrations (IC50) against their target enzymes. The synergy between the two drugs is often expressed using the Fractional Inhibitory Concentration (FIC) index.
Inhibition of Dihydropteroate Synthase by Sulfadiazine
The inhibitory potency of sulfadiazine against bacterial DHPS is a key factor in its antimicrobial activity. The following table summarizes available data for Escherichia coli.
| Compound | Target Enzyme | Bacterial Species | Ki (µM) |
| Sulfadiazine | Dihydropteroate Synthase (DHPS) | Escherichia coli | 2.5[5] |
Table 1: Inhibitory Constant (Ki) of Sulfadiazine against E. coli DHPS.
Inhibition of Dihydrofolate Reductase by Trimethoprim
Trimethoprim is a potent inhibitor of bacterial DHFR, with significantly lower affinity for the human enzyme, which underscores its selective toxicity.
| Compound | Target Enzyme | Bacterial Species | Ki (nM) | IC50 (nM) |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Staphylococcus aureus (DfrA) | 4,260[8] | - |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Staphylococcus aureus (DfrB) | - | 0.71[8] |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Staphylococcus aureus (DfrG) | - | 820[8] |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Escherichia coli | 4-5[9] | - |
Table 2: Inhibitory Constants (Ki) and IC50 Values of Trimethoprim against Bacterial DHFR.
Synergistic Action: The Fractional Inhibitory Concentration (FIC) Index
The synergistic effect of combining sulfadiazine and trimethoprim can be quantified using the FIC index, which is determined through a checkerboard assay. The FIC index is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interaction is interpreted as:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Studies have demonstrated that the combination of trimethoprim and sulfadiazine exhibits synergy against a wide range of bacteria. For instance, against Streptococcus equi, FIC indices were found to be synergistic (≤ 0.5) at ratios of trimethoprim to sulfadiazine ranging from 1:1 to 1:256.[10]
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a continuous, coupled spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the DHPS activity.
Materials:
-
Recombinant DHPS
-
Recombinant DHFR (as the coupling enzyme)
-
para-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
NADPH
-
Test inhibitor (e.g., Sulfadiazine)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (for control wells).
-
Prepare a master mix containing assay buffer, DHPS, an excess of DHFR, and NADPH. Add 178 µL of this master mix to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of a pre-warmed substrate mix containing PABA and DHPPP.
-
Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 15-30 minutes.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a colorimetric assay for measuring DHFR activity and its inhibition.
Principle: The activity of DHFR is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Test inhibitor (e.g., Trimethoprim)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the inhibitor dilutions or solvent (for control).
-
Add the DHFR enzyme solution to all wells except the blank.
-
Pre-incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the DHF substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode.
-
Determine the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to calculate the IC50.
Checkerboard Assay for Synergy Testing
This protocol describes the checkerboard microdilution method to assess the synergistic activity of two antimicrobial agents.
Principle: Serial dilutions of two drugs are combined in a 96-well plate, and the growth of a bacterial inoculum is observed to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.
Procedure:
-
Prepare serial dilutions of Drug A (e.g., sulfadiazine) horizontally and Drug B (e.g., trimethoprim) vertically in a 96-well microplate containing broth medium.
-
Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone to determine their individual MICs.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).
-
After incubation, determine the MIC for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index for each combination to determine synergy, additivity, or antagonism.
Conclusion
The molecular basis for this compound's sequential blockade is a well-established and elegant example of rational drug design. By targeting two essential enzymes in the bacterial folic acid synthesis pathway, the combination of sulfadiazine and trimethoprim achieves a potent synergistic and often bactericidal effect with a high degree of selective toxicity. The quantitative data on enzyme inhibition and the assessment of synergy through methods like the checkerboard assay provide a robust framework for understanding and further developing this class of antimicrobials. The detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the study of antimicrobial action and the development of novel therapeutic strategies to combat bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
In Vitro Susceptibility of E. coli Strains to Tribrissen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro susceptibility of Escherichia coli (E. coli) strains to Tribrissen, a potentiated sulfonamide antimicrobial agent. This compound is the brand name for a combination of trimethoprim and sulfadiazine, which act synergistically to inhibit bacterial folic acid synthesis. This document details the mechanism of action, common resistance pathways, standardized testing methodologies, and a summary of susceptibility data.
Mechanism of Action: Sequential Blockade of Folate Synthesis
This compound's efficacy stems from the sequential inhibition of two key enzymes in the bacterial folic acid metabolic pathway. Folic acid is an essential cofactor for the synthesis of nucleic acids and certain amino acids, making its production vital for bacterial growth and replication.[1]
-
Sulfadiazine , a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of PABA to dihydropteroic acid, an early step in the folate synthesis pathway.[2][3]
-
Trimethoprim then targets a subsequent step, potently inhibiting dihydrofolate reductase (DHFR) . This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.[2][3]
This dual blockade results in a bactericidal effect, as the bacterium is deprived of essential precursors for DNA, RNA, and protein synthesis.[3] Mammalian cells are largely unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet.[1]
Mechanisms of Resistance in E. coli
The primary mechanism of resistance to trimethoprim in E. coli is the acquisition of mobile genetic elements, such as plasmids and integrons, that carry genes encoding for altered, resistant dihydrofolate reductase enzymes.[4] These acquired genes are known as dfr genes.[4]
-
Acquired dfr Genes: Over 30 different dfr genes have been identified, with dfrA1, dfrA5, dfrA7, dfrA12, and dfrA17 being the most prevalent in E. coli.[5] These genes produce DHFR enzymes that have a much lower affinity for trimethoprim, rendering the antibiotic ineffective.
-
Integrons: Many dfr genes are found within gene cassettes that can be inserted into integrons, which are genetic elements that can capture and express resistance genes.[4] Class 1 and Class 2 integrons are commonly associated with trimethoprim resistance in E. coli.[4]
-
Mutations in Chromosomal DHFR: While less common, mutations in the chromosomal folA gene, which encodes for the native DHFR, can also lead to reduced susceptibility to trimethoprim.
Resistance to sulfonamides is often mediated by the acquisition of sul genes (sul1, sul2, sul3), which encode for alternative, resistant dihydropteroate synthase enzymes.[3] These genes are frequently located on the same mobile genetic elements as dfr genes, leading to co-resistance to both components of this compound.[5]
Quantitative Susceptibility Data
The in vitro susceptibility of E. coli to trimethoprim-sulfadiazine is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The following tables summarize susceptibility data from various studies. It is important to note that many surveillance programs test trimethoprim-sulfamethoxazole, which is considered a suitable surrogate for trimethoprim-sulfadiazine in susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) has established breakpoints for interpreting MIC values for Enterobacteriaceae.[6][7]
Table 1: CLSI MIC Interpretive Criteria for Trimethoprim-Sulfamethoxazole against E. coli
| Category | MIC (µg/mL) |
| Susceptible | ≤2/38 |
| Intermediate | - |
| Resistant | ≥4/76 |
Source: CLSI M100 Documents[6][7]
Table 2: Summary of E. coli Susceptibility to Trimethoprim-Sulfonamide Combinations from Various Studies
| Study Population | Number of Isolates | Drug Combination | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) |
| Community-Acquired UTI (Korea) | 346 | TMP-SMX | <0.125/2.375 | 128/2,432 | 29.2 |
| Hospitalized Patients (Regional) | 1248 | TMP-SMX | - | - | 67.6 |
| Urinary Isolates from College Women (USA) | 176 | TMP-SMX | - | - | 29.6 |
| Clinical Isolates (Argentina) | 224 | TMP-SMX | - | - | 28.0 |
| Multi-drug Resistant Uropathogens | 76 | TMP-SMX | - | - | MICs ≥ 320 for resistant isolates |
Note: TMP-SMX = Trimethoprim-Sulfamethoxazole. MIC values are presented for the trimethoprim/sulfonamide components, respectively.
Experimental Protocols for In Vitro Susceptibility Testing
Standardized methods for antimicrobial susceptibility testing are crucial for obtaining accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Trimethoprim-sulfadiazine stock solution
-
E. coli isolate to be tested
-
E. coli ATCC 25922 (Quality Control Strain)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the E. coli strain. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of trimethoprim-sulfadiazine in CAMHB in the 96-well plate. The typical concentration range tested is 0.12/2.38 to 4/76 µg/mL.
-
Inoculation: Inoculate each well containing the antimicrobial dilutions and a growth control well (broth only) with the diluted bacterial suspension.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or with an automated plate reader.
Kirby-Bauer Disk Diffusion Method
The disk diffusion method is a qualitative test that determines if a bacterium is susceptible, intermediate, or resistant to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Trimethoprim-sulfamethoxazole (1.25/23.75 µg) disks
-
E. coli isolate to be tested
-
E. coli ATCC 25922 (Quality Control Strain)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of MHA Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Application of Disks: Aseptically apply the trimethoprim-sulfamethoxazole disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpretation: Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameter to the established breakpoints from CLSI guidelines.
Quality Control
For both methods, it is imperative to perform quality control testing with a reference strain, E. coli ATCC 25922, each time patient isolates are tested. The results for the quality control strain should fall within the acceptable ranges defined by CLSI.
Table 3: CLSI Quality Control Ranges for E. coli ATCC 25922 with Trimethoprim-Sulfamethoxazole
| Test Method | Antimicrobial Agent | Concentration/Disk Content | Acceptable Range |
| Broth Microdilution | Trimethoprim-Sulfamethoxazole | - | 0.12/2.38 - 1/19 µg/mL |
| Disk Diffusion | Trimethoprim-Sulfamethoxazole | 1.25/23.75 µg | 23 - 29 mm |
Source: CLSI M100 Documents
Conclusion
The in vitro susceptibility of E. coli to this compound (trimethoprim-sulfadiazine) is a critical parameter for guiding therapeutic decisions and monitoring the evolution of antimicrobial resistance. The synergistic action of trimethoprim and sulfadiazine provides a potent bactericidal effect against susceptible isolates by targeting the bacterial folate synthesis pathway. However, the widespread dissemination of resistance genes, particularly dfr and sul genes on mobile genetic elements, poses a significant challenge. Adherence to standardized susceptibility testing methodologies, such as those outlined by CLSI, is essential for generating reliable data for clinical and research purposes. Continuous surveillance of E. coli susceptibility patterns is crucial for ensuring the continued efficacy of this important antimicrobial combination.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. microbenotes.com [microbenotes.com]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. Molecular Characterisation of Trimethoprim Resistance in Escherichia coli and Klebsiella pneumoniae during a Two Year Intervention on Trimethoprim Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
The Pharmacokinetics of Tribrissen® in Canine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics of Tribrissen®, a combination antimicrobial agent composed of trimethoprim (TMP) and sulfadiazine (SDZ), in canine models. The synergistic action of these two compounds, achieved through the sequential blockade of the bacterial folic acid synthesis pathway, results in a broad spectrum of bactericidal activity. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound® in dogs is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of this compound® in dogs has been characterized by several studies. Following oral and subcutaneous administration, both trimethoprim and sulfadiazine are readily absorbed, though their kinetic parameters differ.
Data Presentation: Pharmacokinetic Parameters of Trimethoprim and Sulfadiazine in Dogs
| Parameter | Trimethoprim (TMP) | Sulfadiazine (SDZ) | Route of Administration | Dosage | Canine Subjects | Source |
| Tmax (hours) | 1 | 4 | Oral | 30 mg/kg (combined) | 12 healthy adult dogs | [1][2] |
| Elimination Half-life (hours) | 2.5 | 9.9 | Oral | 30 mg/kg (combined) | 12 healthy adult dogs | [1][2] |
| Mean Serum Concentration (µg/mL) | 0.67 ± 0.02 | 51.1 ± 12.2 | Oral (every 24h for 5 doses) | 5 mg/kg TMP, 25 mg/kg SDZ | 6 healthy adult mixed-breed dogs | [3] |
| Mean Skin Concentration (µg/g) | 1.54 ± 0.40 | 59.3 ± 9.8 | Oral (every 24h for 5 doses) | 5 mg/kg TMP, 25 mg/kg SDZ | 6 healthy adult mixed-breed dogs | [3] |
| Mean Serum Concentration (µg/mL) | 1.24 ± 0.35 | 51.6 ± 9.3 | Oral (every 12h for 5 doses) | 5 mg/kg TMP, 25 mg/kg SDZ | 6 healthy adult mixed-breed dogs | [3] |
| Mean Skin Concentration (µg/g) | 3.03 ± 0.54 | 71.1 ± 8.2 | Oral (every 12h for 5 doses) | 5 mg/kg TMP, 25 mg/kg SDZ | 6 healthy adult mixed-breed dogs | [3] |
Mechanism of Action: Sequential Blockade of Folic Acid Synthesis
The synergistic effect of trimethoprim and sulfadiazine lies in their ability to inhibit two sequential steps in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of purines and ultimately DNA.
Experimental Protocols
In Vivo Pharmacokinetic Study
A representative experimental design to evaluate the pharmacokinetics of this compound® in canine models is as follows:
-
Subjects: A cohort of healthy, adult dogs of a specified breed (e.g., Beagles) or mixed breeds, with a balanced gender distribution.[1][3] The animals are acclimatized and maintained under standard laboratory conditions.
-
Drug Administration:
-
Blood Sampling: Serial blood samples are collected from a suitable vein (e.g., cephalic vein) at predetermined time points before and after drug administration.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of trimethoprim and sulfadiazine are determined using a validated analytical method. The resulting concentration-time data are analyzed using pharmacokinetic modeling software, often employing a one-compartment open model.[1]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The quantification of trimethoprim and sulfadiazine in canine plasma is commonly performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 analytical column. A mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is used to separate trimethoprim and sulfadiazine from endogenous plasma components.
-
Detection:
-
UV Detection: The eluent from the column is passed through a UV detector, and the absorbance is monitored at specific wavelengths for trimethoprim and sulfadiazine.
-
Mass Spectrometric Detection: For higher sensitivity and specificity, a mass spectrometer can be coupled to the HPLC system (LC-MS).
-
Visualizations
Experimental Workflow for a Canine Pharmacokinetic Study
Metabolism and Excretion
The metabolism of the two components of this compound® differs in dogs. Dogs have a deficiency in acetylation, which can influence the metabolism of sulfonamides like sulfadiazine. A significant portion of trimethoprim is excreted unchanged in the urine. Both drugs can be found in the urine at concentrations that exceed the minimum inhibitory concentrations for common bacterial pathogens for up to 24 hours after a single oral dose.[1]
Tissue Distribution
Trimethoprim is known for its extensive distribution into various tissues and body fluids.[4] In many cases, the concentration of trimethoprim in tissues can be higher than the corresponding plasma concentrations. Studies have also shown good gastrointestinal absorption of both trimethoprim and sulfadiazine in dogs after oral administration.[4][5] The concentration of trimethoprim in tissue fluid has been observed to peak several hours after administration, at which point it can exceed plasma levels.[4][5] Sulfadiazine also distributes into tissues, although its persistence in plasma is longer than that of trimethoprim.[4][5] Notably, therapeutically effective concentrations of both drugs have been measured in the skin of dogs.[3]
References
- 1. Pharmacokinetics of trimethoprim and sulfadiazine in the dog: urine concentrations after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Serum and skin concentrations after multiple-dose oral administration of trimethoprim-sulfadiazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of trimethoprim/sulphadiazine in plasma, tissue and synovial fluids | Semantic Scholar [semanticscholar.org]
- 5. Distribution of trimethoprim/sulphadiazine in plasma, tissue and synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Potentiated Sulfonamides in Veterinary Medicine: A Technical Guide
An in-depth examination of the history, synergistic mechanism, and pharmacological development of potentiated sulfonamides, a cornerstone of veterinary therapeutics for over half a century.
Introduction
Potentiated sulfonamides represent a critical advancement in antimicrobial therapy, combining a sulfonamide with a diaminopyrimidine inhibitor to create a synergistic and broad-spectrum bactericidal agent.[1][2] While sulfonamides alone are bacteriostatic, their combination with drugs like trimethoprim or ormetoprim results in a sequential blockade of the bacterial folic acid synthesis pathway, enhancing their efficacy and combating the development of resistance.[3][4] This guide delves into the historical context, mechanism of action, key experimental evaluations, and pharmacokinetic profiles of these vital drug combinations in veterinary practice.
A Historical Perspective
The journey of sulfonamides in veterinary medicine began in the late 1930s, shortly after their discovery.[5] The first documented veterinary application was the use of sulfanilamide for treating bovine mastitis in 1937.[6] By 1948, their efficacy was recognized in treating pneumonia in cattle, and they were also incorporated into poultry feed to prevent coccidiosis.[6]
Recognizing the limitations of sulfonamides as standalone agents, particularly the rapid emergence of bacterial resistance, researchers explored combination therapies.[7] The development of diaminopyrimidines, such as trimethoprim, provided the key to unlocking the full potential of sulfonamides.[6] This led to the creation of "potentiated sulfonamides," which demonstrated a broader spectrum of activity and a bactericidal, rather than bacteriostatic, effect.[1][4] These combinations have become a mainstay for treating a wide array of infections in companion and food-producing animals, including those affecting the respiratory, urinary, and gastrointestinal tracts.[7][8]
Mechanism of Action: Sequential Blockade of Folate Synthesis
The synergistic effect of potentiated sulfonamides is achieved by inhibiting two sequential steps in the microbial folic acid metabolic pathway. Bacteria, unlike mammals, must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids and certain amino acids.[3]
-
Sulfonamide Action : Sulfonamides are structurally similar to para-aminobenzoic acid (PABA). They act as competitive inhibitors of the enzyme dihydropteroate synthase, blocking the conversion of PABA into dihydropteroic acid.[7][9]
-
Diaminopyrimidine Action : Diaminopyrimidines, such as trimethoprim, inhibit the enzyme dihydrofolate reductase (DHFR).[3][7] This enzyme is responsible for the subsequent step in the pathway: the conversion of dihydrofolic acid to tetrahydrofolic acid, the biologically active form.[3]
Bacterial DHFR has a significantly higher affinity for trimethoprim (up to 100,000-fold greater) than the mammalian equivalent, which accounts for the selective toxicity of the drug.[7] This dual blockade leads to a bactericidal effect and reduces the likelihood of resistance developing compared to using either agent alone.[1][3]
References
- 1. Potentiated-Sulphonamides - WikiVet English [en.wikivet.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]
- 6. improveinternational.com [improveinternational.com]
- 7. Sulfonamides and Potentiated Sulfonamides | Veterian Key [veteriankey.com]
- 8. madbarn.com [madbarn.com]
- 9. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
Tribrissen's Spectrum of Activity Against Anaerobic Pathogens: A Technical Guide
An in-depth analysis of the in-vitro efficacy of the trimethoprim-sulfadiazine combination against clinically relevant anaerobic bacteria.
Introduction
Tribrissen, a synergistic combination of trimethoprim and sulfadiazine, is a potentiated sulfonamide antimicrobial agent.[1][2] Its mechanism of action involves a sequential blockade of the bacterial folic acid synthesis pathway, leading to a bactericidal effect.[3][4] While its efficacy against a broad spectrum of aerobic bacteria is well-documented, its activity against anaerobic pathogens is a subject of ongoing investigation and debate within the scientific community.[3][5] This technical guide provides a comprehensive overview of the available data on the in-vitro activity of this compound and its components against key anaerobic genera, including Bacteroides, Prevotella, Fusobacterium, and Clostridium. Conflicting reports in the literature, often attributable to variations in testing methodologies, will be critically examined.[6][7] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's anaerobic spectrum.
Mechanism of Action: Sequential Blockade of Folate Synthesis
The synergistic and bactericidal activity of this compound stems from the inhibition of two crucial enzymes in the bacterial folate synthesis pathway.[4] Sulfadiazine, a competitive inhibitor of dihydropteroate synthase, blocks the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid.[3][8] Subsequently, trimethoprim inhibits dihydrofolate reductase, preventing the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid essential for purine and DNA synthesis.[3][9] This dual action is effective because mammalian cells utilize pre-formed folic acid from their diet and are therefore unaffected by sulfonamides at therapeutic doses.[3][4]
In-Vitro Susceptibility Data
The in-vitro efficacy of trimethoprim-sulfonamide combinations against anaerobic bacteria has yielded variable results across different studies. These discrepancies are often linked to the choice of testing medium and inoculum size.[6][10] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from several key studies.
Table 1: Susceptibility of Various Anaerobic Bacteria to Trimethoprim-Sulfamethoxazole
| Bacterial Species | Number of Isolates | Trimethoprim MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) | Trimethoprim-Sulfamethoxazole (1:20) MIC (µg/mL) |
| Various Anaerobes | 94 | 5.4 (90% inhibited) | 900 (90% inhibited) | <0.25 - <4.75 (90% inhibited) |
Data from Indiveri and Hirsh, 1986.[11]
Table 2: Susceptibility of Obligately Anaerobic Bacteria to Trimethoprim-Sulfamethoxazole
| Susceptibility | Percentage of Strains (n=144) | MIC (µg/mL) |
| Susceptible to Sulfamethoxazole alone | 58% | ≤ 16 |
| Susceptible to Trimethoprim alone | 12% | ≤ 1 |
| Susceptible to Combination (19:1) | 85% | ≤ 16 |
Data from Wüst, 1980.[12][13] Notably, all 45 strains of the Bacteroides fragilis group tested in this study were susceptible to the combination.[12][13]
Table 3: Resistance of Anaerobic Isolates to Trimethoprim-Sulfamethoxazole
| Resistance | Number of Isolates |
| Resistant to ≥100 µg/mL SMX | 95 of 98 |
| Resistant to ≥6.25 µg/mL TMP | 85 of 98 |
| Resistant to ≥(100 µg/mL SMX + 6.25 µg/mL TMP) | 66 of 72 |
Data from Phillips and Warren, 1976.[6] This study suggests that the majority of anaerobic bacteria are resistant to the combination.
Experimental Protocols
The variability in reported efficacy underscores the critical importance of standardized and appropriate methodologies for testing the susceptibility of anaerobic bacteria to trimethoprim-sulfonamide combinations.
Agar Dilution Susceptibility Testing
A commonly employed method for determining the MIC of antimicrobial agents against anaerobes.
Key Methodological Considerations:
-
Growth Medium: The choice of agar can significantly impact results. Brucella agar has been reported to be somewhat inhibitory to sulfamethoxazole and trimethoprim.[6] Diagnostic Sensitivity Test Agar (Oxoid) and Mueller-Hinton agar are considered more suitable.[6][7] Media should be supplemented with hemin, vitamin K1, and sodium pyruvate to support the growth of fastidious anaerobes.[7][13]
-
Inoculum Size: The density of the bacterial inoculum can affect the MIC values, with higher inocula sometimes leading to higher MICs for sulfonamides.[10]
-
Incubation Time: A standard incubation period of 48 hours is typically required for anaerobic bacteria.[6]
Broth Microdilution Susceptibility Testing
An alternative method for determining MICs in a liquid medium.
Protocol Outline:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared in a suitable broth medium (e.g., prereduced Diagnostic Sensitivity Test broth) in microtiter plates.[7][13]
-
Inoculum Preparation: A standardized suspension of the anaerobic isolate is prepared and diluted to achieve a final inoculum concentration of approximately 10^5 CFU per well.[14]
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated in an anaerobic environment at 35-37°C for 48 hours.[14]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible growth of the organism.[14]
Mechanisms of Resistance in Anaerobic Bacteria
Resistance to trimethoprim-sulfonamide combinations in anaerobic bacteria can be intrinsic or acquired.
-
Intrinsic Resistance: Some anaerobic genera, such as Prevotella, are considered intrinsically resistant to trimethoprim and sulfonamides.[15] The primary mechanism of resistance to trimethoprim in anaerobes like Bacteroides fragilis and Clostridium species is the production of a dihydrofolate reductase enzyme that is significantly less susceptible to inhibition by the drug compared to the enzyme found in susceptible bacteria.[9][16]
-
Acquired Resistance: Resistance can also be acquired through horizontal gene transfer of plasmids and transposons that carry genes encoding for drug-insensitive target enzymes (dihydropteroate synthase and dihydrofolate reductase).[8]
Discussion and Future Directions
The available in-vitro data on the activity of this compound against anaerobic pathogens present a complex picture. While some studies demonstrate good efficacy, particularly for the combination against the Bacteroides fragilis group, others report widespread resistance.[6][7][12] This highlights the critical need for standardized testing protocols to allow for more accurate comparisons between studies.
The intrinsic resistance of certain anaerobic genera, mediated by drug-insensitive target enzymes, poses a significant challenge.[9] Further research into the prevalence of acquired resistance genes in clinical anaerobic isolates is warranted to better understand the evolving landscape of antimicrobial resistance.
For drug development professionals, the conflicting data suggest that while this compound may have a role in treating certain anaerobic infections, its use should be guided by susceptibility testing whenever possible. The synergistic interaction between trimethoprim and sulfadiazine remains a compelling principle, and further investigation into novel potentiated sulfonamide combinations with improved activity against resistant anaerobic strains could be a fruitful area of research. The potential for in-vivo ineffectiveness of trimethoprim-sulfonamides in necrotic tissue due to the presence of thymidine also warrants consideration.[17]
Conclusion
This compound exhibits variable in-vitro activity against anaerobic pathogens. The combination of trimethoprim and sulfadiazine demonstrates synergy and can be effective against certain anaerobic isolates, including members of the Bacteroides fragilis group.[7][12] However, intrinsic and acquired resistance mechanisms are prevalent in many anaerobic species, leading to reports of high resistance rates.[6][9] The significant influence of testing methodology on susceptibility results cannot be overstated. Future research should focus on harmonizing testing methods and exploring the molecular basis of resistance to better define the clinical utility of this compound in the context of anaerobic infections.
References
- 1. Trimethoprim/Sulfadiazine (this compound®) for Dogs and Cats [petplace.com]
- 2. Sulfadiazine/Trimethoprim | VCA Animal Hospitals [vcahospitals.com]
- 3. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. The antimicrobial activities of trimethoprim and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to trimethoprim and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of sulfamethoxazole and trimethoprim against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Susceptibility of obligate anaerobes to trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro susceptibility of anaerobes to co-trimoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multicenter Survey of the Changing In Vitro Antimicrobial Susceptibilities of Clinical Isolates of Bacteroides fragilis Group, Prevotella, Fusobacterium, Porphyromonas, and Peptostreptococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prevotella | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. Trimethoprim and sulfonamide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Resistance in Clostridium and Brachyspira spp. and Other Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trimethoprim Resistance Mechanisms and Their Effect on Tribrissen® Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim, a synthetic bacteriostatic antibiotic, has long been a cornerstone in both human and veterinary medicine, primarily for the treatment of urinary tract and other bacterial infections. Its efficacy is significantly enhanced when used in combination with a sulfonamide, such as sulfamethoxazole or sulfadiazine. This combination, known commercially as Tribrissen® in veterinary medicine, creates a synergistic effect by sequentially blocking the bacterial folic acid synthesis pathway. However, the emergence and spread of trimethoprim resistance pose a significant threat to the continued clinical utility of this important drug combination. This technical guide provides a comprehensive overview of the molecular mechanisms underlying trimethoprim resistance and its direct impact on the efficacy of this compound®.
This compound®: Composition and Synergistic Mechanism of Action
This compound® is a potentiated sulfonamide that combines trimethoprim and a sulfonamide (commonly sulfadiazine or sulfamethoxazole) in a 1:5 ratio.[1][2] This combination targets two sequential steps in the bacterial folate biosynthesis pathway, a process essential for the synthesis of nucleic acids and certain amino acids.[3]
-
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[4]
-
Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid.[5]
The dual blockade of this vital metabolic pathway results in a synergistic and often bactericidal effect, which is significantly greater than the sum of the effects of the individual drugs.[6] This synergy is a key factor in the historical success of trimethoprim-sulfonamide combinations.[7]
dot
Caption: Mechanism of action of this compound® targeting the bacterial folic acid synthesis pathway.
Core Mechanisms of Trimethoprim Resistance
Bacterial resistance to trimethoprim is a growing concern and can arise through several distinct molecular mechanisms. These mechanisms effectively reduce the inhibitory effect of trimethoprim, thereby compromising the efficacy of this compound®.
The most clinically significant mechanism of trimethoprim resistance is the acquisition of mobile genetic elements, such as plasmids and integrons, that carry genes encoding trimethoprim-resistant dihydrofolate reductase enzymes.[8] These acquired dfr genes produce DHFR variants that have a significantly lower affinity for trimethoprim compared to the native bacterial enzyme, rendering the drug ineffective.[9]
There are two main families of acquired dfr genes, dfrA and dfrB, which are evolutionarily unrelated.[10] The dfrA family is the most diverse and prevalent, with over 30 different genes identified in clinical isolates.[10] Common dfrA genes include dfrA1, dfrA5, dfrA7, dfrA12, and dfrA17.[11] The dfrG and dfrK genes are notable causes of trimethoprim resistance in Staphylococcus aureus.[8][12]
dot
References
- 1. academic.oup.com [academic.oup.com]
- 2. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. A quantitative study of the effects of this compound on canine tear production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. szu.gov.cz [szu.gov.cz]
- 5. slh.wisc.edu [slh.wisc.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emergence of trimethoprim resistance gene dfrG in Staphylococcus aureus causing human infection and colonization in sub-Saharan Africa and its import to Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfadiazine/Trimethoprim | VCA Animal Hospitals [vcahospitals.com]
- 11. Standard and real-time multiplex PCR methods for detection of trimethoprim resistance dfr genes in large collections of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MRSA isolates from the United States hospitals carry dfrG and dfrK resistance genes and succumb to propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Sulfadiazine in the Inhibition of Dihydrofolic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadiazine, a prominent member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting a crucial step in the bacterial folic acid synthesis pathway. This guide provides an in-depth technical overview of sulfadiazine's mechanism of action, focusing on its role as a competitive inhibitor of dihydropteroate synthase (DHPS). We will explore the biochemical pathway, present quantitative data on its inhibitory activity, and provide a detailed experimental protocol for assessing DHPS inhibition. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug discovery and development.
Introduction: The Folic Acid Synthesis Pathway - An Achilles' Heel for Bacteria
Folic acid (vitamin B9) is an essential precursor for the synthesis of nucleotides, the building blocks of DNA and RNA, and certain amino acids.[1][2] While humans obtain folate from their diet, most bacteria possess a de novo synthesis pathway, making it an attractive target for antimicrobial agents.[2] This pathway's absence in mammals provides the basis for the selective toxicity of drugs that inhibit it.[2]
The synthesis of dihydrofolic acid is a multi-step enzymatic process. One of the key enzymes in this pathway is dihydropteroate synthase (DHPS).[3][4] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4][5] This molecule is subsequently converted to dihydrofolic acid.
Mechanism of Action: Sulfadiazine as a Competitive Inhibitor
Sulfadiazine's antibacterial activity stems from its structural similarity to PABA.[2][5] This structural mimicry allows sulfadiazine to act as a competitive inhibitor of DHPS. It binds to the active site of the enzyme, preventing the binding of the natural substrate, PABA.[2] This competitive inhibition effectively blocks the synthesis of dihydropteroate and, consequently, dihydrofolic acid.[1] The depletion of the folic acid pool ultimately halts bacterial growth and replication.[1]
Signaling Pathway Diagram
Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfadiazine.
Quantitative Analysis of DHPS Inhibition
The potency of sulfadiazine and other sulfonamides as DHPS inhibitors is quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The following table summarizes key quantitative data for the inhibition of DHPS by various sulfonamides.
| Inhibitor | Enzyme Source | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Sulfadiazine | Escherichia coli | 2.5 µM | Not Specified | [6] |
| Sulfamethoxazole | Toxoplasma gondii | - | >100 µM | [7] |
| Sulfathiazole | Plasmodium falciparum | Varies with allele | Not Specified | [3] |
| Dapsone | Plasmodium falciparum | Varies with allele | Not Specified | [3] |
| 3',5'-dihalo-sulfanilanilides | Toxoplasma gondii | 6 to 57-fold lower than Sulfamethoxazole | 7 to 30-fold lower than Sulfadiazine | [7] |
Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
The following is a detailed protocol for a continuous, coupled spectrophotometric assay to determine the inhibitory activity of compounds like sulfadiazine against DHPS.[1][8]
Principle
The activity of DHPS is measured using a coupled enzyme assay. DHPS catalyzes the formation of dihydropteroate from DHPPP and PABA. The product, dihydropteroate, is then reduced to dihydrofolate by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is directly proportional to the DHPS activity and can be monitored by the decrease in absorbance at 340 nm.[8]
Experimental Workflow Diagram
Caption: Workflow for the continuous, coupled spectrophotometric DHPS inhibition assay.
Materials and Reagents
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR) (coupling enzyme)
-
7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
NADPH
-
Sulfadiazine (or other inhibitors)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5-8.0)
-
DMSO (for dissolving inhibitors)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer with temperature control
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM Sulfadiazine in DMSO).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to achieve the desired concentration range.
-
Prepare a fresh enzyme mix containing DHPS and an excess of DHFR in assay buffer. The concentration of DHFR should be sufficient to ensure it is not the rate-limiting step.
-
Prepare a fresh substrate mix containing PABA and DHPPP in assay buffer.
-
-
Assay Setup (96-well plate):
-
Add a small volume (e.g., 2 µL) of each inhibitor dilution to the corresponding wells of the microplate. Include a control well with DMSO only (for 0% inhibition) and a blank well without DHPS (for background correction).
-
Add the enzyme mix to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate mix to all wells.
-
Immediately place the microplate in the spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Data Analysis
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive and the Kₘ of the substrate (PABA) is determined under the same assay conditions.
Conclusion
Sulfadiazine's targeted inhibition of dihydropteroate synthase remains a cornerstone of its antibacterial efficacy. Understanding the intricacies of this mechanism, supported by robust quantitative data and standardized experimental protocols, is paramount for the continued development of novel antimicrobial agents that can overcome emerging resistance. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to advancing the field of infectious disease treatment.
References
- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Active Components of Tribrissen: Trimethoprim and Sulfadiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribrissen is a synergistic, broad-spectrum antimicrobial agent widely used in veterinary medicine.[1] Its efficacy stems from the combined action of its two active components: Trimethoprim (TMP) and Sulfadiazine (SDZ).[1] This technical guide provides an in-depth analysis of the chemical structures, physicochemical properties, and mechanisms of action of these two compounds. It details the synergistic relationship that results in a sequential blockade of the bacterial folic acid synthesis pathway, leading to a bactericidal effect.[2][3] Furthermore, this document outlines key experimental protocols for the evaluation of these components, including methods for determining minimum inhibitory concentration, assessing synergistic interactions, and quantifying plasma concentrations via high-performance liquid chromatography (HPLC). All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams.
Trimethoprim (TMP)
Trimethoprim is a synthetic diaminopyrimidine derivative that acts as a potent and selective inhibitor of bacterial dihydrofolate reductase.[4][5] It is a lipophilic and weak alkaline compound.[6]
Chemical Structure and Properties
The chemical structure and key physicochemical properties of Trimethoprim are summarized below.
| Identifier | Value |
| IUPAC Name | 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine[5] |
| Molecular Formula | C₁₄H₁₈N₄O₃[5] |
| Molecular Weight | 290.32 g/mol [7] |
| CAS Number | 738-70-5[5] |
| Physicochemical Property | Value |
| Appearance | White or off-white crystalline powder, odorless, with a bitter taste.[6][8] |
| Melting Point | 199-203 °C[6] |
| Solubility | Insoluble in water; slightly soluble in chloroform, ethanol, and acetone; highly soluble in glacial acetic acid.[6] The aqueous solubility is pH-dependent, decreasing in alkaline solutions.[5] |
| pKa | 7.4[9] |
| LogP | 0.78 - 0.9[10][11] |
Mechanism of Action
Trimethoprim's antibacterial activity is derived from its high affinity for bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF).[4][12] THF is an essential precursor in the synthesis of purines, thymidine, and ultimately, bacterial DNA and proteins.[4] By competitively inhibiting DHFR, Trimethoprim blocks the conversion of dihydrofolic acid (DHF) to THF, thereby halting bacterial replication.[4][6] Trimethoprim exhibits a significantly greater affinity—up to 10,000 times higher—for the bacterial DHFR enzyme compared to its mammalian counterpart, which accounts for its selective toxicity.
Sulfadiazine (SDZ)
Sulfadiazine is a synthetic sulfonamide antibiotic.[4] It is a short-acting sulfonamide that functions as a bacteriostatic agent when used alone.
Chemical Structure and Properties
The chemical structure and key physicochemical properties of Sulfadiazine are detailed below.
| Identifier | Value |
| IUPAC Name | 4-amino-N-pyrimidin-2-ylbenzenesulfonamide[2] |
| Molecular Formula | C₁₀H₁₀N₄O₂S[2] |
| Molecular Weight | 250.28 g/mol [13] |
| CAS Number | 68-35-9 |
| Physicochemical Property | Value |
| Appearance | White or slightly yellow, odorless crystalline powder that slowly darkens on exposure to light.[4] |
| Melting Point | 252-256 °C (with decomposition)[4][13] |
| Solubility | Practically insoluble in water (77 mg/L at 25 °C); slightly soluble in acetone and ethanol.[2] It is soluble in dilute mineral acids and alkali hydroxide solutions. |
| pKa | 6.3 - 6.36[2][4] |
| LogP | -0.09[2] |
Mechanism of Action
Sulfonamides, including Sulfadiazine, are structural analogs of para-aminobenzoic acid (PABA).[14] Bacteria that cannot utilize pre-formed folate must synthesize it from PABA.[14] Sulfadiazine competitively inhibits the bacterial enzyme dihydropteroate synthase, which catalyzes the conversion of PABA into dihydropteroic acid, a precursor to DHF.[2][13] This inhibition blocks the folic acid synthesis pathway at an earlier stage than Trimethoprim, leading to a depletion of essential folate cofactors required for bacterial growth.[8]
Synergistic Antimicrobial Action
The combination of Trimethoprim and Sulfadiazine in this compound results in a potent synergistic and bactericidal effect. This is achieved through a sequential blockade of the same metabolic pathway at two distinct points.
-
Sulfadiazine first inhibits dihydropteroate synthase, reducing the production of dihydrofolic acid (DHF).[2]
-
Trimethoprim then inhibits dihydrofolate reductase, preventing the conversion of the remaining DHF into tetrahydrofolic acid (THF).[4]
This dual action is significantly more effective than the bacteriostatic activity of either component alone, often proving effective against bacteria resistant to one of the individual agents.[3]
Pharmacokinetic Properties
A summary of the key pharmacokinetic parameters for Trimethoprim and Sulfadiazine is provided in the table below. These values can vary depending on the species and individual physiological factors.
| Parameter | Trimethoprim | Sulfadiazine |
| Nature | Weak lipophilic base[6] | Weak acidic[4] |
| Bioavailability (Oral) | 90-100% | Good |
| Protein Binding | 44% | 38-48% |
| Metabolism | Liver | Liver (acetylation)[4] |
| Elimination Half-life | 8-12 hours | 7-17 hours |
| Excretion | Primarily renal (50-60%), some fecal (4%) | Primarily renal |
Experimental Protocols
This section details methodologies for key experiments used in the research and development of antimicrobial agents like Trimethoprim and Sulfadiazine.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15] The broth microdilution method is a standard procedure.[16]
Protocol Notes:
-
For Trimethoprim/Sulfonamide combinations, the MIC is often read at the concentration that inhibits ≥80% of growth compared to the positive control, as some trailing growth may occur.[15]
-
All procedures should be performed in accordance with Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[3]
Synergy Testing: The Checkerboard Assay
The checkerboard assay is a common method to quantify the synergistic effect of two antimicrobial agents.[1] It involves testing a matrix of concentrations for both drugs simultaneously.
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated as follows:[17] FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The lowest FIC index value obtained from all the wells is reported as the result of the interaction.[17]
Quantification in Plasma via HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for the simultaneous quantification of Trimethoprim and Sulfadiazine in biological matrices like plasma.[14]
Method Parameters Example: [14]
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of water, acetonitrile, and triethylamine (e.g., 838:160:2, v/v), with pH adjusted to 5.5.
-
Flow Rate: 1.4 ml/min.
-
Detection: UV spectrophotometer at 254 nm.
-
Validation: The method must be validated according to ICH/USP guidelines for linearity, sensitivity (LOD/LOQ), accuracy, and precision.[14]
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfadiazine | 68-35-9 [chemicalbook.com]
- 5. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trimethoprim | 738-70-5 [chemicalbook.com]
- 7. Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids. | Semantic Scholar [semanticscholar.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 10. trimethoprim | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Silver Sulfadiazine | C10H9AgN4O2S | CID 441244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfadiazine - Wikipedia [en.wikipedia.org]
- 14. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
Methodological & Application
Standard Operating Procedure for Tribrissen® Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribrissen® is a potentiated sulfonamide antimicrobial agent, consisting of a combination of trimethoprim and sulfadiazine. This combination results in a sequential blockade of the bacterial folic acid synthesis pathway, leading to a synergistic and often bactericidal effect. Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of this compound® against clinical isolates and for monitoring the development of resistance. These application notes provide detailed protocols for the standardized susceptibility testing of this compound® against veterinary pathogens.
The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for trimethoprim-sulfamethoxazole, a closely related combination often used as a surrogate in susceptibility testing.
Mechanism of Action: Sequential Blockade of Folic Acid Synthesis
This compound®'s efficacy stems from its two components targeting different enzymatic steps in the bacterial folic acid pathway. Sulfadiazine, a competitive inhibitor of dihydropteroate synthase, blocks the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid. Trimethoprim then inhibits dihydrofolate reductase, preventing the conversion of dihydrofolic acid to tetrahydrofolic acid, a crucial component for DNA, RNA, and protein synthesis. This dual action makes the combination significantly more potent than either agent alone.
Caption: Sequential blockade of the bacterial folic acid pathway by this compound®.
Data Presentation: Interpretive Criteria for this compound®
The following tables provide the minimum inhibitory concentration (MIC) and disk diffusion zone diameter interpretive criteria for trimethoprim-sulfamethoxazole, which can be used as a surrogate for this compound® (trimethoprim-sulfadiazine) for the specified organisms. For other pathogens, it is recommended to consult the latest CLSI VET01S supplement. The breakpoints are presented for the combination, with the concentration of trimethoprim listed first.
| Organism | Method | Disk Content (µg) | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Streptococcus equi subsp. | Broth Microdilution | - | ≤0.5/9.5 | 1/19 - 2/38 | ≥4/76 |
| Streptococcus equi subsp. | Disk Diffusion | 1.25/23.75 | ≥19 mm | 16 - 18 mm | ≤15 mm |
| Escherichia coli | Broth Microdilution | - | ≤2/38 | - | ≥4/76 |
Note: A study has proposed a single susceptible breakpoint for both trimethoprim-sulfamethoxazole and trimethoprim-sulfadiazine when testing Streptococcus equi strains: a MIC cutoff of ≤0.5/9.5 μg/ml and a zone diameter cutoff of ≥19 mm.[1][2]
Experimental Protocols
Accurate and reproducible susceptibility testing is paramount. The following are detailed protocols for the two most common methods: broth microdilution and disk diffusion.
Experimental Workflow
Caption: General workflow for this compound® susceptibility testing.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid growth medium.
a. Materials:
-
This compound® (trimethoprim/sulfadiazine) analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) with low levels of thymidine and thymine. Some lots may require the addition of thymidine phosphorylase to reverse the inhibitory effects of any residual thymidine.[3]
-
Sterile 96-well microtiter plates
-
Bacterial isolate in pure culture
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Quality control strains (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213)
b. Protocol:
-
Prepare this compound® Stock Solution: Prepare a stock solution of this compound® at a concentration of 1:19 (trimethoprim:sulfadiazine). The final concentrations in the microtiter plate should bracket the expected MIC of the test organism.
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.
-
Perform serial two-fold dilutions of the this compound® stock solution in the microtiter plate to achieve the desired final concentration range.
-
The final volume in each well should be 100 µL after the addition of the inoculum.
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, including a growth control well (containing no antimicrobial) and a sterility control well (containing only broth).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound® that completely inhibits visible growth of the organism. When testing sulfonamides, disregard slight, hazy growth that may occur in the first few wells.
Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
a. Materials:
-
Trimethoprim/sulfamethoxazole (1.25/23.75 µg) disks (used as a surrogate for this compound®)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth) with low levels of thymidine and thymine.
-
Bacterial isolate in pure culture
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
Quality control strains (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 25923)
b. Protocol:
-
Prepare Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculate MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Apply Antimicrobial Disks:
-
Aseptically apply the trimethoprim/sulfamethoxazole disk to the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm).
-
For sulfonamides, disregard any slight growth (approximately 20% or less of the lawn of growth) and measure the more obvious margin to determine the zone diameter.
-
Interpret the results as susceptible, intermediate, or resistant based on the CLSI interpretive criteria.
-
Quality Control
Regular quality control is essential for ensuring the accuracy of susceptibility testing results.
-
Frequency: Perform quality control testing each day that patient isolates are tested.
-
Strains: Use CLSI-recommended ATCC® quality control strains.
-
Acceptable Ranges: The MIC values and zone diameters for the quality control strains must fall within the acceptable ranges specified in the current CLSI VET01S supplement. If quality control results are out of range, patient results should not be reported until the issue is identified and resolved.
Quality Control Strains and Expected Ranges (Trimethoprim/Sulfamethoxazole):
| Quality Control Strain | Method | Disk Content (µg) | Acceptable Zone Diameter Range (mm) | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Disk Diffusion | 1.25/23.75 | 23 - 29 | - |
| Escherichia coli ATCC® 25922 | Broth Microdilution | - | - | ≤0.5/9.5 |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | 1.25/23.75 | 24 - 32 | - |
| Staphylococcus aureus ATCC® 25923 | Broth Microdilution | - | - | ≤0.5/9.5 |
Note: These are example ranges and the most current CLSI VET01S document should be consulted for the latest quality control parameters.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evaluation of Veterinary-Specific Interpretive Criteria for Susceptibility Testing of Streptococcus equi Subspecies with Trimethoprim-Sulfamethoxazole and Trimethoprim-Sulfadiazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
Application Notes and Protocols for Tribrissen Dosage Calculation in In Vivo Murine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of Tribrissen, a combination of trimethoprim and a sulfonamide (commonly sulfadiazine or sulfamethoxazole), for in vivo research in murine models. The protocols outlined below are intended to serve as a starting point for study design and should be adapted to meet specific experimental needs in consultation with a veterinarian.
Data Presentation: this compound Dosage in Murine Models
The following table summarizes various reported dosages of trimethoprim-sulfonamide combinations used in mice, categorized by the route of administration. It is crucial to note that dosages can vary based on the specific mouse strain, age, health status, and the experimental objective.
| Administration Route | Sulfonamide Dose (mg/kg/day) | Trimethoprim Dose (mg/kg/day) | Combined Dose (mg/kg/day) | Dosing Frequency | Murine Model | Source(s) |
| Medicated Feed | 180 - 220 (Sulfadiazine) | 35 - 45 | 215 - 265 | Ad libitum | Immunocompromised mice | [1][2] |
| Oral Gavage | ~840 (Sulfamethoxazole) | ~160 | ~1000 | Once daily | BALB/c mice | |
| Subcutaneous (SC) Injection | 25 (Sulfadiazine) | 5 | 30 | Once daily | General recommendation (extrapolated from canine/feline data) | [3][4][5] |
| Intravenous (IV) Injection (Slow) | 12.5 (Sulfadiazine) | 2.5 | 15 | Once daily | General recommendation (extrapolated from porcine/bovine data) | [3][4] |
| Intramuscular (IM) Injection | 15 - 30 (Total Product) | 15 - 30 (Total Product) | 15 - 30 | Every 12-24 hours | General recommendation (extrapolated from rat data) | [6] |
Experimental Protocols
Preparation of this compound for Administration
a) Oral Suspension:
For oral administration, commercially available this compound tablets can be crushed and suspended in a suitable vehicle.
-
Materials:
-
This compound tablets (e.g., 20 mg trimethoprim/100 mg sulfadiazine)[6]
-
Mortar and pestle
-
Vehicle (e.g., 0.5% methylcellulose or sterile water)
-
Graduated cylinder or volumetric flask
-
Stir plate and stir bar
-
-
Protocol:
-
Calculate the total amount of this compound required for the study cohort based on the desired dosage and the number of animals.
-
Crush the required number of tablets to a fine powder using a mortar and pestle.
-
Gradually add the vehicle to the powder while triturating to create a uniform suspension.
-
Transfer the suspension to a graduated cylinder or volumetric flask and add the remaining vehicle to achieve the final desired concentration.
-
Stir the suspension continuously using a stir plate before each administration to ensure homogeneity.
-
b) Injectable Solution:
Preparing a sterile injectable solution from tablets is not recommended due to the presence of excipients. If a commercial sterile solution is unavailable, it can be prepared from pure powders, but this requires aseptic techniques and appropriate solubilizing agents.
-
Materials:
-
Trimethoprim and Sulfadiazine powder (USP grade)
-
Solvents (e.g., Polyethylene glycol (PEG), Propylene glycol, Ethanol)[7]
-
Sterile water for injection
-
Sterile vials
-
0.22 µm sterile filter
-
pH meter and adjustment solutions (e.g., sodium hydroxide)
-
-
Protocol (Example Formulation - requires optimization):
-
Dissolve trimethoprim in a suitable organic solvent like propylene glycol or ethanol.
-
Dissolve sulfadiazine in an alkaline aqueous solution (e.g., using sodium hydroxide to increase pH).
-
Under aseptic conditions, slowly mix the two solutions.
-
Adjust the pH of the final solution to a physiologically compatible range (typically 9.5-10.5 for some veterinary formulations)[7].
-
Filter-sterilize the final solution using a 0.22 µm filter into a sterile vial.
-
Perform a small pilot study to assess for any local reactions or adverse effects before use in the main study.
-
Administration of this compound to Mice
a) Oral Gavage:
-
Procedure:
-
Ensure the mouse is properly restrained.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully remove the needle and monitor the animal for any signs of distress.
-
b) Subcutaneous (SC) Injection:
-
Procedure:
-
Pinch the loose skin over the back of the neck or flank to create a tent.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently massage the injection site.
-
c) Intravenous (IV) Injection:
IV injections in mice are typically administered into the lateral tail vein and require significant technical skill.
-
Procedure:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Place the mouse in a suitable restrainer.
-
Using a small gauge needle (e.g., 27-30 gauge) attached to a syringe with the this compound solution, carefully insert the needle into one of the lateral tail veins.
-
Administer the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action
Caption: Mechanism of action of sulfonamides and trimethoprim.
Experimental Workflow
References
- 1. insights.envigo.com [insights.envigo.com]
- 2. Long-Term Effects of Sulfadiazine-Trimethoprim Medicated Diet on Cardiac Function, Hematology, and Weight Gain in Hsd:ICR (CD1) and Tac:SW Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dechra.co.uk [dechra.co.uk]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. advacarepharma.com [advacarepharma.com]
- 6. Trimethoprim Sulfa – Rat Guide [ratguide.com]
- 7. CN101991587A - Compound sulfadiazine injection and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Preparing Tribrissen (Trimethoprim-Sulfadiazine) Solutions for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and use of Tribrissen (a combination of trimethoprim and sulfadiazine) solutions in mammalian cell culture experiments. The information compiled herein is intended to guide researchers in accurately preparing solutions and understanding the potential effects of these compounds on mammalian cells.
Introduction
This compound is a combination antimicrobial agent consisting of trimethoprim and a sulfonamide, typically sulfadiazine, in a 1:5 ratio. Its primary mechanism of action is the sequential blockade of the folic acid synthesis pathway in prokaryotes, leading to a bacteriostatic or bactericidal effect.[1][2] While this pathway is the main target in bacteria, mammalian cells do not synthesize their own folic acid and instead rely on uptake from the environment.[1] Consequently, the direct antifolate effect of this compound is significantly less potent in mammalian cells. However, research has indicated potential off-target effects and cytotoxicity at higher concentrations, which are important considerations for in vitro studies.[3][4]
This document provides protocols for solubilizing trimethoprim and sulfadiazine, preparing stock and working solutions, and offers insights into their stability and potential applications in mammalian cell culture based on available data.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and application of trimethoprim and sulfadiazine solutions.
Table 1: Solubility Data
| Compound | Solvent | Solubility | Source |
| Trimethoprim | DMSO | ~20 mg/mL | [5] |
| DMF | ~13 mg/mL | [5] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] | |
| Sulfadiazine | DMSO | ~50 mg/mL | [6] |
| DMF | ~50 mg/mL | [6] | |
| Ethanol | ~0.3 mg/mL | [6] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Table 2: Solution Stability
| Compound Combination | Concentration | Storage Conditions | Stability | Source |
| Sulfadiazine & Trimethoprim | 120 mg/L & 80 mg/L | Aqueous solution, room temperature, with light exposure | 92-100% of active ingredients remaining after 70 days | [7] |
Table 3: Reported In Vitro Working Concentrations in Mammalian Cells
| Compound | Cell Line(s) | Effect | Concentration(s) | Source |
| Sulfadiazine | HepG2 (human liver carcinoma) | IC50 (antiproliferative) | 245.69 ± 4.1 µM | [8] |
| MCF7 (human breast adenocarcinoma) | IC50 (antiproliferative) | 215.68 ± 3.8 µM | [8] | |
| Trimethoprim | F2408 (rat embryonic fibroblast) | Cytotoxic effects observed | Tested up to 50 µg/mL | [4] |
| 5RP7 (H-ras activated rat embryonic fibroblast) | Cytotoxic effects observed | Tested up to 50 µg/mL | [4] | |
| Human peripheral blood lymphocytes | Genotoxic effects observed | Significant effects at 50 µg/mL | [4] |
Experimental Protocols
3.1. Materials
-
Trimethoprim powder (MW: 290.3 g/mol )
-
Sulfadiazine powder (MW: 250.3 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free water
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes and serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
3.2. Protocol for Preparation of Stock Solutions
This protocol describes the preparation of individual high-concentration stock solutions of trimethoprim and sulfadiazine, which can then be combined to achieve the desired ratio in the working solution.
-
Preparation of 100 mM Trimethoprim Stock Solution in DMSO:
-
Weigh out 29.03 mg of trimethoprim powder.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solubility of trimethoprim in DMSO is approximately 20 mg/mL (~69 mM), so gentle warming in a 37°C water bath may be necessary to fully dissolve at 100 mM. Visually inspect for any precipitate. If precipitate remains, adjust the final concentration accordingly.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Store at -20°C for long-term storage.
-
-
Preparation of 500 mM Sulfadiazine Stock Solution in DMSO:
-
Weigh out 125.15 mg of sulfadiazine powder.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solubility of sulfadiazine in DMSO is approximately 50 mg/mL (~200 mM). To achieve a 500 mM concentration, careful, gradual addition of powder and intermittent warming at 37°C may be required. Ensure complete dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Store at -20°C for long-term storage.
-
3.3. Protocol for Preparation of this compound Working Solution
This protocol details the preparation of a 100X working solution with a 1:5 molar ratio of trimethoprim to sulfadiazine, which can be further diluted into the cell culture medium.
-
Combining Stock Solutions for a 100X this compound Stock:
-
To prepare a 100X stock solution where the final concentration in the medium will be 10 µM Trimethoprim and 50 µM Sulfadiazine, you will prepare a 1 mM Trimethoprim / 5 mM Sulfadiazine combined stock.
-
In a sterile microcentrifuge tube, combine:
-
10 µL of the 100 mM Trimethoprim stock solution.
-
10 µL of the 500 mM Sulfadiazine stock solution.
-
980 µL of sterile cell culture medium or PBS.
-
-
Vortex gently to mix. This intermediate stock can be stored at 4°C for short-term use or aliquoted and stored at -20°C.
-
-
Preparing the Final Working Solution in Cell Culture Medium:
-
On the day of the experiment, thaw the 100X this compound stock solution.
-
Add the appropriate volume of the 100X stock to your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, add 100 µL of the 100X stock to 9.9 mL of medium for a final volume of 10 mL.
-
Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Gently mix the medium before adding it to the cells.
-
Visualizations
4.1. Experimental Workflow
Caption: Workflow for preparing this compound solutions.
4.2. Potential Off-Target Signaling Pathway in Mammalian Cells
While the primary target of sulfadiazine is absent in mammalian cells, recent studies suggest it may exert anti-inflammatory and anti-proliferative effects by inhibiting the COX/LOX pathways.[3][8]
Caption: Potential inhibition of COX/LOX pathways by Sulfadiazine.
References
- 1. Sulfonamides and trimethoprim | Nurse Key [nursekey.com]
- 2. Sulfonamides and Trimethoprim | Oncohema Key [oncohemakey.com]
- 3. Sulfadiazine Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-Target Inhibitors of the Folate Pathway Inhibit Intrinsically Trimethoprim-Resistant DfrB Dihydrofolate Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulfadiazine Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tribrissen® (Trimethoprim and Sulfadiazine) for Equine Respiratory Infections
These application notes provide a comprehensive overview of the use of Tribrissen®, a combination of trimethoprim (TMP) and sulfadiazine (SDZ), for treating bacterial respiratory infections in horses. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key processes.
Application Notes
Introduction
This compound® is a broad-spectrum, potentiated sulfonamide antimicrobial agent used in equine medicine to treat a variety of bacterial infections, including those affecting the respiratory tract.[1][2][3] The combination of trimethoprim and sulfadiazine acts synergistically to create a sequential blockade of microbial folic acid synthesis, resulting in bactericidal activity.[3][4] This combination is effective against many gram-positive and gram-negative aerobic bacteria commonly implicated in equine respiratory disease, such as Streptococcus equi subsp. zooepidemicus.[5][6][7]
Mechanism of Action
The efficacy of this compound® stems from its dual-action on the bacterial pathway for synthesizing tetrahydrofolic acid, a crucial component for the production of nucleic acids and proteins.
-
Sulfadiazine (SDZ): As a sulfonamide, sulfadiazine competitively inhibits the enzyme dihydropteroate synthetase. It acts as a competitive antagonist to para-aminobenzoic acid (PABA), a precursor in the synthesis of dihydrofolic acid.[4]
-
Trimethoprim (TMP): Trimethoprim provides the second step in the blockade by reversibly inhibiting dihydrofolate reductase, the enzyme responsible for converting dihydrofolic acid to tetrahydrofolic acid.[4]
This sequential blockade deprives the bacteria of essential components for survival and replication, leading to a bactericidal effect.[3][4] Animal cells are unaffected as they utilize pre-formed folic acid from their diet rather than synthesizing it.[4]
Pharmacokinetics
The pharmacokinetic profile of trimethoprim-sulfadiazine combinations has been evaluated in horses following both oral and intravenous administration. Oral formulations are well-absorbed, though bioavailability can be influenced by feeding.[2][8] The drug combination distributes widely throughout body tissues, with trimethoprim concentrations often being higher in tissues like the lung, kidney, and liver than in the blood.[4]
Table 1: Pharmacokinetic Parameters of Trimethoprim/Sulfadiazine in Horses
| Parameter | Trimethoprim (TMP) | Sulfadiazine (SDZ) | Route | Reference |
|---|---|---|---|---|
| Bioavailability | 58 - 67% | 58 - 66% | Oral (Paste) | [8] |
| Elimination Half-life (t½) | 1.9 - 4.3 hours | 2.7 - 14.0 hours | IV / Oral | [2][9] |
| Volume of Distribution (Vd) | 1.5 - 2.7 L/kg | 0.3 - 0.7 L/kg | IV | [2] |
| Plasma Protein Binding | ~35 - 50% | ~20% | - | [2][9] |
| Time to Peak Concentration (Tmax) | ~2 hours | 1.8 - 2.6 hours | Oral (Paste) |[8] |
Note: Values can vary based on formulation, dosage, and individual animal factors.
Clinical Efficacy
This compound® is indicated for the treatment of respiratory tract infections in horses caused by susceptible organisms.[1][4] Streptococcus equi subsp. zooepidemicus is a primary target pathogen, being a common cause of lower respiratory tract infections.[7][10]
A randomized, controlled field trial evaluated a novel oral suspension of trimethoprim-sulfadiazine (24 mg/kg, twice daily for 10 days) for treating S. equi subsp. zooepidemicus infections. The results demonstrated significantly higher clinical success in the treated group compared to the placebo group.[7][11]
Table 2: Clinical Efficacy of Trimethoprim/Sulfadiazine Oral Suspension in Horses with Lower Respiratory Tract Infections
| Outcome | Treatment Group (n=119) | Placebo Group (n=61) | P-value | Reference |
|---|---|---|---|---|
| Positive Clinical Response | 69 (58%) | 9 (15%) | < 0.001 | [10][11][12] |
| Withdrawal due to Negative Response (by Day 5) | 10 (8.4%) | 25 (41%) | - | [11][12] |
| Withdrawal due to Negative Response (by Day 10) | 13 (11%) | 28 (46%) | - |[7][11] |
In Vitro Susceptibility
The effectiveness of this compound® is dependent on the susceptibility of the target pathogen. While resistance can occur, studies indicate that many equine respiratory pathogens remain susceptible.[2] The minimum inhibitory concentration (MIC) is a key measure of in vitro activity.
Table 3: In Vitro Susceptibility of Streptococcus equi to Trimethoprim/Sulfadiazine (1:19 ratio)
| Organism | MIC₅₀ | MIC₉₀ | Reference |
|---|---|---|---|
| S. equi subsp. zooepidemicus | - | 0.25/4.8 µg/mL | [13] |
| S. equi subsp. zooepidemicus | - | 0.12/2.38 µg/mL | [7][10] |
| S. equi subsp. equi & S. equi subsp. zooepidemicus | 0.25/4.8 µg/mL | 0.25/4.8 µg/mL |[13] |
Note: MIC values are reported as Trimethoprim/Sulfadiazine concentrations.
Dosage and Administration
The recommended dosage can vary by formulation (paste, injectable, oral suspension). It is crucial to follow the guidance of a licensed veterinarian.[1]
Table 4: Recommended Dosage Regimens for this compound® in Horses
| Formulation | Dosage | Frequency | Duration | Reference |
|---|---|---|---|---|
| Oral Paste (400 mg/g) | 3.75 g per 110 lbs (50 kg) body weight | Once Daily | 5 - 7 days | [1] |
| Injectable (48%) | 2 mL per 100 lbs (45 kg) body weight | Once Daily (or divided BID) | 5 - 7 days | [4] |
| Oral Suspension | 24 mg/kg combined active ingredients | Twice Daily | 10 days |[6][7] |
Therapy should be continued for 2-3 days after clinical signs have subsided.[1]
Adverse Effects and Contraindications
While generally well-tolerated, adverse effects can occur.
-
Common: Anorexia and loose feces have been reported.[1] Diarrhea can develop, which may be fatal; if this occurs, treatment should be discontinued immediately.[4]
-
Rare but Serious: Blood dyscrasias, liver damage, and hypersensitivity reactions (including anaphylaxis) are possible.[1][4][14]
-
Contraindications: this compound® should not be used in horses with marked liver parenchymal damage, blood dyscrasias, or a known sensitivity to sulfonamides.[1][4]
-
Precautions: Water should be readily available to horses receiving sulfonamide therapy.[1][4] Periodic blood counts are advised during prolonged treatment.[1][4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of trimethoprim-sulfadiazine against equine respiratory bacterial isolates, based on established standards.[10][13]
Methodology:
-
Isolate Collection: Obtain bacterial isolates (e.g., S. equi subsp. zooepidemicus) from clinical cases of equine respiratory disease via methods such as transtracheal wash.[7][10]
-
Antimicrobial Preparation: Prepare stock solutions of trimethoprim and sulfadiazine. Create serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (supplemented with lysed horse blood for fastidious organisms) in 96-well microtiter plates.[10] A 1:19 ratio of TMP to SDZ is standard for susceptibility testing.[10][13]
-
Inoculum Preparation: Culture the isolate on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth to match a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plates with the standardized bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates in ambient air at 36 ± 2°C for 20 to 24 hours.[10]
-
Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial combination that completely inhibits visible growth of the organism.[10] Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by bodies like the Clinical and Laboratory Standards Institute (CLSI).
Protocol 2: Randomized Controlled Clinical Efficacy Trial
This protocol describes a field trial to evaluate the efficacy of an oral trimethoprim-sulfadiazine formulation for treating lower respiratory tract infections in horses.[7][11]
Methodology:
-
Subject Enrollment: Select horses that meet predefined clinical criteria for lower respiratory tract infection (e.g., fever, cough, nasal discharge, abnormal lung sounds). Perform a transtracheal wash to obtain samples for bacterial culture to confirm the presence of the target pathogen.[11]
-
Randomization and Blinding: Enrolled horses are randomly allocated to either the treatment group (receiving trimethoprim-sulfadiazine) or a placebo group (receiving an inert substance like saline solution). The trial should be blinded, meaning investigators and horse owners are unaware of the treatment assignments until the study concludes.[10]
-
Treatment Administration: The treatment group receives the investigational drug at a specified dose and frequency (e.g., 24 mg/kg orally, twice daily for 10 days). The placebo group receives an equivalent volume of the placebo on the same schedule.[11]
-
Clinical Assessment: Horses are monitored throughout the study. Key parameters are recorded twice daily, including rectal temperature, respiratory rate, cough score, and fecal consistency. Any adverse events are documented.[11]
-
Outcome Measures:
-
Primary Outcome: The primary measure of efficacy is the clinical response rate. A positive clinical response is defined by the resolution or significant improvement of clinical signs by a predetermined study endpoint (e.g., Day 17).[10][11]
-
Secondary Outcome: A secondary outcome is the bacteriological cure rate, determined by a negative culture from a repeat transtracheal wash at the end of the study.[11]
-
-
Data Analysis: The proportion of horses with a positive clinical response in the treatment group is compared to the placebo group using appropriate statistical methods (e.g., Chi-squared test).
Protocol 3: Pharmacokinetic Analysis in Horses
This protocol details a study to determine the pharmacokinetic parameters of an oral trimethoprim-sulfadiazine formulation in healthy horses.[8][9]
Methodology:
-
Animal Selection and Preparation: Use a cohort of healthy, adult horses. The horses should be fasted overnight before drug administration to minimize variability in oral absorption.[8] An indwelling intravenous catheter is placed in the jugular vein for serial blood collection.
-
Drug Administration: Administer a single, precise dose of the oral trimethoprim-sulfadiazine formulation (e.g., 5 mg/kg TMP and 25 mg/kg SDZ).[8][9]
-
Blood Collection: Collect blood samples into heparinized tubes at multiple time points before and after administration. A typical schedule might be: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dosing.[8]
-
Sample Processing and Analysis: Immediately after collection, centrifuge the blood samples to separate the plasma. The plasma is harvested and stored frozen (e.g., at -20°C) until analysis. Plasma concentrations of trimethoprim and sulfadiazine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis:
-
Plot the mean plasma drug concentration versus time for both TMP and SDZ.
-
Use pharmacokinetic software to perform a non-compartmental analysis of the concentration-time data.
-
Calculate key parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Elimination Half-life): Time required for the plasma concentration to decrease by half.
-
Bioavailability (F): The fraction of the oral dose that reaches systemic circulation. This is calculated by comparing the AUC from the oral dose to the AUC from an equivalent intravenous dose administered in a crossover design.[8]
-
-
References
- 1. smartpakequine.com [smartpakequine.com]
- 2. Trimethoprim/sulfonamide combinations in the horse: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. drugs.com [drugs.com]
- 5. Trimethoprim-Sulfonamide Combinations [Equine] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 6. cvear.com [cvear.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. madbarn.com [madbarn.com]
- 9. Repeated administration of trimethoprim/sulfadiazine in the horse--pharmacokinetics, plasma protein binding and influence on the intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. A randomized controlled field trial of a novel trimethoprim-sulfadiazine oral suspension for treatment of Streptococcus equi subsp zooepidemicus infection of the lower respiratory tract in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. madbarn.com [madbarn.com]
- 13. Evaluation of Veterinary-Specific Interpretive Criteria for Susceptibility Testing of Streptococcus equi Subspecies with Trimethoprim-Sulfamethoxazole and Trimethoprim-Sulfadiazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
Application Notes and Protocols: Use of Tribrissen for Managing Urinary Tract Infections in Felines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribrissen®, a brand name for the combination of trimethoprim and sulfadiazine, is a potentiated sulfonamide antibiotic used in veterinary medicine to treat a variety of bacterial infections.[1] This combination exhibits a synergistic and broad-spectrum bactericidal action by sequentially blocking the folic acid synthesis pathway in susceptible microorganisms.[1][2] These application notes provide a comprehensive overview of the use of this compound for the management of urinary tract infections (UTIs) in felines, with a focus on its mechanism of action, pharmacokinetics, clinical efficacy, and potential adverse effects. Detailed experimental protocols for key in vitro and in vivo studies are also provided.
It is crucial to differentiate between bacterial UTIs and feline idiopathic cystitis (FIC), a common inflammatory condition of the bladder with an unknown cause.[3][4] While the clinical signs can be similar, FIC is a sterile condition and does not respond to antibiotic therapy.[3][4] Therefore, a definitive diagnosis of a bacterial UTI through urine culture is paramount before initiating treatment with this compound.
Mechanism of Action
The efficacy of this compound stems from the sequential blockade of two key enzymes in the bacterial folic acid synthesis pathway. Sulfadiazine, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate synthetase. This prevents the conversion of PABA to dihydrofolic acid. Trimethoprim then inhibits dihydrofolate reductase, the enzyme responsible for converting dihydrofolic acid to tetrahydrofolic acid, a crucial precursor for the synthesis of purines, pyrimidines, and some amino acids. This dual action results in a bactericidal effect.[2]
Caption: Mechanism of action of this compound (Trimethoprim-Sulfadiazine).
Data Presentation
Table 1: Dosage and Administration of this compound in Felines
| Parameter | Value | Reference |
| Recommended Dosage | 15-30 mg/kg of combined active ingredients | [1] |
| Frequency | Once to three times daily | [1] |
| Route of Administration | Oral | [5] |
| Treatment Duration | Typically 7 days for uncomplicated UTIs | [6] |
Table 2: Pharmacokinetic Parameters of Trimethoprim-Sulfadiazine
(Note: Feline-specific pharmacokinetic data is limited. The following table includes data from other species for reference and should be interpreted with caution.)
| Parameter | Trimethoprim (Dogs) | Sulfadiazine (Dogs) | Trimethoprim (Pigs) | Sulfadiazine (Pigs) | Reference |
| Time to Peak Concentration (Tmax) | 1 hour | 4 hours | ~1.61 hours | ~3.2 hours | [7][8] |
| Elimination Half-life (t½) | 2.5 hours | 9.9 hours | ~2.9 hours | ~3.7 hours | [7][9] |
| Volume of Distribution (Vd) | - | - | 3.14 L/kg | 0.51 L/kg | [10] |
| Clearance (Cl) | - | - | 1.53 L/h/kg | 0.15 L/h/kg | [10] |
| Bioavailability (Oral) | - | - | ~100% | ~100% | [10] |
A 1976 study reported good absorption of trimethoprim-sulfadiazine in cats after oral administration, but did not provide specific pharmacokinetic parameters.[6]
Table 3: In Vitro Susceptibility of Common Feline Uropathogens to Trimethoprim-Sulfamethoxazole
| Bacterial Species | Susceptibility (%) | Reference |
| Escherichia coli | 75% | [11] |
| Enterococcus spp. | Generally considered intrinsically resistant | |
| All bacterial isolates (pooled) | 75% | [11] |
Note: Data is for trimethoprim-sulfamethoxazole, a closely related potentiated sulfonamide.
Table 4: Potential Adverse Effects of this compound in Felines
| Adverse Effect | Frequency | Reference |
| Anorexia | Common | [1] |
| Vomiting | Common | [1] |
| Diarrhea | Common | [1] |
| Keratoconjunctivitis Sicca (Dry Eye) | Can occur with prolonged use | [1] |
| Anemia | Rare | |
| Leukopenia | Rare | |
| Hepatopathy | Rare | [1] |
| Hypersensitivity Reactions | Rare | [1] |
| Overall Incidence of Adverse Reactions | 0.25% (dogs and cats) |
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (AST) of Feline Uropathogens
This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Methodology:
-
Sample Collection: Aseptically collect urine via cystocentesis to prevent contamination.
-
Quantitative Culture: Perform a quantitative urine culture to determine the colony-forming units per milliliter (CFU/mL). A count of ≥10³ CFU/mL from a cystocentesis sample is generally considered indicative of a UTI.[11]
-
Isolate Identification: Isolate and identify the uropathogen(s) using standard microbiological techniques.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Broth Microdilution:
-
Prepare serial twofold dilutions of trimethoprim and sulfadiazine (typically in a 1:19 or 1:5 ratio) in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Protocol 2: In Vivo Efficacy Study in a Feline Model of UTI
Ethical Note: All animal studies must be conducted under an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Caption: Experimental workflow for an in vivo efficacy study.
Methodology:
-
Animal Model: Use healthy, adult female cats. Female cats are often used in induced UTI models due to their shorter urethra.
-
Induction of UTI:
-
Anesthetize the cats.
-
Introduce a known feline uropathogen (e.g., a clinical isolate of E. coli) directly into the bladder via a urinary catheter.
-
-
Confirmation of Infection: After a predetermined period (e.g., 48-72 hours), confirm the establishment of a UTI via quantitative urine culture.
-
Treatment Groups: Randomly assign cats to different treatment groups:
-
Vehicle control (placebo)
-
This compound at the recommended therapeutic dose
-
Other doses of this compound or a comparator antibiotic
-
-
Treatment Administration: Administer the assigned treatment orally for a specified duration (e.g., 7 days).
-
Monitoring: Monitor the cats daily for clinical signs of UTI (e.g., stranguria, pollakiuria, hematuria) and any adverse effects.
-
Post-Treatment Evaluation: Collect urine for quantitative culture at various time points after the completion of treatment (e.g., day 3, 7, and 14 post-treatment) to assess bacterial clearance.
-
Efficacy Assessment: The primary endpoint is the microbiological cure rate (bacterial clearance). Secondary endpoints can include the resolution of clinical signs.
Protocol 3: Pharmacokinetic Study of Oral this compound in Felines
Ethical Note: All animal studies must be conducted under an approved IACUC protocol.
Methodology:
-
Animal Subjects: Use a cohort of healthy adult cats.
-
Drug Administration: Administer a single oral dose of this compound at the target therapeutic dose.
-
Blood Sampling: Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentrations of trimethoprim and sulfadiazine in feline plasma.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Volume of distribution (Vd)
-
Clearance (Cl)
-
-
Bioavailability (Optional): To determine the absolute oral bioavailability, a separate intravenous administration phase would be required for comparison.
This compound is a valuable therapeutic agent for the management of bacterial UTIs in felines. Its synergistic mechanism of action provides broad-spectrum bactericidal activity. However, its use should be predicated on a definitive diagnosis of a bacterial infection, and clinicians and researchers should be mindful of the potential for adverse effects. The provided protocols offer a framework for further investigation into the efficacy and pharmacokinetics of this important veterinary drug. Further research is warranted to establish detailed pharmacokinetic parameters specifically in the feline population to optimize dosing regimens.
References
- 1. Antimicrobial Susceptibility of Canine and Feline Urinary Tract Infection Pathogens Isolated from Animals with Clinical Signs in European Veterinary Practices during the Period 2013–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. Trimethoprim/Sulfadiazine (this compound®) for Dogs and Cats [petplace.com]
- 4. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vcahospitals.com [vcahospitals.com]
- 6. Studies in dogs and cats dosed with trimethoprim and sulphadiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility testing for feline urinary tract isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iscaid.org [iscaid.org]
Application Notes & Protocols: Tribrissen® (Trimethoprim-Sulfadiazine) Administration in Experimental Models of Bovine Mastitis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tribrissen® is a broad-spectrum antimicrobial agent containing trimethoprim (TMP) and sulfadiazine (SDZ), a sulfonamide. This combination acts synergistically to inhibit bacterial folic acid synthesis, resulting in a bactericidal effect against a wide range of pathogens implicated in bovine mastitis.[1][2] Its use in treating severe mastitis is indicated, and understanding its administration and efficacy in controlled, experimental settings is crucial for developing effective therapeutic strategies.[1] These application notes provide a summary of quantitative data and detailed protocols for the use of this compound® in experimental bovine mastitis models.
Mechanism of Action: Sequential Blockade
The efficacy of the trimethoprim and sulfadiazine combination lies in its sequential blockade of the bacterial pathway for synthesizing folinic acid.[1] Sulfadiazine inhibits the enzyme dihydropteroate synthetase, while trimethoprim inhibits the subsequent step, catalyzed by dihydrofolate reductase.[1] This dual inhibition is significantly more potent than the action of either component alone.[1]
Caption: Mechanism of action for this compound®.
Data Presentation
Table 1: Dosage and Administration of Trimethoprim-Sulfadiazine (TMP-SDZ) in Bovine Mastitis Studies
| Study Focus | Dosage | Route of Administration | Frequency & Duration | Reference |
| General Product Guideline | 15 mg/kg total active ingredients (1 ml/32 kg bodyweight) | Intramuscular (IM) | Daily for up to 5 days | [1] |
| Coliform Mastitis (Improved Outcome) | Loading dose: 8 mg/kg TMP + 40 mg/kg SDZ; Followed by: 4 mg/kg TMP + 20 mg/kg SDZ | Intramuscular (IM) | Loading dose once, followed by daily doses | [3] |
| S. aureus Mastitis Efficacy Trial | 15 mg/kg total active ingredients | Intravenous (IV) | Twice daily (BID) for 5 days | [4][5][6] |
| Pharmacokinetic Study | 8 mg/kg TMP + 40 mg/kg SDZ | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) | Single dose | [7][8] |
| Intramammary Depletion Study | Not specified | Intramammary (IMM) | Three times, every 12 hours | [9] |
| E. coli Mastitis Efficacy Trial | Not specified | Parenteral | Started 12h post-inoculation | [10] |
Table 2: Pharmacokinetic Parameters of TMP-SDZ in Lactating Dairy Cows (8 mg/kg TMP + 40 mg/kg SDZ Dose)
| Route | Drug | Elimination Half-life (t½) | Bioavailability | Peak Concentration (Cmax) in Milk | Notes | Reference |
| Intravenous (IV) | Trimethoprim | 1.2 h | 100% | >0.1 mg/L (for ~8h) | N/A | [7][8] |
| Sulfadiazine | 4.4 - 5.0 h | 100% | >2.0 mg/L (for ~7.5h) | N/A | [7][8] | |
| Intramuscular (IM) | Trimethoprim | 21 - 25 h (apparent) | 55% | 0.10 mg/L | Elimination limited by slow absorption. | [7][8] |
| Sulfadiazine | 4.4 - 5.0 h | ~95% | Similar to IV | 2 of 5 cows showed signs of pain at injection site. | [3][7][11] | |
| Subcutaneous (SC) | Trimethoprim | 21 - 25 h (apparent) | 37% | 0.07 mg/L | Elimination limited by slow absorption. | [7][8] |
| Sulfadiazine | 4.4 - 5.0 h | ~96% | Similar to IV | 4 of 5 cows showed signs of pain at injection site. | [3][7] |
Table 3: Summary of this compound® Efficacy in Bovine Mastitis
| Mastitis Type | Pathogen | Treatment Protocol | Clinical Cure Rate | Bacteriological Cure Rate | Reference |
| Clinical | Staphylococcus aureus | 15 mg/kg IV, BID for 5 days | 75% | 100% | [4][5][6] |
| Naturally Occurring | Mixed pathogens | Not specified | 75% | Not Assessed | [12] |
| Experimental | Escherichia coli | Parenteral, started 12h post-infection | No significant difference from untreated controls | No significant difference from untreated controls | [10] |
Experimental Protocols
Protocol 1: Induction of Experimental Bovine Mastitis
This protocol outlines a generalized method for inducing intramammary infection (IMI) to serve as a model for efficacy studies.
1. Animal Selection:
-
Select healthy lactating dairy cows, free from clinical mastitis and systemic disease.[13]
-
Exclude cows with chronic or recurrent mastitis cases.[13]
-
Conduct pre-challenge screening: Collect quarter milk samples at least twice over 3-4 days to ensure they are free from major mastitis pathogens.[13][14] Somatic Cell Count (SCC) should ideally be low.
2. Inoculum Preparation:
-
Use a well-characterized bacterial strain (e.g., Staphylococcus aureus Newbould 305, Escherichia coli P4).
-
Culture the bacteria on an appropriate medium (e.g., Trypticase Soy Blood Agar) and incubate for 24 hours at 37°C.[14]
-
Prepare a bacterial suspension in sterile, pyrogen-free phosphate-buffered saline (PBS) or saline solution.
-
Adjust the concentration to the desired challenge dose. Doses can range from ~600 colony-forming units (CFU) for S. aureus to ~1500 CFU for E. coli.[10][14] Verify the final concentration via plate counts.[14]
3. Intramammary Challenge Procedure:
-
Perform the challenge after a morning or evening milking.
-
Thoroughly disinfect the teat end of the target quarter(s) using an alcohol swab.[14]
-
Gently infuse the prepared bacterial inoculum (typically 1-2 mL) through the teat canal using a sterile, blunt-ended cannula.[14]
-
Hold the teat orifice closed and massage the quarter to disperse the inoculum.[13]
-
Apply a post-milking teat disinfectant.[13]
4. Post-Challenge Monitoring:
-
Monitor cows for clinical signs of mastitis (udder swelling, pain, abnormal milk, fever) every 12 hours.[15]
-
Collect milk samples from challenged quarters daily to confirm infection status through bacterial culture and SCC analysis.[15] An infection is typically confirmed when the challenge strain is re-isolated from post-challenge samples.[14]
Caption: Workflow for experimental mastitis induction.
Protocol 2: this compound® Administration and Efficacy Assessment
This protocol should begin after infection has been confirmed as per Protocol 1.
1. Group Allocation:
-
Randomly assign infected cows to a treatment group (this compound®) and a control group (e.g., saline-treated or untreated).
2. Drug Administration:
-
Parenteral (IM or IV) Protocol:
-
Calculate the dose based on the cow's body weight. For a 15 mg/kg dose, this is equivalent to approximately 1 mL of this compound® 48% per 32 kg of body weight.[1]
-
For IM administration, inject into a large muscle mass (e.g., neck or gluteal), limiting the volume to 20 mL per injection site.[1]
-
For IV administration, administer slowly and with caution, as rapid injection can be associated with adverse reactions.[2]
-
Repeat administration as required by the study design (e.g., once daily or twice daily for 3-5 days).[1][4]
-
-
Intramammary (IMM) Protocol:
-
Use a commercially prepared or experimentally formulated intramammary infusion product containing TMP-SDZ.
-
After milking out the quarter, disinfect the teat end thoroughly.
-
Insert the sterile syringe tip into the teat canal and infuse the entire contents.
-
Massage the quarter to distribute the medication.[13]
-
Repeat administration at specified intervals (e.g., every 12 hours for three treatments).[9]
-
3. Sample Collection and Monitoring:
-
Continue to monitor and record clinical signs daily.
-
Collect quarter milk samples at regular intervals during and after the treatment period (e.g., 24h after the final treatment).[4][9]
-
For drug depletion studies, collect milk samples at multiple time points post-treatment (e.g., 24, 36, 48, 72, 84, and 96 hours).[9]
4. Efficacy Evaluation:
-
Clinical Cure: Assessed by the resolution of clinical signs, such as the return of milk to normal appearance and the reduction of udder inflammation.[4]
-
Bacteriological Cure: Defined as the absence of the challenge pathogen in post-treatment milk samples (e.g., samples taken 24h after the last treatment).[4] This is determined by standard bacteriological culturing techniques.
Caption: Workflow for treatment and efficacy assessment.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. jvas.in [jvas.in]
- 7. Pharmacokinetics of Sulphadiazine-Trimethoprim in Lactating Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of sulphadiazine-trimethoprim in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Depletion study of trimethoprim and sulphadiazine in milk and its relationship with mastitis pathogenic bacteria strains minimum inhibitory concentrations (MICs) in dairy cows [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of two therapy regimens for treatment of experimentally induced Escherichia coli mastitis in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Guidelines for testing of intramammary preparations for treatment of bovine mastitis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 14. researchgate.net [researchgate.net]
- 15. Persistent experimental Salmonella dublin intramammary infection in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Models for Studying Tribrissen's Effect on Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent tolerance to antimicrobial agents. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which can be up to 1,000 times more resistant to antibiotics than their planktonic counterparts. Tribrissen, a synergistic combination of trimethoprim and sulfadiazine, is a broad-spectrum antimicrobial agent that targets the bacterial folic acid synthesis pathway. Understanding the efficacy of this compound against bacterial biofilms is crucial for its effective clinical application.
These application notes provide detailed protocols for two robust in vitro models to quantify the effect of this compound on bacterial biofilms: the Calgary Biofilm Device (CBD) for determining the Minimum Biofilm Eradication Concentration (MBEC) and Confocal Laser Scanning Microscopy (CLSM) for visualizing biofilm structure and viability.
Mechanism of Action of this compound
This compound's efficacy stems from the sequential blockade of the bacterial folate synthesis pathway, a critical process for DNA, RNA, and protein synthesis. Sulfadiazine, a sulfonamide, competitively inhibits dihydropteroate synthase, preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. Trimethoprim then inhibits dihydrofolate reductase, the subsequent enzymatic step, which converts dihydrofolate to tetrahydrofolate. This dual action results in a synergistic bactericidal effect.
Data Presentation: this compound's Efficacy Against Bacterial Biofilms
The following tables summarize the quantitative data on the efficacy of this compound (Trimethoprim-Sulfamethoxazole/Sulfadiazine) against bacterial biofilms, as determined by the Minimum Biofilm Eradication Concentration (MBEC) assay.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound against Escherichia coli
| Bacterial Strain | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) | Fold Increase (MBEC/MIC) |
| E. coli ATCC 25922 | 0.5/9.5 | >512/>9728 | >1000 |
Table 2: Qualitative and Semi-Quantitative Effects of this compound on Various Bacterial Biofilms
| Bacterial Species | In Vitro Model | This compound Effect | Observations |
| Uropathogenic E. coli (UPEC) | Microtiter Plate Assay | Variable Inhibition and Promotion | Inhibited initial biofilm formation but appeared to promote the persistence of pre-formed biofilms at certain concentrations.[1] |
| Staphylococcus aureus | Not Specified | Resistance in Biofilms | Biofilm-forming strains, particularly small colony variants resistant to trimethoprim/sulfamethoxazole, exhibit high tolerance.[2] |
| Pseudomonas aeruginosa | Not Specified | General Resistance | Often exhibits high resistance to trimethoprim-sulfamethoxazole, with a lack of synergistic action against highly resistant strains.[3] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) using the Calgary Biofilm Device (CBD)
This protocol details the use of the CBD to determine the MBEC of this compound against a target bacterial strain.
Materials:
-
Calgary Biofilm Device (Innovotech)
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Sterile 96-well microtiter plates
-
This compound (stock solution of trimethoprim and sulfadiazine)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Neutralizing broth (if required)
-
Microplate reader
-
Sonicator water bath
-
Orbital shaker incubator
Procedure:
-
Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in the appropriate growth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Biofilm Formation:
-
Pipette 150 µL of the prepared bacterial inoculum into each well of a 96-well microtiter plate.
-
Place the CBD peg lid onto the microtiter plate.
-
Incubate the plate on an orbital shaker at 37°C for 24-48 hours to allow for biofilm formation on the pegs.
-
-
Antibiotic Challenge:
-
Prepare a 96-well "challenge" plate containing serial dilutions of this compound in fresh growth medium. Include growth control wells (no antibiotic) and sterility control wells (no bacteria).
-
After incubation, gently remove the CBD peg lid and rinse it in a sterile saline solution to remove planktonic (free-floating) bacteria.
-
Transfer the rinsed peg lid to the prepared challenge plate.
-
Incubate the challenge plate at 37°C for 24 hours.
-
-
Biofilm Recovery and MBEC Determination:
-
Prepare a 96-well "recovery" plate containing 200 µL of neutralizing broth or fresh growth medium in each well.
-
Transfer the peg lid from the challenge plate to the recovery plate.
-
Place the recovery plate in a sonicator water bath and sonicate for 5-10 minutes to dislodge the biofilm bacteria from the pegs.
-
Remove the peg lid and cover the recovery plate with a standard sterile lid.
-
Incubate the recovery plate at 37°C for 24 hours.
-
Determine the MBEC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MBEC is the lowest concentration of this compound that prevents bacterial growth in the recovery plate.
-
Protocol 2: Visualization of this compound's Effect on Biofilms using Confocal Laser Scanning Microscopy (CLSM)
This protocol describes the use of a flow cell system and CLSM to visualize the structural changes and viability of biofilms upon treatment with this compound.
Materials:
-
Flow cell system (e.g., from Ibidi or a custom-built system)
-
Peristaltic pump
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound solution
-
Live/Dead BacLight Viability Kit (or similar fluorescent stains, e.g., SYTO 9 and propidium iodide)
-
Confocal Laser Scanning Microscope
Procedure:
-
System Assembly and Biofilm Growth:
-
Assemble and sterilize the flow cell system according to the manufacturer's instructions.
-
Inoculate the flow cell with a prepared bacterial suspension.
-
Allow the bacteria to attach to the surface for a few hours under no-flow conditions.
-
Initiate a continuous flow of fresh growth medium through the system at a low flow rate to promote biofilm maturation. Incubate at 37°C for 24-72 hours.
-
-
This compound Treatment:
-
Once a mature biofilm has formed, switch the medium supply to a medium containing the desired concentration of this compound.
-
Continue the flow for the desired treatment duration (e.g., 24 hours). Include a control flow cell with no antibiotic.
-
-
Staining:
-
Prepare a solution of fluorescent viability stains (e.g., SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's protocol.
-
Introduce the staining solution into the flow cell and incubate in the dark for 15-30 minutes.
-
Gently flush the flow cell with sterile saline or PBS to remove excess stain.
-
-
CLSM Imaging and Analysis:
-
Mount the flow cell on the stage of the confocal microscope.
-
Acquire a series of optical sections (z-stacks) through the thickness of the biofilm using appropriate laser excitation and emission filters for the chosen stains.
-
Analyze the acquired images using appropriate software (e.g., ImageJ, Imaris) to reconstruct 3D images of the biofilm and quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
-
Signaling Pathways in Biofilm Formation
The formation of bacterial biofilms is a complex process regulated by intricate signaling networks, with quorum sensing (QS) playing a central role. QS allows bacteria to coordinate their gene expression in a cell-density-dependent manner.
In Pseudomonas aeruginosa, a common biofilm-forming pathogen, several interconnected QS systems, including las, rhl, and pqs, regulate the production of virulence factors and biofilm maturation.
In the Gram-positive bacterium Staphylococcus aureus, the accessory gene regulator (agr) system is a key QS pathway that controls the expression of virulence factors and has been implicated in biofilm development.
References
- 1. Effect of Ciprofloxacin and Trimethoprim/Sulfamethoxazole on Biofilm Formation of Multi-Drug Resistant Uropathogenic Escherichia coli | IIETA [iieta.org]
- 2. In vitro Tolerability of Biofilm-Forming Trimethoprim-/Sulfamethoxazole-Resistant Small Colony Variants of Staphylococcus aureus Against Various Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Tribrissen (Trimethoprim and Sulfadiazine) in Human Plasma using High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the two active components of Tribrissen®—trimethoprim (TMP) and sulfadiazine (SDZ)—in human plasma. The described protocol is tailored for researchers, scientists, and professionals in drug development requiring a reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The method employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase HPLC with UV detection. All quantitative data, including system suitability, linearity, accuracy, precision, and sensitivity, are summarized in comprehensive tables. A detailed experimental protocol and a graphical representation of the workflow are also provided to ensure straightforward implementation.
Introduction
This compound® is a combination antimicrobial agent consisting of trimethoprim and sulfadiazine, which act synergistically to inhibit bacterial folic acid synthesis. Accurate measurement of plasma concentrations of TMP and SDZ is crucial for understanding the drug's pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a detailed, step-by-step protocol for the analysis of these compounds in a plasma matrix, based on established methodologies.
Experimental Protocols
Materials and Reagents
-
Trimethoprim (analytical standard)
-
Sulfadiazine (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Triethylamine (TEA)
-
Glacial Acetic Acid
-
Human plasma (drug-free)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
pH meter
Chromatographic Conditions
A reliable separation of trimethoprim and sulfadiazine can be achieved using the following isocratic HPLC conditions.[1][2]
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water : Acetonitrile : Triethylamine (838:160:2, v/v/v), pH adjusted to 5.5 with glacial acetic acid |
| Flow Rate | 1.4 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Standard and Sample Preparation
Preparation of Standard Stock Solutions
-
Accurately weigh and dissolve appropriate amounts of trimethoprim and sulfadiazine reference standards in methanol to prepare individual stock solutions of 1 mg/mL.
-
From the stock solutions, prepare working standard solutions by serial dilution with the mobile phase to create calibration standards at various concentration levels.
Plasma Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of acetonitrile.[3]
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Method Validation and Data
The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines.[1][2] The key validation parameters are summarized below.
System Suitability
System suitability testing ensures the chromatographic system is performing adequately.[1]
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2 | ~1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| Resolution (Rs) | ≥ 2 | > 6 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% | < 1.0% |
Linearity and Range
The linearity of the method was assessed by analyzing a series of calibration standards.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Sulfadiazine | 80 - 240 | 0.9994 |
| Trimethoprim | 16 - 48 | 0.9991 |
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
| Analyte | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| Sulfadiazine | Low, Medium, High | 98.6% - 101.3% | < 1.2% |
| Trimethoprim | Low, Medium, High | 98.6% - 101.3% | < 1.2% |
Limits of Detection and Quantification
The sensitivity of the method is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).[1]
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Sulfadiazine | 0.5 | 1.6 |
| Trimethoprim | 0.7 | 2.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps involved in the quantification of this compound in plasma samples.
Caption: Workflow for the HPLC analysis of this compound in plasma.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, rapid, accurate, and precise for the simultaneous quantification of trimethoprim and sulfadiazine in human plasma. The straightforward protein precipitation sample preparation and isocratic elution make this method suitable for high-throughput analysis in a research or clinical setting. The provided validation data confirms that the method meets the stringent requirements for bioanalytical applications.
References
Application Notes and Protocols for Tribrissen as a Selective Agent in Bacterial Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tribrissen, a synergistic combination of trimethoprim and sulfadiazine, as a selective agent in bacterial co-culture experiments. This document outlines the mechanism of action, provides quantitative data on its antibacterial activity, and details experimental protocols for its application.
Introduction to this compound
This compound is a potentiated sulfonamide antibiotic that leverages the synergistic action of two compounds, trimethoprim and sulfadiazine. This combination results in a sequential blockade of the bacterial folic acid synthesis pathway, leading to a bactericidal effect that is often effective even against strains resistant to individual sulfonamides[1][2][3]. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a valuable tool for selectively inhibiting the growth of susceptible strains in a mixed bacterial population.
Mechanism of Action:
The efficacy of this compound lies in its dual-target inhibition of folic acid synthesis, a pathway essential for bacterial DNA, RNA, and protein synthesis[2][3].
-
Sulfadiazine acts as a competitive inhibitor of dihydropteroate synthase, blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid.
-
Trimethoprim then inhibits dihydrofolate reductase, the subsequent enzyme in the pathway, which is responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid.
This sequential blockade is significantly more effective than the action of either drug alone[1][2].
Quantitative Data: Antibacterial Spectrum of Trimethoprim-Sulfadiazine
The selective potential of this compound in co-culture experiments is determined by the differential susceptibility of the bacterial species involved. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of trimethoprim-sulfadiazine (or the closely related trimethoprim-sulfamethoxazole) against a range of common bacterial species. A lower MIC value indicates greater susceptibility.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) of Trimethoprim/Sulfonamide | Notes |
| Escherichia coli | Negative | ≤0.25/4.75 to >32/608 | Susceptible strains are typically inhibited at low concentrations. Resistance is common. |
| Salmonella spp. | Negative | Susceptible | Generally susceptible to the combination. |
| Pasteurella spp. | Negative | Susceptible | Generally susceptible. |
| Staphylococcus aureus | Positive | ≤0.12/2.28 to >4/76 | Includes Methicillin-resistant Staphylococcus aureus (MRSA). Susceptibility can vary. |
| Staphylococcus pseudintermedius | Positive | Resistance is common | High rates of resistance have been reported in veterinary isolates. |
| Streptococcus pyogenes | Positive | ≤0.12 (for TMP) | Generally susceptible when tested on appropriate low-thymidine media. |
| Streptococcus equi | Positive | Bimodal distribution | Susceptibility can vary, with both susceptible and resistant populations observed. |
| Pseudomonas aeruginosa | Negative | Generally Resistant | Intrinsically resistant to trimethoprim-sulfonamide combinations. MICs are often >1000 µg/mL for the sulfonamide component. |
Note: MIC values can vary depending on the specific strain, the testing methodology (e.g., broth microdilution, agar dilution), and the exact ratio of trimethoprim to sulfonamide used. The data presented is a summary from multiple sources for illustrative purposes.
Experimental Protocols
This section provides detailed protocols for utilizing this compound as a selective agent in bacterial co-culture experiments.
Determination of Optimal Selective Concentration
Before initiating a co-culture experiment, it is crucial to determine the optimal concentration of this compound that will inhibit the growth of the target bacterium while having a minimal effect on the desired bacterium. This is achieved by determining the Minimum Inhibitory Concentration (MIC) for each species individually.
Protocol: Broth Microdilution MIC Assay
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a single, well-isolated colony of the test bacterium.
-
Inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound (trimethoprim/sulfadiazine) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Bacterial Co-culture with this compound as a Selective Agent
This protocol describes how to set up a liquid co-culture experiment to selectively favor the growth of one bacterial species over another.
Protocol: Liquid Co-culture
-
Prepare Starter Cultures:
-
Inoculate separate tubes of appropriate broth medium with single colonies of the two bacterial species to be co-cultured.
-
Incubate overnight at 37°C with shaking.
-
-
Prepare Co-culture Medium:
-
Prepare the desired liquid culture medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth).
-
Add this compound to the medium at the predetermined selective concentration (typically slightly above the MIC of the susceptible organism and well below the MIC of the resistant organism).
-
-
Inoculate Co-culture:
-
Measure the optical density (OD₆₀₀) of the overnight starter cultures and adjust to a standardized starting concentration for both species.
-
Inoculate the co-culture medium containing this compound with both bacterial species at the desired initial ratio (e.g., 1:1, 1:10).
-
Include control flasks:
-
Co-culture without this compound.
-
Monoculture of each species with and without this compound.
-
-
-
Incubation and Sampling:
-
Incubate the co-cultures at 37°C with shaking.
-
At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), collect samples from each flask for bacterial quantification.
-
Quantification of Bacterial Populations
To assess the selective effect of this compound, it is essential to quantify the population of each bacterial species in the co-culture over time.
Protocol: Colony Forming Unit (CFU) Enumeration using Selective Agar
-
Serial Dilutions:
-
Perform ten-fold serial dilutions of the collected co-culture samples in sterile phosphate-buffered saline (PBS) or saline solution.
-
-
Plating:
-
Plate 100 µL of appropriate dilutions onto non-selective agar plates (to determine the total bacterial count) and selective agar plates.
-
Selective Agar: Use an agar medium that supports the growth of one bacterium while inhibiting the other. For example, if co-culturing a Gram-positive and a Gram-negative bacterium, an agar containing an antibiotic that specifically targets one group can be used. Alternatively, differential media that produce distinct colony morphologies for each species can be employed.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each bacterial species at each time point.
-
Visualizations
Mechanism of Action of this compound
Experimental Workflow for Co-culture Selection
References
Establishing a Minimum Inhibitory Concentration (MIC) Assay for Tribrissen®
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tribrissen® is a potentiated sulfonamide antimicrobial agent, consisting of a combination of trimethoprim and sulfadiazine. This combination acts synergistically to inhibit the bacterial folic acid synthesis pathway at two different points, leading to a bactericidal effect.[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterial isolate to an antimicrobial agent. These application notes provide detailed protocols for establishing a robust and reliable MIC assay for this compound® using both broth microdilution and agar dilution methods, primarily following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]
The synergistic action of trimethoprim and sulfadiazine results in a markedly lower MIC for the combination compared to the individual components.[7] It is crucial to perform susceptibility testing for this compound® as resistance can emerge. The medium used for testing must be low in thymidine and thymine, as these substances can bypass the metabolic blockade of the drug combination.[8]
Data Presentation
The following table summarizes the quality control (QC) ranges for trimethoprim-sulfamethoxazole, which is often used as a surrogate for trimethoprim-sulfadiazine in clinical laboratories, against standard QC strains. Additionally, it provides a general overview of susceptible MIC ranges for common pathogens. The ratio of trimethoprim to sulfamethoxazole for testing is typically 1:19.[5][9]
| Organism | QC Strain | Method | Antimicrobial Agent | QC MIC Range (µg/mL) | Susceptible MIC (µg/mL) |
| Escherichia coli | ATCC® 25922™ | Broth Microdilution | Trimethoprim-Sulfamethoxazole (1:19) | 0.5/9.5 - 4/76 | ≤2/38 |
| Staphylococcus aureus | ATCC® 29213™ | Broth Microdilution | Trimethoprim-Sulfamethoxazole (1:19) | 0.12/2.28 - 1/19 | ≤2/38 |
| Streptococcus pneumoniae | ATCC® 49619™ | Broth Microdilution | Trimethoprim-Sulfamethoxazole (1:19) | 0.25/4.75 - 2/38 | ≤0.5/9.5 |
| Haemophilus influenzae | ATCC® 49247™ | Broth Microdilution | Trimethoprim-Sulfamethoxazole (1:19) | 0.03/0.57 - 0.25/4.75 | ≤0.5/9.5 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This method determines the MIC in a liquid medium using 96-well microtiter plates.
Materials:
-
This compound® (Trimethoprim and Sulfadiazine) analytical grade powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low levels of thymidine and thymine.[8] Alternatively, CAMHB supplemented with thymidine phosphorylase.
-
96-well sterile microtiter plates
-
Bacterial cultures of test organisms and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of this compound® by dissolving trimethoprim and sulfadiazine in a suitable solvent (e.g., dimethyl sulfoxide for trimethoprim and a small amount of NaOH for sulfadiazine, then brought to volume with sterile distilled water) to a final concentration that is a multiple of the highest concentration to be tested. The standard ratio is 1 part trimethoprim to 19 parts sulfadiazine.[9]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells containing 50 µL of varying concentrations of the drug.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing no drug) and a sterility control well (containing no bacteria).
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show distinct turbidity. The sterility control should remain clear.
-
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.
Materials:
-
This compound® (Trimethoprim and Sulfadiazine) analytical grade powder
-
Mueller-Hinton Agar (MHA) with low levels of thymidine and thymine.
-
Sterile petri dishes
-
Bacterial cultures of test organisms and QC strains
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the antimicrobial stock solution in sterile water.
-
Add 1 part of each antimicrobial dilution to 9 parts of molten agar to create a series of plates with the desired final concentrations of this compound®.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions. Each spot should contain approximately 1-2 x 10⁴ CFU.
-
Allow the inocula to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.
-
The growth on the drug-free control plate should be confluent.
-
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Synergistic mechanism of action of this compound® on the bacterial folic acid synthesis pathway.
References
- 1. Quality control of susceptibility tests with 5-micrograms trimethoprim disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN116098909A - Sulfadimidine trimethoprim suspension and preparation method thereof - Google Patents [patents.google.com]
- 3. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. iacld.com [iacld.com]
- 5. megumed.de [megumed.de]
- 6. journals.asm.org [journals.asm.org]
- 7. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tribrissen (Trimethoprim/Sulfadiazine) Insolubility
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the solubility challenges of Trimethoprim (TMP) and Sulfadiazine (SDZ) combinations in aqueous research media.
Frequently Asked Questions (FAQs)
Q1: What are Tribrissen's components, and why is the combination poorly soluble in neutral aqueous media?
A1: this compound is a combination of two active pharmaceutical ingredients: Trimethoprim (TMP), a weak base, and Sulfadiazine (SDZ), a weak acid. Their poor solubility in standard physiological media (pH ~7.4) stems from their opposing pH-solubility profiles. TMP is more soluble in acidic conditions, while SDZ is more soluble in alkaline conditions. When a solution containing both is introduced into a neutral pH environment, one or both components can precipitate out of the solution.[1]
Q2: What are the key physicochemical properties of Trimethoprim and Sulfadiazine?
A2: Understanding the pKa and solubility of each component is crucial for developing an effective solubilization strategy. The pKa is the pH at which a compound is 50% ionized and 50% unionized.
| Parameter | Trimethoprim (TMP) | Sulfadiazine (SDZ) |
| Molecular Type | Weak Base | Weak Acid |
| pKa | ~7.12[2] | ~6.3[3] |
| Optimal pH for Solubility | Acidic (max at pH 5.5)[4][5] | Alkaline[3] |
Q3: Can I use Dimethyl Sulfoxide (DMSO) to prepare a stock solution? What are the safe final concentrations for cell-based assays?
A3: Yes, DMSO is the most common and effective solvent for preparing a concentrated stock solution of a TMP/SDZ combination, as both compounds are readily soluble in it.[6][7] However, DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, although some robust cell lines may tolerate up to 1%.[8] Primary cells are often more sensitive.[8] It is always recommended to run a vehicle control (media with the same final concentration of DMSO) to assess its specific impact on your experimental model. Significant cytotoxicity is often observed at concentrations of 2% and higher.
Troubleshooting Guide
Problem: My TMP/SDZ combination precipitates immediately after I add it to my cell culture medium or PBS.
This is the most common issue, typically caused by the low aqueous solubility of the compounds at neutral pH.
Solution Workflow
The following workflow provides a step-by-step process for troubleshooting and achieving a stable solution.
Data Summary Tables
Table 1: Solubility in Common Solvents
This table summarizes the solubility of each component in water and key organic solvents, providing a basis for selecting the appropriate vehicle for stock solution preparation.
| Compound | Water | DMSO | Methanol (MeOH) | Ethanol (EtOH) |
| Trimethoprim | ~0.4 mg/mL[9] | ~20-50 mg/mL[6] | ~12.1 mg/mL | ~2.6 mg/mL |
| Sulfadiazine | ~0.077 mg/mL (at 25°C)[10] | ≥50 mg/mL[7][11] | Low solubility | ~0.3 mg/mL[7] |
Table 2: pH-Dependent Aqueous Solubility
This table illustrates the critical impact of pH on the aqueous solubility of each compound. Note the opposing trends.
| Compound | Acidic pH (~1-2) | Near-Neutral pH (~5.5) | Alkaline pH (~8-9) |
| Trimethoprim | High (~11 mg/mL)[4] | Maximum (~15.5 mg/mL)[4][5] | Low (~0.5 mg/mL)[4][5] |
| Sulfadiazine | Increased Solubility[3] | Low Solubility[3] | Increased Solubility[3] |
Experimental Protocols
Protocol 1: Preparation of a 100X Combined Stock Solution in DMSO
This protocol describes the preparation of a typical combined stock solution (e.g., 10 mM TMP / 50 mM SDZ) for use in in vitro assays. The 1:5 ratio is common in many formulations.
Materials:
-
Trimethoprim powder (MW: 290.32 g/mol )
-
Sulfadiazine powder (MW: 250.28 g/mol )
-
100% DMSO, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
Procedure:
-
Calculate Required Mass:
-
For 1 mL of 10 mM TMP: 0.01 mol/L * 0.001 L * 290.32 g/mol = 2.90 mg
-
For 1 mL of 50 mM SDZ: 0.05 mol/L * 0.001 L * 250.28 g/mol = 12.51 mg
-
-
Weigh and Combine: Accurately weigh 2.90 mg of Trimethoprim and 12.51 mg of Sulfadiazine and add them to a sterile vial.
-
Dissolve in DMSO: Add 1 mL of 100% DMSO to the vial.
-
Ensure Complete Solubilization: Vortex vigorously for 1-2 minutes. If necessary, warm the solution briefly in a 37°C water bath or sonicate until all solid material is completely dissolved and the solution is clear.
-
Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Dilution Note: To use, dilute this 100X stock 1:100 into your final aqueous medium (e.g., add 10 µL of stock to 990 µL of medium for a final concentration of 100 µM TMP / 500 µM SDZ). This will result in a final DMSO concentration of 1%. If this is too high, prepare a more diluted stock (e.g., 10X) and adjust accordingly, ensuring the final DMSO concentration is within an acceptable range for your cells (typically ≤0.5%).[8]
Mechanism of Action
Trimethoprim and Sulfadiazine act synergistically to inhibit the bacterial folic acid synthesis pathway at two sequential steps. This dual blockade is bactericidal, whereas each drug individually is typically bacteriostatic.
References
- 1. Solubilities of trimethoprim and sulfamethoxazole at various pH values and crystallization of trimethoprim from infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfadiazine CAS#: 68-35-9 [m.chemicalbook.com]
- 4. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lifetein.com [lifetein.com]
- 9. huvepharma.com [huvepharma.com]
- 10. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Identifying and mitigating Tribrissen-induced side effects in laboratory animals
Welcome to the Technical Support Center for Tribrissen® (Trimethoprim-Sulfadiazine). This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential side effects of this compound® in laboratory animals.
Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments.
Issue: The animal is exhibiting signs of dry eye (Keratoconjunctivitis Sicca - KCS).
Q1: What are the clinical signs of Keratoconjunctivitis Sicca (KCS) and how can I confirm a diagnosis?
A1: Clinical signs of KCS include redness or discharge from the eyes, increased blinking, or squinting.[1] To confirm a diagnosis, a Schirmer Tear Test (STT) should be performed to measure aqueous tear production.[2][3]
Q2: What is the incidence of KCS in animals treated with this compound®?
A2: A study in dogs treated with a trimethoprim-sulfadiazine combination for various conditions reported an incidence of KCS of 15.2%.[4]
Q3: How can I mitigate KCS in my experimental animals?
A3: If KCS is diagnosed, the primary mitigation strategy is to discontinue this compound® therapy. Supportive care with topical tear replacements may also be beneficial. It is crucial to monitor tear production in animals on prolonged this compound® treatment, especially in smaller animals who may be at an increased risk.
Issue: I've observed hematological abnormalities in blood work.
Q4: What kind of blood disorders can this compound® induce?
A4: this compound® can cause various blood dyscrasias, including hemolytic anemia, low platelet counts (thrombocytopenia), and low white blood cell counts (leukopenia or neutropenia).[5] In rare cases, it can also lead to agranulocytosis, aplastic anemia, megaloblastic anemia, hypoprothrombinemia, and methemoglobinemia.
Q5: What are the signs of these blood disorders?
A5: Clinical signs can be non-specific and may include weakness, pale gums, bruising, or bleeding.
Q6: What should I do if I suspect a blood disorder?
A6: Immediately discontinue this compound® administration. Perform a complete blood count (CBC) to assess the severity of the condition. Supportive care, including blood transfusions in severe cases of anemia or thrombocytopenia, may be necessary.
Issue: The animal is showing signs of renal toxicity.
Q7: Can this compound® cause kidney damage?
A7: Yes, though rare, this compound® can lead to renal issues. One potential side effect is the formation of crystals in the urine (crystalluria), which can cause urinary tract irritation or obstruction.[6] In severe cases, this can lead to kidney damage.
Q8: How can I detect and prevent crystalluria?
A8: Regular urinalysis should be performed on animals receiving this compound®.[7] Look for the presence of sulfa crystals, which tend to form in acidic urine.[7] To mitigate the risk, ensure animals have free access to water to maintain adequate hydration and urine flow.[6] Monitoring urine pH is also important.[8]
Issue: The animal is exhibiting signs of a hypersensitivity reaction.
Q9: What are the signs of a hypersensitivity reaction to this compound®?
A9: Hypersensitivity reactions can manifest in various ways, including fever, skin rashes or sores, facial swelling, and arthritis.[1][5] In severe cases, a broad inflammatory syndrome can occur, which may also involve kidney and eye inflammation.[9]
Q10: What is the underlying mechanism of sulfonamide hypersensitivity?
A10: Sulfonamide hypersensitivity is believed to be an immune-mediated response. The sulfonamide drug is metabolized into a reactive intermediate that can bind to proteins, forming a hapten. This complex can then be recognized by the immune system, leading to a T-cell-mediated response and the release of inflammatory cytokines.[10][11]
Q11: How should I manage a suspected hypersensitivity reaction?
A11: The first and most critical step is to stop the administration of this compound®. Supportive care should be provided based on the clinical signs. In cases of severe systemic reactions, immunosuppressive therapy with corticosteroids may be considered.
Frequently Asked Questions (FAQs)
Q12: What is the mechanism of action of this compound®?
A12: this compound® is a combination of trimethoprim and sulfadiazine that works through a sequential blockade of the folic acid synthesis pathway in bacteria. Sulfadiazine inhibits the synthesis of dihydrofolic acid, and trimethoprim inhibits the conversion of dihydrofolic acid to tetrahydrofolic acid. This dual action is bactericidal.
Q13: Are there any species or breeds that are more susceptible to this compound® side effects?
A13: While side effects can occur in any animal, some reports suggest that Doberman Pinschers may be predisposed to sulfonamide hypersensitivity reactions.
Q14: What are the common, less severe side effects of this compound®?
A14: Common side effects are often gastrointestinal and include decreased appetite, vomiting, and diarrhea.[1] In cats, increased salivation after administration is also common.[1]
Q15: Can long-term administration of this compound® cause other issues?
A15: Yes, prolonged use of potentiated sulfa drugs has been associated with hypothyroidism in dogs. Therefore, monitoring thyroid function is recommended for animals on long-term therapy.
Q16: What is the recommended dosage for this compound® in laboratory animals?
A16: In dogs and cats, a typical dose is 15 to 30 milligrams per kilogram of body weight, administered one to three times daily.[5] However, the exact dosage and duration of treatment will depend on the specific experimental protocol. A study showed that a therapeutic dose of 15 mg/kg twice daily for eight weeks produced no adverse effects in dogs, whereas a higher dose led to hematological and biochemical changes.[12]
Data on Side Effect Incidence
| Side Effect | Species | Incidence Rate | Notes |
| Keratoconjunctivitis Sicca (KCS) | Dog | 15.2% | Based on a study of 33 dogs treated with trimethoprim-sulfadiazine.[4] |
| General Adverse Reactions | Dog and Cat | 0.25% | Based on a retrospective study of trimethoprim-sulphonamide combinations.[13] |
Experimental Protocols
Protocol 1: Schirmer Tear Test (STT) for KCS Diagnosis
Objective: To measure the rate of aqueous tear production.
Materials:
-
Schirmer tear test strips
-
Gloves
-
Timer
Procedure:
-
This test should be performed before the application of any topical anesthetic or other eye drops.[2]
-
Gently restrain the animal.
-
Without touching the notched end, remove a sterile STT strip from its packaging.
-
Bend the strip at the notch.
-
Gently pull down the lower eyelid and place the bent, notched end of the strip in the conjunctival fornix, between the lower eyelid and the cornea.[2][3]
-
Start the timer for 60 seconds immediately after placement.[2]
-
Hold the animal's head to prevent it from rubbing the eye and dislodging the strip.
-
After 60 seconds, gently remove the strip.
-
Measure the length of the moistened area from the notch in millimeters.
Interpretation of Results (in dogs):
-
≥ 15 mm/min: Normal tear production[3]
-
11-14 mm/min: Early or subclinical KCS[3]
-
6-10 mm/min: Moderate KCS[3]
-
≤ 5 mm/min: Severe KCS[3]
Protocol 2: Monitoring for Hematological and Biochemical Side Effects
Objective: To detect early signs of blood dyscrasias, and liver or kidney toxicity.
Procedure:
-
Baseline Sampling: Before initiating this compound® treatment, collect a blood sample to establish baseline values for a complete blood count (CBC) and a serum biochemistry profile.
-
Ongoing Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly or bi-weekly, depending on the duration of treatment).
-
Parameters to Analyze:
-
CBC: Pay close attention to red blood cell count, hematocrit, hemoglobin, platelet count, and white blood cell count (including a differential).
-
Serum Biochemistry: Monitor liver enzymes (ALT, AST, ALP), bilirubin, blood urea nitrogen (BUN), and creatinine.[12]
-
-
Data Analysis: Compare the results of ongoing monitoring to the baseline values for each animal. Investigate any significant deviations from the normal range.
Protocol 3: Urinalysis for Crystalluria Detection
Objective: To detect the presence of sulfonamide crystals in the urine.
Materials:
-
Urine collection container or method (e.g., cystocentesis, free catch)
-
Centrifuge
-
Microscope slides and coverslips
-
Microscope
-
Urine dipstick
Procedure:
-
Collect a fresh urine sample. For optimal results, the analysis should be performed within 30 minutes of collection.[14] If a delay is unavoidable, the sample can be refrigerated, but be aware that refrigeration can promote crystal formation.[14]
-
Perform a gross examination of the urine's color and turbidity.
-
Use a urine dipstick to measure the pH and other chemical properties. Sulfa crystals are more likely to form in acidic urine.[7]
-
Centrifuge a portion of the urine sample to concentrate the sediment.
-
Decant the supernatant and resuspend the sediment in the remaining small volume of urine.
-
Place a drop of the resuspended sediment on a microscope slide and cover with a coverslip.
-
Examine the sediment under a microscope at both low and high power.
-
Identify any crystals present. Sulfonamide crystals can appear as sheaves of needles, rhombic plates, or rosettes.
Visualizations
Caption: Sulfonamide-induced hypersensitivity signaling pathway.
Caption: Experimental workflow for monitoring this compound® side effects.
References
- 1. image.chewy.com [image.chewy.com]
- 2. eyevet.ie [eyevet.ie]
- 3. wisevisionintl.com [wisevisionintl.com]
- 4. A quantitative study of the effects of this compound on canine tear production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethoprim/Sulfadiazine (this compound®) for Dogs and Cats [petplace.com]
- 6. Sulfadiazine/Trimethoprim | VCA Animal Hospitals [vcahospitals.com]
- 7. MICROSCOPIC ASPECTS OF URINALYSIS AND DISCUSSION OF SELECTED DISEASE PROCESSES | Veterian Key [veteriankey.com]
- 8. dvm360.com [dvm360.com]
- 9. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 10. dovepress.com [dovepress.com]
- 11. Immunopathogenesis of hypersensitivity syndrome reactions to sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. islandscholar.ca [islandscholar.ca]
- 13. researchgate.net [researchgate.net]
- 14. Urinalysis - Clinical Pathology and Procedures - Merck Veterinary Manual [merckvetmanual.com]
Technical Support Center: Tribrissen® (Trimethoprim and Sulfadiazine) Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in Tribrissen® (a combination of trimethoprim and sulfadiazine) antibacterial assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound® susceptibility testing.
Q1: Why are my Minimum Inhibitory Concentration (MIC) results for this compound® inconsistent?
Inconsistent MIC results can stem from several factors. One of the most critical is the presence of thymidine in the testing medium.[1][2] Trimethoprim and sulfonamides inhibit folic acid synthesis in bacteria. However, if thymidine is present in the medium, some bacteria can bypass this inhibition, leading to falsely elevated MICs (i.e., false resistance).[1][2]
Other potential causes for inconsistency include:
-
Inoculum Preparation: Incorrect inoculum density is a common source of error. An inoculum that is too heavy can lead to smaller zones of inhibition in disk diffusion or higher MICs in broth dilution. Conversely, a light inoculum can result in larger zones or lower MICs.
-
Media Quality: The pH of the Mueller-Hinton Agar (MHA) or Broth (MHB) should be between 7.2 and 7.4. Variations in cation concentrations (Ca²⁺ and Mg²⁺) can also affect results for some antibiotics, although this is less of a concern for trimethoprim-sulfadiazine.[3]
-
Incubation Conditions: Ensure incubation at 35°C ± 2°C for 16-20 hours. Longer incubation times can lead to the breakthrough of trailing endpoints.
-
Endpoint Reading: For trimethoprim/sulfonamide combinations, trailing endpoints (faint growth at higher concentrations) can be problematic. The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC at the lowest concentration that inhibits ≥80% of growth compared to the growth control.[4]
Q2: My quality control (QC) strain results are out of the acceptable range. What should I do?
If your QC results are out of range, all susceptibility test results obtained since the last valid QC are considered invalid. Do not report any results. A systematic investigation is necessary to identify the source of the error.
Troubleshooting Steps for Out-of-Range QC Results:
-
Review Procedures: Carefully review your entire experimental protocol, from media preparation to result interpretation.
-
Check Reagents:
-
Antibiotic Disks/Stock Solutions: Ensure they are stored correctly (typically at -20°C or below for disks) and have not expired. Allow disks to come to room temperature before opening to prevent condensation.
-
Media: Verify the correct type of Mueller-Hinton medium was used and that it was prepared according to the manufacturer's instructions. Test the medium for excessive thymidine content using Enterococcus faecalis ATCC 29212 or ATCC 33186.[1]
-
-
Verify Inoculum: Re-check your inoculum preparation method to ensure it meets the 0.5 McFarland standard.
-
Incubator Check: Confirm the incubator temperature is within the correct range.
-
Repeat the Assay: If the source of the error is not immediately apparent, repeat the QC test with fresh reagents if possible.
Q3: How do I test my Mueller-Hinton agar for excessive thymidine?
-
Procedure: Perform a standard disk diffusion test with one of these QC strains on the batch of Mueller-Hinton agar .
-
Interpretation: If the zone of inhibition is indistinct or smaller than the acceptable range, the medium likely contains excessive thymidine. For trimethoprim-sulfamethoxazole, zones should be ≥20 mm and show minimal growth.[5]
Q4: Can I use trimethoprim-sulfamethoxazole (SXT) disks or MIC panels as a surrogate for trimethoprim-sulfadiazine?
In many cases, trimethoprim-sulfamethoxazole is used as a class representative for sulfonamide-trimethoprim combinations in susceptibility testing.[6][7] The diffusion rates of trimethoprim and sulfamethoxazole from a single disk are similar, maintaining a consistent ratio in the agar.[8] However, it is important to consult the latest CLSI and EUCAST guidelines, as there may be species-specific recommendations. For veterinary applications, the CLSI VET01 document provides specific guidance.[1][9]
Data Presentation
Table 1: Quality Control (QC) Ranges for Trimethoprim-Sulfamethoxazole
| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) |
| Escherichia coli ATCC® 25922 | Trimethoprim-Sulfamethoxazole | ≤0.5/9.5 | 23-29 |
| Staphylococcus aureus ATCC® 25923 | Trimethoprim-Sulfamethoxazole | ≤0.5/9.5 | 24-32 |
Table 2: Factors Leading to Inconsistent this compound® Assay Results
| Factor | Potential Cause of Inconsistency | Recommended Action |
| Media Composition | High levels of thymidine or thymine | Use Mueller-Hinton medium with low thymidine levels or supplement with thymidine phosphorylase (e.g., lysed horse blood). Perform QC testing of media with E. faecalis ATCC 29212. |
| Inoculum Density | Inoculum too heavy or too light | Standardize inoculum to a 0.5 McFarland turbidity standard. |
| Endpoint Reading | Difficulty interpreting trailing growth | Read the MIC at ≥80% growth inhibition compared to the control. |
| Antibiotic Potency | Degradation of trimethoprim or sulfadiazine | Store antibiotic disks and stock solutions at the recommended temperature and check expiration dates. |
| Incubation | Incorrect temperature or duration | Incubate at 35°C ± 2°C for 16-20 hours. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound®
This protocol is based on CLSI guidelines.[10]
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of trimethoprim and sulfadiazine. A common ratio is 1:19 or 1:5 (trimethoprim:sulfadiazine). The solubility of sulfadiazine can be increased by dissolving it in a small amount of 0.5 M NaOH before dilution.[11]
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound® stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound® that shows no visible growth (or ≥80% growth inhibition). This can be determined visually or with a plate reader.
-
Disk Diffusion Assay for this compound®
This protocol is based on the Kirby-Bauer method as described by CLSI.[12]
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60° after each application to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Antibiotic Disks:
-
Aseptically apply a this compound® disk (or a trimethoprim-sulfamethoxazole disk as a surrogate) to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters. For sulfonamides and trimethoprim, disregard slight growth (up to 20% of the lawn of growth) and measure the more obvious margin.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
-
Visualizations
Caption: Mechanism of action of this compound® (Sulfadiazine and Trimethoprim).
Caption: Troubleshooting workflow for inconsistent this compound® assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [diposit.ub.edu]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. CN104800229A - Compound sulfadiazine suspension and preparation method thereof - Google Patents [patents.google.com]
- 5. en.iacld.com [en.iacld.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Diffusion of Trimethoprim and Sulfamethoxazole from Susceptibility Disks into Agar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asm.org [asm.org]
Optimizing Tribrissen dosage to minimize toxicity in cell lines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Tribrissen (a combination of Trimethoprim and Sulfadiazine) in cell culture experiments. The primary focus is on establishing an optimal dosage that achieves the desired experimental outcome while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a combination antimicrobial agent consisting of Trimethoprim and a sulfonamide, typically Sulfadiazine. Its mechanism relies on a "sequential blockade" of the folate metabolic pathway, which is crucial for DNA synthesis and repair.[1][2][3]
-
Sulfadiazine inhibits dihydropteroate synthase, an early enzyme in the folic acid synthesis pathway.
-
Trimethoprim inhibits a later-stage enzyme, dihydrofolate reductase (DHFR).[1][4]
This two-step inhibition is highly effective against bacteria.[1] While Trimethoprim has a significantly higher affinity for bacterial DHFR than for the mammalian equivalent, it can still interfere with folate metabolism in eukaryotic cells, which is the primary source of its toxicity in cell lines.[1][2]
Q2: Why is this compound toxic to mammalian cell lines?
A2: The toxicity of this compound in mammalian cells stems from its interference with folate metabolism. Folate is a critical B vitamin that, in its reduced form (tetrahydrofolate), is essential for:
-
Nucleotide Synthesis: It provides one-carbon units for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[5]
-
Amino Acid Metabolism: It is involved in the interconversion of amino acids, such as serine and glycine.[6]
-
DNA Methylation: It plays a role in generating S-adenosylmethionine (SAM), the primary methyl donor for DNA methylation, which regulates gene expression.
By inhibiting dihydrofolate reductase (DHFR), Trimethoprim depletes the intracellular pool of tetrahydrofolate, leading to impaired DNA synthesis, cell cycle arrest, and ultimately, cell death.[7]
Q3: What are the common signs of this compound-induced toxicity in cell culture?
A3: Signs of toxicity can vary depending on the cell line, drug concentration, and exposure duration. Common observations include:
-
Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to untreated control cultures.
-
Changes in Morphology: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe an increase in floating dead cells and debris.
-
Decreased Viability: A significant reduction in the percentage of viable cells as determined by assays like Trypan Blue exclusion or metabolic assays (e.g., MTT, MTS).
-
Induction of Apoptosis: Evidence of programmed cell death, which can be measured using assays like Annexin V/PI staining.[8][9]
Q4: How do I determine the optimal, non-toxic working concentration of this compound for my specific cell line?
A4: The optimal concentration must be determined empirically for each cell line and experimental application. The general approach is to perform a dose-response experiment to find the concentration that balances efficacy with minimal toxicity.
-
Select a Range of Concentrations: Start with a broad range of this compound concentrations (e.g., from 0.1 µg/mL to 100 µg/mL).
-
Perform a Cytotoxicity Assay: Treat your cells with the different concentrations for a defined period (e.g., 24, 48, or 72 hours).[10] Use a standard cytotoxicity assay (MTT, MTS, LDH, or CellTiter-Glo®) to measure cell viability.[8][11]
-
Analyze the Data: Plot cell viability against the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 value (the concentration that inhibits 50% of cell viability).[9]
-
Select a Working Concentration: For most applications, a working concentration well below the IC50 value is recommended. This minimizes stress on the cells while still providing the desired effect (e.g., preventing bacterial contamination).
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Cell Death at Low Concentrations | 1. High Cell Line Sensitivity: Your cell line may be particularly sensitive to folate pathway inhibition. 2. Incorrect Drug Concentration: Errors in stock solution preparation or dilution. 3. Pre-existing Cell Stress: Cells were unhealthy (e.g., high passage number, mycoplasma contamination) before treatment. | 1. Perform a dose-response assay starting at a much lower concentration range. 2. Prepare a fresh stock solution of this compound and verify all dilution calculations. 3. Use a fresh, low-passage vial of cells. Screen for mycoplasma contamination. |
| Inconsistent Results Between Replicates/Experiments | 1. Inconsistent Cell Seeding: Uneven number of cells plated per well.[10] 2. Solvent Effects: The final concentration of the solvent (e.g., DMSO) may be too high or inconsistent.[10] 3. Variable Incubation Times: Inconsistent drug exposure times. | 1. Ensure a homogenous single-cell suspension before plating and use a precise multichannel pipette. 2. Ensure the final solvent concentration is identical across all wells (including controls) and is at a non-toxic level (typically <0.5%). 3. Standardize all incubation periods strictly. |
| No Effect Observed (e.g., bacterial contamination persists) | 1. Drug Concentration Too Low: The selected dose is insufficient to inhibit bacterial growth. 2. Resistant Bacteria: The contaminating bacteria may be resistant to this compound. 3. Degraded Drug: The this compound stock solution may have degraded over time. | 1. Gradually increase the working concentration, monitoring for any signs of cytotoxicity in your cell line. 2. Consider using a different antibiotic combination. 3. Prepare a fresh stock solution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Example Dose-Response Data for Cell Line 'X' after 48h this compound Treatment
This table illustrates the type of data you would generate to determine the IC50 of this compound for a specific cell line.
| This compound Concentration (µg/mL) | Mean Absorbance (OD at 570 nm) | % Cell Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 5 | 1.15 | 92.0% |
| 10 | 0.98 | 78.4% |
| 25 | 0.65 | 52.0% |
| 50 | 0.31 | 24.8% |
| 100 | 0.10 | 8.0% |
From this data, the IC50 value is estimated to be approximately 25 µg/mL.
Key Experimental Protocols
Protocol: Determining IC50 Using an MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.
-
Include "vehicle-only" wells as a negative control (100% viability) and "no-cell" wells for background control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control: % Viability = (Absorbance of Treated Sample / Absorbance of Control) * 100
-
Plot % Viability vs. This compound concentration and determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action and toxicity in mammalian cells.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic reprogramming by folate restriction leads to a less aggressive cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Tribrissen (Trimethoprim/Sulfadiazine) In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the in vitro activity of Tribrissen, with a specific focus on the impact of serum proteins.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins affect the in vitro activity of this compound?
Serum proteins, primarily albumin, can bind to the active components of this compound—trimethoprim (TMP) and sulfadiazine (SDZ). It is generally accepted that only the unbound, or "free," fraction of a drug is available to exert its antimicrobial effect.[1] Therefore, the presence of serum or serum proteins in your in vitro assay medium is expected to increase the Minimum Inhibitory Concentration (MIC) of this compound. This is because a portion of the drug will be sequestered by the proteins, reducing the free concentration available to inhibit bacterial growth.
Q2: What are the reported protein binding percentages for trimethoprim and sulfadiazine?
The extent of protein binding can vary between species. This is a critical consideration when designing in vitro experiments that aim to mimic in vivo conditions. Below is a summary of reported plasma protein binding values.
Data Presentation
Table 1: Plasma Protein Binding of Trimethoprim and Sulfadiazine in Different Species
| Component | Species | Mean Protein Binding (%) | Range (%) |
| Trimethoprim | Human | 50.0 | 48.5 - 52.2 |
| Sulfadiazine | Human | 56.2 | 50.9 - 60.6 |
| Trimethoprim | Horse | 35 | Not Reported |
| Sulfadiazine | Horse | 20 | Not Reported |
Data for humans from a study by Wijkström & Westerlund (1983)[2]; Data for horses from a study on repeated administration of TMP/SDZ.
Table 2: Example In Vitro Activity of Trimethoprim/Sulfadiazine (1:19 ratio) Against Equine Streptococci
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus equi subsp. equi | 135 | 0.12/2.38 | 0.25/4.75 | ≤0.03/0.57 to 1/19 |
| Streptococcus equi subsp. zooepidemicus | 135 | 0.12/2.38 | 0.25/4.75 | ≤0.03/0.57 to 2/38 |
MIC values are presented as TMP/SDZ concentrations. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Data from a study on the in vitro activity against Streptococcus equi.[3]
Table 3: Minimum Inhibitory Concentrations (MICs) of Trimethoprim/Sulfadiazine Against Bovine Mastitis Pathogens
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 1 - 8 |
| Staphylococcus aureus | 1 - 8 |
| Streptococcus sp. | 1 - 8 |
Data from a study on the depletion of TMP-SDZ in milk and its relationship with mastitis pathogen MICs.[4]
Experimental Protocols & Methodologies
Protocol: Determining the Impact of Serum Proteins on this compound MIC via Broth Microdilution
This protocol outlines the methodology to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate in both standard cation-adjusted Mueller-Hinton Broth (CAMHB) and serum-supplemented CAMHB.
Materials:
-
This compound (Trimethoprim/Sulfadiazine) analytical standard
-
Bacterial isolate of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile serum (e.g., Fetal Bovine Serum, Human Serum, or species-specific serum)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1280 µg/mL of the combined drugs in a 1:19 TMP:SDZ ratio) in a suitable solvent.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Microtiter Plates:
-
Two sets of plates will be prepared: one with standard CAMHB and one with serum-supplemented CAMHB (e.g., 50% v/v serum).
-
In each plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate medium (CAMHB or serum-supplemented CAMHB) to achieve a range of final concentrations (e.g., from 32/608 µg/mL down to 0.06/1.14 µg/mL).
-
Include a growth control well (medium and bacteria, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Troubleshooting Guide
Issue 1: Higher than expected MIC values in serum-supplemented medium.
-
Cause: This is the expected outcome. Protein binding reduces the free drug concentration, necessitating a higher total drug concentration to achieve inhibition.
-
Solution: This result validates the impact of serum proteins. Ensure your data interpretation accounts for the "free drug hypothesis," which states that only the unbound fraction is active.
Issue 2: No bacterial growth in control wells of serum-supplemented medium.
-
Cause: Some sera can have inherent antimicrobial properties or may lack essential nutrients for specific bacterial strains.
-
Solution:
-
Heat-inactivate the serum (56°C for 30 minutes) to denature complement proteins and other potential inhibitory factors.
-
Ensure the chosen serum is appropriate for the bacterial species being tested.
-
Consider using a lower percentage of serum or supplementing the medium with additional growth factors.
-
Issue 3: Interference from media components.
-
Cause: Standard media like Mueller-Hinton Broth can contain substances that interfere with the mechanism of action of sulfonamides and trimethoprim, such as thymidine and para-aminobenzoic acid (PABA).[5]
-
Solution:
-
Use Mueller-Hinton Broth that is specified to have low levels of thymidine and PABA.
-
For testing fastidious organisms that require blood supplementation, lysed horse blood is often recommended as it contains thymidine phosphorylase, which degrades thymidine.[6]
-
Issue 4: Variability in MIC results between experiments.
-
Cause: Inconsistent inoculum density, improper drug dilution, or variations in incubation conditions can lead to variable results.
-
Solution:
-
Strictly adhere to standardized procedures for inoculum preparation (use of a McFarland standard is critical).
-
Calibrate pipettes regularly and use fresh dilutions for each experiment.
-
Ensure consistent incubation time and temperature.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Plasma protein binding of sulphadiazine, sulphamethoxazole and trimethoprim determined by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Depletion study of trimethoprim and sulphadiazine in milk and its relationship with mastitis pathogenic bacteria strains minimum inhibitory concentrations (MICs) in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 6. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tribrissen (Trimethoprim-Sulfamethoxazole) Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tribrissen (a combination of trimethoprim and a sulfonamide) antimicrobial susceptibility testing (AST). A primary focus is addressing the well-documented interference caused by thymidine in testing media.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a combination antimicrobial agent that targets the bacterial folic acid synthesis pathway at two distinct points. Sulfonamides competitively inhibit dihydropteroate synthase (DHPS), an enzyme that incorporates para-aminobenzoic acid (PABA) into dihydropteroic acid.[1][2] Trimethoprim then inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolate to tetrahydrofolate, a crucial component for DNA, RNA, and protein synthesis.[3] This sequential blockade results in a synergistic bactericidal effect.
Q2: Why am I seeing unexpected resistance to this compound in my susceptibility tests?
A2: Unexpected resistance to this compound is often due to interference from exogenous thymidine present in the antimicrobial susceptibility testing medium.[4] Bacteria that can utilize this external thymidine can bypass the metabolic blockages imposed by trimethoprim and sulfonamides, leading to growth in the presence of the drug and thus appearing resistant.[4] This can result in falsely elevated Minimum Inhibitory Concentrations (MICs) or smaller zones of inhibition in disk diffusion assays.[4]
Q3: What are the common sources of thymidine in laboratory media?
A3: Thymidine can be present in varying amounts in different batches of Mueller-Hinton Agar (MHA) and other media, often derived from the peptone components. The concentration of thymidine can be high enough to antagonize the activity of trimethoprim-sulfamethoxazole.[4]
Q4: How can I be sure that thymidine interference is the cause of the unexpected resistance?
A4: A quality control (QC) test using a thymidine-dependent strain, such as Enterococcus faecalis ATCC 29212 or ATCC 33186, can help determine if your medium contains excessive thymidine.[4] When testing these strains with a trimethoprim-sulfamethoxazole disk on the medium , a lack of a clear zone of inhibition or a zone diameter smaller than the expected QC range suggests the presence of interfering levels of thymidine.[4]
Q5: What are the recommended methods to mitigate thymidine interference?
A5: The Clinical and Laboratory Standards Institute (CLSI) recommends using Mueller-Hinton Agar that is certified to have low levels of thymidine and thymine.[4] Additionally, supplementing the medium with lysed horse blood is an effective method. Lysed horse blood contains thymidine phosphorylase, an enzyme that degrades thymidine, thereby eliminating its interfering effect.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high MIC values or small/no zones of inhibition for this compound with susceptible QC strains. | High concentration of thymidine in the testing medium. | 1. Perform a QC test with Enterococcus faecalis ATCC 29212 to confirm thymidine presence. 2. Switch to a new lot of Mueller-Hinton Agar certified for low thymidine content. 3. Prepare Mueller-Hinton Agar supplemented with 5% lysed horse blood to enzymatically degrade thymidine. |
| Inconsistent or difficult-to-read zone edges in disk diffusion assays. | Partial inhibition due to low levels of thymidine. | 1. Ensure the Mueller-Hinton Agar has a depth of 4 mm and the surface is dry before inoculation. 2. When reading the zones, ignore faint, trailing growth and measure the diameter of the area with at least 80% growth inhibition. |
| This compound appears effective against some bacterial species but not others that are expected to be susceptible. | Some bacterial species may be more efficient at utilizing low levels of exogenous thymidine. | 1. Consistently use Mueller-Hinton Agar with low thymidine levels for all susceptibility testing. 2. For particularly fastidious organisms that require supplemented media, ensure the supplements themselves are not a source of thymidine. If they are, the addition of thymidine phosphorylase may be necessary. |
Quantitative Data on Thymidine Interference
The presence of even low concentrations of thymidine can significantly impact the measured susceptibility of bacteria to this compound. The following table summarizes the observed effects.
| Thymidine Concentration (mg/L) | Effect on this compound Susceptibility | Reference |
| < 0.02 | Unlikely to cause significant interference. | [5] |
| ≥ 0.05 | Can reduce the in vitro activity of trimethoprim and sulfamethoxazole, leading to increased MICs. | [6] |
Experimental Protocols
Protocol 1: Disk Diffusion Susceptibility Testing for this compound (CLSI Method)
This protocol is adapted from CLSI guidelines and includes modifications to address thymidine interference.
-
Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
Ensure the final pH is between 7.2 and 7.4 at room temperature.
-
Pour the sterile molten agar into petri dishes to a uniform depth of 4 mm.
-
To mitigate thymidine interference, use MHA with certified low thymidine content or supplement the MHA with 5% v/v lysed horse blood. To prepare lysed horse blood, freeze and thaw sterile defibrinated horse blood twice.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., tryptic soy broth).
-
Incubate the broth at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This typically takes 2-6 hours.
-
Adjust the turbidity with sterile broth or saline as needed.
-
-
Inoculation:
-
Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply a trimethoprim-sulfamethoxazole (1.25/23.75 µg) disk to the surface of the agar.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters.
-
For trimethoprim-sulfamethoxazole, slight growth within the zone may occur. Disregard this and measure the diameter of the zone of at least 80% inhibition.
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on the latest CLSI M100 document.
-
Protocol 2: Broth Microdilution Susceptibility Testing for this compound (CLSI Method)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Media Preparation:
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content.
-
If the thymidine content is unknown or suspected to be high, supplement the broth with thymidine phosphorylase.
-
-
Antimicrobial Dilution:
-
Prepare a stock solution of trimethoprim-sulfamethoxazole.
-
Perform serial twofold dilutions of the antimicrobial in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Prepare an inoculum as described in the disk diffusion protocol (steps 2.1-2.4).
-
Dilute the adjusted inoculum in saline or broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Within 15 minutes of preparation, add 10 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
View the plate from the bottom using a reading mirror.
-
Interpret the MIC value (Susceptible, Intermediate, or Resistant) according to the latest CLSI M100 document.
-
Visualizations
Caption: Bacterial Folic Acid Synthesis Pathway and this compound Inhibition.
Caption: Troubleshooting workflow for unexpected this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 4. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 5. scite.ai [scite.ai]
- 6. Effect of thymidine on activity of trimethoprim and sulphamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
How to manage poor Tribrissen penetration of the blood-brain barrier in research models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor Tribrissen (a combination of trimethoprim and sulfadiazine) penetration of the blood-brain barrier (BBB) in research models.
Frequently Asked Questions (FAQs)
Q1: Why is the penetration of this compound across the blood-brain barrier limited?
A1: The limited penetration of this compound, a combination of trimethoprim and sulfadiazine, across the blood-brain barrier is due to several factors. The BBB is a highly selective barrier that protects the central nervous system (CNS). The physicochemical properties of trimethoprim and sulfadiazine, such as their molecular size, lipid solubility, and electrical charge, influence their ability to passively diffuse across the BBB. Additionally, both compounds can be actively removed from the brain by efflux transporters, such as P-glycoprotein (P-gp), which are present on the endothelial cells of the BBB.[1]
Q2: What are the expected brain-to-plasma concentration ratios for trimethoprim and sulfadiazine in rodent models?
A2: The brain-to-plasma concentration ratios can vary depending on the specific research model and experimental conditions. However, based on available data, the following tables summarize the expected distribution of trimethoprim and sulfadiazine in rats.
Data Presentation: this compound Component Distribution in Rat Models
Table 1: Trimethoprim (TMP) Distribution in Rats [2][3][4]
| CNS Region | Peak Concentration (µg/g tissue) | Time to Peak (minutes) | Brain-to-Plasma Ratio (AUC) |
| Cortex | ~0.83 | < 10 | ~0.04 |
| Cerebellum | ~0.58 | < 10 | ~0.03 |
| Brain Stem | ~0.54 | < 10 | ~0.03 |
| Spinal Cord | ~0.31 | < 10 | ~0.02 |
| Cerebrospinal Fluid (CSF) | ~1.0 (µg/mL) | 10 | ~0.18 (CSF/Serum AUC) |
Table 2: Sulfadiazine (SDZ) Distribution in Rats [5][6][7][8]
| CNS Region | Brain Concentration (µg/g tissue) | Time Post-Administration | Brain-to-Plasma Ratio |
| Brain | ~10-fold higher with dendrimeric formulation vs. free drug | 3 hours | Significantly increased with nanoparticle formulation |
| Cerebrospinal Fluid (CSF) | Varies with age in neonatal calves | - | Decreases with age |
Q3: What are the primary strategies to enhance this compound penetration into the brain in a research setting?
A3: There are three main strategies that researchers can employ to enhance the delivery of this compound across the blood-brain barrier in animal models:
-
Inhibition of Efflux Pumps: Co-administration of P-glycoprotein inhibitors, such as elacridar, can block the active removal of trimethoprim and sulfadiazine from the brain, thereby increasing their concentration in the CNS.[9][10][11][12]
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves to temporarily and locally open the tight junctions of the blood-brain barrier, allowing for increased passage of drugs.[13][14][15][16][17]
-
Nanoparticle-based Drug Delivery: Encapsulating trimethoprim and sulfadiazine into nanoparticles can facilitate their transport across the BBB through various mechanisms, including receptor-mediated transcytosis.[18][19][20][21][22][23][24]
Troubleshooting Guides
Guide 1: P-Glycoprotein (P-gp) Inhibition
Problem: Inconsistent or no significant increase in brain concentration of this compound after co-administration with a P-gp inhibitor (e.g., elacridar).
| Possible Cause | Troubleshooting Step |
| Incorrect dosage of inhibitor | Ensure the dose of elacridar is sufficient to inhibit P-gp at the BBB. A commonly used intravenous dose in rodents is 5 mg/kg.[9][11] |
| Inappropriate timing of administration | Administer elacridar 30 minutes prior to the administration of this compound to allow for effective inhibition of P-gp.[10][12] |
| Poor solubility or stability of the inhibitor | Prepare the elacridar solution fresh on the day of the experiment. A common vehicle is a mixture of DMSO, propylene glycol, and saline.[12] |
| This compound is not a strong substrate for the inhibited P-gp isoform | Confirm that the specific P-gp isoforms expressed in your animal model are effectively inhibited by elacridar. |
| Variability in animal physiology | Ensure consistency in animal age, weight, and health status, as these factors can influence drug metabolism and transporter function. |
Guide 2: Focused Ultrasound (FUS)-Mediated BBB Opening
Problem: Failure to achieve or confirm BBB opening after the focused ultrasound procedure.
| Possible Cause | Troubleshooting Step |
| Inadequate acoustic pressure | Optimize the acoustic pressure. Insufficient pressure will not open the BBB, while excessive pressure can cause tissue damage. Start with parameters from established protocols and adjust as needed. |
| Incorrect microbubble dosage or timing | Administer microbubbles immediately before sonication. The dosage should be in accordance with the manufacturer's instructions and published protocols. |
| Poor acoustic window | For transcranial FUS, the skull can attenuate the ultrasound beam. Consider performing a craniotomy for more direct and efficient energy delivery in rodent models.[13][14] |
| Inaccurate targeting of the brain region | Use an image-guidance system (e.g., MRI or ultrasound) to accurately target the desired brain region.[15][16] |
| Ineffective method for confirming BBB opening | Use a contrast agent like Evans Blue or gadolinium-based MRI contrast agents to visually confirm the opening of the BBB.[13][14] |
Guide 3: Nanoparticle Drug Delivery
Problem: Low brain uptake of this compound-loaded nanoparticles.
| Possible Cause | Troubleshooting Step |
| Suboptimal nanoparticle characteristics | Optimize nanoparticle size, surface charge, and surface modifications. For brain delivery, nanoparticles are typically in the size range of 50-300 nm.[22] Surface functionalization with ligands that target BBB receptors can enhance uptake.[19] |
| Rapid clearance from circulation | PEGylation of nanoparticles can help to prolong their circulation time, increasing the opportunity for them to cross the BBB. |
| Instability of the nanoparticle formulation | Assess the stability of your nanoparticle formulation in physiological conditions to ensure that the drug is not prematurely released. |
| Inefficient transcytosis | The mechanism of nanoparticle transport across the BBB can be complex. Investigate different targeting ligands to enhance receptor-mediated transcytosis. |
| Inaccurate quantification of brain uptake | Use sensitive and validated methods to quantify nanoparticle concentration in the brain, such as fluorescence imaging of labeled nanoparticles or liquid chromatography-mass spectrometry (LC-MS) for the encapsulated drug. |
Experimental Protocols
Protocol 1: In Vivo P-gp Inhibition with Elacridar in a Rat Model
-
Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). Acclimatize the animals for at least 3 days before the experiment.
-
Elacridar Formulation: Prepare a 2 mg/mL solution of elacridar in a vehicle of DMSO:propylene glycol:saline (2:2:1 v/v/v).
-
Administration:
-
Administer elacridar intravenously (IV) via the tail vein at a dose of 5 mg/kg.
-
30 minutes after elacridar administration, administer this compound (or its individual components) at the desired dose.
-
-
Sample Collection:
-
At predetermined time points after this compound administration, collect blood samples via cardiac puncture.
-
Immediately perfuse the brain with ice-cold saline to remove remaining blood.
-
Harvest the brain and specific regions of interest.
-
-
Sample Analysis:
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue samples.
-
Analyze the concentration of trimethoprim and sulfadiazine in plasma and brain homogenates using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) and the area under the curve (AUC) for both the control (this compound alone) and elacridar-treated groups to determine the fold-increase in brain penetration.[9][10][11][12]
Protocol 2: Focused Ultrasound-Mediated BBB Opening in a Rat Model
-
Animal Preparation: Anesthetize a rat and place it in a stereotaxic frame. Perform a craniotomy over the target brain region to create an acoustic window.
-
FUS System Setup: Use a preclinical focused ultrasound system with a spherically focused transducer. Couple the transducer to the exposed dura with acoustic gel.
-
Microbubble Administration: Inject a bolus of commercially available microbubbles intravenously.
-
Sonication: Immediately after microbubble injection, apply focused ultrasound to the target brain region. Typical parameters for rats may include a frequency of 1 MHz, a peak-negative pressure of 0.4-0.8 MPa, a pulse length of 10 ms, and a pulse repetition frequency of 1 Hz for a duration of 60 seconds.
-
This compound Administration: Administer this compound intravenously immediately after sonication.
-
Confirmation of BBB Opening: Co-administer a tracer molecule like Evans Blue dye. After a circulation period, perfuse the animal and visually inspect the brain for dye extravasation in the sonicated region.
-
Sample Collection and Analysis: Collect brain tissue from the targeted and contralateral (control) hemispheres for analysis of trimethoprim and sulfadiazine concentrations.[13][14][15][16][17]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of trimethoprim in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional Differences in Penetration of the Protein Stabilizer Trimethoprim (TMP) in the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regional Differences in Penetration of the Protein Stabilizer Trimethoprim (TMP) in the Rat Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. Sulfadiazine Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to Induce the Temporary Opening of the Blood–Brain Barrier with Short-Time Focused Ultrasound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring Blood-Brain Barrier Opening in Rats with a Preclinical Focused Ultrasound System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Localized blood-brain barrier opening in ovine model using image-guided transcranial focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of the Safety of Focused Ultrasound-Induced Blood-Brain Barrier Opening in a Natural Canine Model of Aging [thno.org]
- 18. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. iipseries.org [iipseries.org]
- 22. Drug Transport to Brain with Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. naturalspublishing.com [naturalspublishing.com]
- 24. youtube.com [youtube.com]
Technical Support Center: Dosage Adjustment of Tribrissen in Renally Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of Tribrissen (a combination of trimethoprim and sulfadiazine) for use in animal models with renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound's two active ingredients, trimethoprim and sulfadiazine, work synergistically to block the bacterial folic acid synthesis pathway at two different points.[1][2] Sulfadiazine inhibits dihydropteroate synthase, while trimethoprim inhibits dihydrofolate reductase.[3] This sequential blockade disrupts the production of essential components necessary for bacterial DNA synthesis and growth, leading to a bactericidal effect.[1][3]
Q2: How does renal impairment affect the clearance of this compound's components?
A2: Both trimethoprim and sulfadiazine are primarily eliminated from the body through renal excretion.[1] In cases of renal impairment, the clearance of these drugs is reduced, which can lead to their accumulation in the bloodstream and an increased risk of toxicity.[4] The half-life of both components is prolonged in individuals with impaired kidney function.
Q3: What are the potential adverse effects of this compound in animals, especially those with kidney disease?
A3: Common side effects include decreased appetite, vomiting, and diarrhea.[5] More serious adverse effects, which can be exacerbated in animals with renal disease, include:
-
Crystalluria (crystal formation in urine): Can lead to urinary obstruction and further kidney damage. Maintaining adequate hydration is crucial to mitigate this risk.[4]
-
Keratoconjunctivitis Sicca (Dry Eye): A condition of reduced tear production.
-
Blood Dyscrasias: Such as anemia and low platelet counts.
-
Hypersensitivity Reactions: Including skin reactions, fever, and polyarthritis. Doberman Pinschers may have an increased susceptibility to these reactions.[4]
-
Hepatotoxicity (Liver Damage): In rare cases, severe liver damage has been reported.[5]
Q4: What are the initial steps to determine a dose adjustment for a renally impaired animal model?
A4: The first step is to assess the degree of renal impairment. This is typically done by measuring the Glomerular Filtration Rate (GFR) or serum creatinine levels. Once the level of renal function is determined, a dose adjustment can be calculated. General approaches include reducing the dose, extending the dosing interval, or a combination of both.[4]
Troubleshooting Guide
Problem: I am observing signs of toxicity (e.g., severe lethargy, repeated vomiting, yellowing of the skin) in my renally impaired animal model receiving this compound.
Solution:
-
Immediately discontinue this compound administration.
-
Consult with the attending veterinarian.
-
Provide supportive care: This may include fluid therapy to aid in drug elimination and manage dehydration.
-
Monitor renal and hepatic function: Conduct blood tests to assess kidney and liver enzyme levels.
-
Re-evaluate the dosage regimen: If this compound therapy is to be continued, a significant dose reduction or extension of the dosing interval is necessary. It may be prudent to consider an alternative antibiotic with a different safety profile in renally impaired subjects.
Problem: I am not seeing the expected therapeutic effect of this compound in my renally impaired animal model.
Solution:
-
Confirm the diagnosis and susceptibility of the pathogen: Ensure that the infecting organism is sensitive to trimethoprim-sulfadiazine.
-
Evaluate for potential drug interactions: Other medications the animal is receiving could interfere with the absorption or efficacy of this compound.
-
Consider the possibility of sub-therapeutic dosing: While dose reduction is necessary to avoid toxicity, an overly aggressive reduction may lead to ineffective treatment. A careful balance must be struck. Therapeutic drug monitoring (measuring the concentration of the drug in the blood) can be beneficial in these cases to ensure levels are within the therapeutic window.
-
Assess the animal's hydration status: Dehydration can impair drug distribution and efficacy.
Data Presentation
Table 1: Pharmacokinetic Parameters of Trimethoprim in Healthy Animal Models
| Species | Dosage | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (mL/min/kg) | Bioavailability (%) |
| Dog | 30 mg/kg (oral, combined) | 2.5 | - | - | - |
| Ostrich | 5 mg/kg (IV) | 1.95 ± 0.19 | 2.35 ± 0.14 | 16.12 ± 1.38 | 100 |
| Pig | 6.67 mg/kg (IV) | 1.61 | 2.2 | - | 100 |
Table 2: Pharmacokinetic Parameters of Sulfadiazine in Healthy Animal Models
| Species | Dosage | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (mL/min/kg) | Bioavailability (%) |
| Dog | 30 mg/kg (oral, combined) | 9.9 | - | - | - |
| Ostrich | 25 mg/kg (IV) | 13.23 ± 2.24 | 0.60 ± 0.08 | 0.69 ± 0.03 | 100 |
| Pig | 33.34 mg/kg (IV) | 3.2 | 0.43 | - | 100 |
Experimental Protocols
Protocol 1: Induction of Chronic Renal Impairment in a Rat Model (5/6 Nephrectomy)
This is a widely used surgical model to induce stable chronic renal impairment.
Materials:
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
First Surgery (Left Kidney):
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery.
-
Close the incision with sutures.
-
Allow a one-week recovery period.
-
-
Second Surgery (Right Kidney):
-
Make a flank incision to expose the right kidney.
-
Perform a right total nephrectomy (removal of the right kidney).
-
Close the incision with sutures.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.
-
Confirmation of Renal Impairment: After a stabilization period of 4-6 weeks, confirm renal impairment by measuring serum creatinine and Blood Urea Nitrogen (BUN) levels.
Protocol 2: Determining Dosage Adjustment of this compound in a Renally Impaired Rat Model
Objective: To determine the appropriate dose of this compound in a rat model of chronic renal impairment that achieves therapeutic plasma concentrations while avoiding toxicity.
Materials:
-
Healthy control rats
-
Renally impaired rats (from Protocol 1)
-
This compound (injectable or oral formulation)
-
Blood collection supplies (e.g., capillaries, tubes)
-
Analytical equipment for measuring drug concentrations (e.g., HPLC)
Procedure:
-
Group Allocation: Divide the animals into at least two groups: healthy controls and renally impaired.
-
Pharmacokinetic Study in Healthy Controls:
-
Administer a standard dose of this compound to the healthy control group.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Analyze plasma samples to determine the concentration of trimethoprim and sulfadiazine at each time point.
-
Calculate key pharmacokinetic parameters (half-life, clearance, volume of distribution, AUC).
-
-
Dosage Adjustment Calculation:
-
Based on the degree of renal impairment (e.g., the increase in serum creatinine), calculate a theoretical dose adjustment. A common starting point is to reduce the dose in proportion to the reduction in creatinine clearance.
-
-
Pharmacokinetic Study in Renally Impaired Group:
-
Administer the adjusted dose of this compound to the renally impaired group.
-
Collect blood samples at the same time points as the control group.
-
Analyze plasma samples for drug concentrations.
-
Calculate the pharmacokinetic parameters for this group.
-
-
Data Analysis and Dose Refinement:
-
Compare the Area Under the Curve (AUC) between the healthy group at the standard dose and the renally impaired group at the adjusted dose. The goal is to achieve a similar AUC.
-
Monitor the renally impaired animals for any signs of toxicity.
-
Based on the results, further refine the dose for the renally impaired model.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Experimental workflow for dosage adjustment.
Caption: Troubleshooting logic for adverse events.
References
- 1. dhs.wisconsin.gov [dhs.wisconsin.gov]
- 2. Trimethoprim/Sulfadiazine (this compound®) for Dogs and Cats [petplace.com]
- 3. Pharmacokinetics of trimethoprim and sulfadiazine in the dog: urine concentrations after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-Dosing Adjustment in Dogs and Cats with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfadiazine/Trimethoprim | VCA Animal Hospitals [vcahospitals.com]
Resolving precipitation issues with Tribrissen in complex growth media
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting precipitation issues encountered with Tribrissen (a combination of trimethoprim and sulfadiazine) in complex growth media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is an antimicrobial agent that combines two active ingredients: trimethoprim and sulfadiazine. This combination results in a synergistic bactericidal effect by sequentially blocking the bacterial folic acid synthesis pathway.[1][2] It is often used in cell culture to prevent or treat microbial contamination.
Q2: I observed a precipitate in my growth media after adding this compound. What are the common causes?
Precipitation of this compound in complex growth media can be attributed to several factors:
-
Poor Aqueous Solubility: Trimethoprim, one of the key components of this compound, has inherently low water solubility (approximately 0.4 mg/ml).[3]
-
pH of the Media: The solubility of both trimethoprim and sulfadiazine is highly dependent on the pH of the solution.[4][5] Most cell culture media are buffered to a physiological pH (around 7.2-7.4), which may not be optimal for keeping both drugs in solution.
-
High Drug Concentration: The concentration of this compound may have surpassed its solubility limit in your specific media formulation.
-
Solvent Shock: If this compound is dissolved in a concentrated organic solvent stock (like DMSO) and then rapidly diluted into the aqueous media, the sudden change in solvent polarity can cause the drug to "crash out" of the solution.
-
Interaction with Media Components: Complex growth media contain a variety of salts, amino acids, vitamins, and proteins (if serum-supplemented) that can interact with the drug molecules and reduce their solubility.[6][7]
-
Temperature Fluctuations: Moving media between cold storage and a warm incubator can alter the solubility of media components and the added drug.[8] Repeated freeze-thaw cycles of stock solutions should also be avoided.
Q3: How does pH affect the solubility of this compound's components?
The solubility of both trimethoprim and sulfadiazine is significantly influenced by pH:
-
Trimethoprim: As a weak base, its solubility increases as the pH decreases (becomes more acidic).[4]
-
Sulfadiazine: As a weak acid, its solubility increases as the pH increases (becomes more alkaline).[4][9]
Given their opposing solubility profiles concerning pH, maintaining a physiological pH in cell culture media presents a challenge for keeping both components fully dissolved, especially at higher concentrations.
Q4: Can serum in the media contribute to precipitation?
Yes, components of serum can interact with the drugs. Both trimethoprim and sulfadiazine are known to bind to plasma proteins, such as albumin.[10][11] While this binding is usually reversible, high concentrations of proteins in the media could potentially lead to the formation of less soluble drug-protein complexes.
Q5: How can I differentiate between this compound precipitate and microbial contamination?
It is crucial to distinguish between drug precipitate and contamination:
| Characteristic | This compound Precipitate | Microbial Contamination |
| Appearance under Microscope | Often crystalline or amorphous, non-motile particles. | Motile bacteria, budding yeast, or filamentous fungi. |
| Media Appearance | May appear as fine particles, a film, or cloudiness that settles over time. | General turbidity, sometimes with a color change in the media (e.g., yellowing due to pH drop). |
| Progression | Appears shortly after adding the drug and usually does not increase in the same manner as a biological contaminant. | Proliferates over time, leading to a rapid increase in turbidity and cell death. |
| Control Flask | A control flask with media and the same concentration of the vehicle solvent (e.g., DMSO) but without this compound should remain clear. | Contamination may appear in other flasks if aseptic technique was compromised. |
Troubleshooting Guide for this compound Precipitation
If you are observing precipitation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Review Your Stock Solution Preparation
The preparation of a stable stock solution is critical.
-
Choosing a Solvent: Trimethoprim and sulfadiazine have limited solubility in water but are more soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions for cell culture.[12]
-
Recommended Stock Concentration: Prepare a concentrated stock solution to minimize the volume of organic solvent added to your media. A final solvent concentration in the media should typically be kept below 0.5% to avoid cytotoxicity.
-
Proper Dissolution: Ensure the drug is completely dissolved in the solvent before adding it to the media. Gentle warming and vortexing can aid dissolution.
Step 2: Optimize the Dilution into Media
The way you dilute your stock solution into the growth media can significantly impact its solubility.
-
Pre-warm the Media: Always add the stock solution to media that has been pre-warmed to the experimental temperature (e.g., 37°C).
-
Gradual Dilution: Add the stock solution drop-wise to the media while gently swirling. This avoids "solvent shock" and allows for better dispersion of the drug molecules.
-
Two-Step Dilution: For high final concentrations, consider a two-step dilution. First, dilute the stock into a small volume of media, then add this intermediate dilution to the final volume.
Step 3: Determine the Maximum Soluble Concentration
It is essential to determine the solubility limit of this compound in your specific experimental conditions. See the detailed protocol below.
Step 4: Evaluate the Impact of Media Components
-
Serum vs. Serum-Free: Test the solubility of this compound in both your base medium and the complete, serum-supplemented medium. This will help determine if serum components are contributing to the precipitation.
-
pH Adjustment: While not always feasible for cell culture experiments, you can test the solubility in buffers of varying pH to understand its pH-dependent solubility in your system.
Quantitative Data Summary
Table 1: Solubility of this compound Components in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Trimethoprim | Water | ~0.4 mg/mL | [3] |
| DMSO | ~20 mg/mL | [12] | |
| Dimethylformamide (DMF) | ~13 mg/mL | [12] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [12] | |
| Sulfadiazine | Methanol | Low (~0.1 mg/mL) | |
| Water | Poorly soluble | ||
| Dilute mineral acids and bases | Readily soluble |
Table 2: pH-Dependent Solubility of this compound Components
| Compound | pH Condition | Solubility Trend | Reference |
| Trimethoprim | Decreasing pH (more acidic) | Increases | [4] |
| Increasing pH (more alkaline) | Decreases | [4] | |
| Sulfadiazine | Decreasing pH (more acidic) | Decreases | [4][9] |
| Increasing pH (more alkaline) | Increases | [4][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes how to prepare a 100X stock solution of this compound in DMSO.
Materials:
-
Trimethoprim powder
-
Sulfadiazine powder
-
DMSO (cell culture grade)
-
Sterile, conical tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate Required Amounts: For a typical 5:1 ratio of sulfadiazine to trimethoprim, weigh out the appropriate amounts of each powder.
-
Dissolve in DMSO: In a sterile conical tube, add the trimethoprim and sulfadiazine powders. Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL trimethoprim and 50 mg/mL sulfadiazine).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. Gentle warming in a 37°C water bath can be used if necessary. Visually inspect to ensure no solid particles remain.
-
Sterile Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Medium
This protocol will help you find the highest concentration of this compound that remains soluble in your specific growth medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Your specific complex growth medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of your this compound stock solution in pre-warmed media. For example, prepare final concentrations ranging from your intended working concentration to several-fold higher.
-
Incubation: Incubate the dilutions under your normal experimental conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 2-4 hours).
-
Visual Inspection: After incubation, visually inspect each tube or well for any signs of cloudiness or precipitate.
-
Microscopic Examination: Place a small aliquot of each dilution onto a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear, both visually and microscopically, is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Key factors contributing to this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. huvepharma.com [huvepharma.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. CN104800229A - Compound sulfadiazine suspension and preparation method thereof - Google Patents [patents.google.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Comparative Efficacy of Tribrissen® vs. Enrofloxacin for Canine Pyoderma: A Guide for Researchers
Executive Summary
Both Tribrissen® and enrofloxacin are established treatments for canine pyoderma, a common bacterial skin infection. Enrofloxacin, a fluoroquinolone antibiotic, generally exhibits a higher reported efficacy rate and a rapid bactericidal mechanism of action. This compound®, a potentiated sulfonamide, offers a dual-action bacteriostatic (and ultimately bactericidal) effect through the sequential blockade of folic acid synthesis in bacteria. The choice between these two antimicrobials may depend on several factors, including the severity of the infection, the causative pathogen's susceptibility, and the individual patient's health status.
Data Presentation: Clinical Efficacy
The following tables summarize the quantitative data on the clinical efficacy of this compound® and enrofloxacin in treating canine pyoderma, as reported in separate clinical trials.
Table 1: Clinical Efficacy of this compound® (Trimethoprim-Sulfadiazine) in Canine Superficial Pyoderma
| Treatment Group | Dosage | Cure Rate at 3 Weeks | Cure Rate at 6 Weeks |
| Trimethoprim-Sulfadiazine | 30 mg/kg once daily | 38.5% | 75.9% |
| Trimethoprim-Sulfadiazine | 30 mg/kg twice daily | 57.1% | 78.6% |
Data extracted from a blinded clinical trial involving 50 dogs with superficial pyoderma. The differences in cure rates between the two dosing regimens were not statistically significant.
Table 2: Clinical Efficacy of Enrofloxacin in Canine Bacterial Pyoderma
| Treatment Group | Dosage | Duration | Clinical Response |
| Enrofloxacin | 2.5 mg/kg every 12h | 2 to 14 weeks | 93.3% "excellent response" |
| Enrofloxacin | 5 mg/kg once daily | Until clinical recovery | "Excellent" in all cases of recurrent pyoderma |
| Enrofloxacin (oral + topical) | 10 mg/kg/day (oral) + 0.5% gel | 8-12 days | "Complete success" in all cases of unresponsive deep pyoderma |
Data compiled from multiple independent studies. The definition of "excellent response" and "complete success" may vary between studies.
In Vitro Susceptibility
The primary causative agent of canine pyoderma is Staphylococcus pseudintermedius. The following table presents the in vitro susceptibility of S. pseudintermedius to trimethoprim-sulfamethoxazole (as a proxy for trimethoprim-sulfadiazine) and enrofloxacin (and its metabolite, ciprofloxacin).
Table 3: In Vitro Susceptibility of Staphylococcus pseudintermedius
| Antimicrobial Agent | Susceptibility Rate | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Trimethoprim-Sulfamethoxazole | 90.6% (in one study) | ≤10 (median) | 320 (in another study on MRSP) |
| Enrofloxacin/Ciprofloxacin | 82.6% - 92.5% (susceptible) | 0.125 | 0.25 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from multiple sources and may vary based on geographic location and bacterial strain.
Experimental Protocols
Trimethoprim-Sulfadiazine Efficacy Trial (Messinger et al., 1993 - Inferred Methodology)
-
Study Design: A blinded clinical trial.
-
Subjects: 50 dogs diagnosed with superficial pyoderma.
-
Inclusion Criteria: Presence of clinical signs of superficial pyoderma.
-
Exclusion Criteria: Not explicitly detailed in available abstracts.
-
Treatment Groups:
-
Group 1: Trimethoprim-sulfadiazine at 30 mg/kg administered orally once daily.
-
Group 2: Trimethoprim-sulfadiazine at 30 mg/kg administered orally twice daily.
-
-
Duration: Clinical efficacy was assessed at 3 weeks and, if necessary, at 6 weeks of therapy.
-
Outcome Assessment: The primary outcome was the percentage of dogs "cured" of their pyoderma at the assessment time points. The specific scoring system for determining a cure was not detailed in the available abstract.
Enrofloxacin Efficacy Trial (Paradis et al., 1990 - Inferred Methodology)
-
Study Design: Clinical trial.
-
Subjects: 30 dogs diagnosed with bacterial pyoderma.
-
Inclusion Criteria: Diagnosis of bacterial pyoderma.
-
Exclusion Criteria: Not explicitly detailed in the available abstract.
-
Treatment Protocol: Enrofloxacin administered orally at a dose of 2.5 mg/kg of body weight every 12 hours.
-
Duration: Treatment duration ranged from 2 to 14 weeks.
-
Outcome Assessment: Dogs were re-examined at the end of the antibiotic treatment, and the response was categorized. An "excellent response" was the primary success metric. The specific criteria for this categorization were not detailed in the available abstract.
Mechanisms of Action & Signaling Pathways
This compound® (Trimethoprim-Sulfadiazine)
This compound® employs a sequential blockade of the bacterial folic acid synthesis pathway, which is essential for DNA and protein synthesis.
Mechanism of action for this compound®.
Enrofloxacin
Enrofloxacin is a fluoroquinolone that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, enrofloxacin leads to DNA damage and ultimately bacterial cell death.[1][2][3]
Mechanism of action for Enrofloxacin.
Experimental Workflow for a Canine Pyoderma Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating an antibiotic for canine pyoderma, based on common practices identified in the literature.
Generalized workflow for a canine pyoderma clinical trial.
Conclusion
Based on the available data, enrofloxacin appears to demonstrate a higher initial clinical efficacy rate in the treatment of canine pyoderma compared to trimethoprim-sulfadiazine. However, a direct, head-to-head clinical trial is necessary for a definitive comparison. The twice-daily dosing of trimethoprim-sulfadiazine showed a trend towards better efficacy at 3 weeks compared to once-daily administration. The choice of antibiotic should be guided by bacterial culture and sensitivity testing, especially in cases of recurrent or deep pyoderma, to ensure optimal therapeutic outcomes and mitigate the development of antimicrobial resistance. Further research with standardized protocols and outcome measures is warranted to provide a more direct comparison of these two important therapeutic agents.
References
In vitro comparison of Tribrissen and amoxicillin-clavulanate against Staphylococcus pseudintermedius
A Comparative analysis of in vitro efficacy for researchers and drug development professionals.
Staphylococcus pseudintermedius is a leading canine pathogen, and rising antimicrobial resistance necessitates a careful evaluation of therapeutic options. This guide provides an objective, data-driven comparison of the in vitro activity of two commonly used veterinary antibiotics: Tribrissen (trimethoprim-sulfadiazine) and amoxicillin-clavulanate, against this formidable bacterium.
Performance at a Glance: Susceptibility Data
The following table summarizes the susceptibility of Staphylococcus pseudintermedius to amoxicillin-clavulanate and trimethoprim-sulfamethoxazole as reported in various studies. It is important to note that "potentiated sulfonamides" or "trimethoprim-sulfamethoxazole" are used as representatives for this compound, as they belong to the same class of antibiotics and work via the same mechanism.
| Antibiotic Agent | Number of Isolates | Susceptibility Rate (%) | Study |
| Amoxicillin-Clavulanate | 106 | 92.5% | Matanović et al. (2012)[1] |
| 74 | 90.5% | Lee et al. (2014)[2] | |
| 50 | 94% | Yoon et al. (2015)[3] | |
| Not Specified | No resistance found in several studies | Zur et al. (2011)[4] | |
| 60 | No resistance observed | Rubin et al. (2011)[5][6] | |
| Trimethoprim-Sulfamethoxazole | 106 | 90.6% | Matanović et al. (2012)[1] |
| 60 | 95% (5% resistance) | Rubin et al. (2011)[5][6] | |
| 115 (methicillin-resistant) | 21.6% | Pires et al. (2016)[7] | |
| 50 | <50% | Yoon et al. (2015)[3] | |
| 60 (all isolates) | 38.33% | Papich et al. (2023)[8] |
Note: Susceptibility rates can vary significantly based on geographical location, the source of the isolates (e.g., skin infections, otitis), and whether the strains are methicillin-resistant (MRSP). For instance, resistance to trimethoprim-sulfamethoxazole has been noted to be higher in some studies, particularly in MRSP isolates.[7][9]
Experimental Methodologies
The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The two most common protocols employed are:
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative test that assesses the susceptibility of a bacterium to a panel of antibiotics.
Caption: Workflow for the disk diffusion susceptibility test.
Protocol:
-
Bacterial Inoculum Preparation: A standardized suspension of the S. pseudintermedius isolate is prepared in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Mueller-Hinton Agar Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Antibiotic Disk Application: Paper disks impregnated with a specific concentration of amoxicillin-clavulanate or trimethoprim-sulfamethoxazole are placed on the agar surface.
-
Incubation: The plates are incubated at a specified temperature (typically 35-37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
-
Interpretation: The measured zone diameters are compared to established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) to classify the isolate as susceptible, intermediate, or resistant.[2]
Broth Microdilution / Agar Dilution (Minimum Inhibitory Concentration - MIC)
The broth microdilution or agar dilution methods are quantitative tests used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Serial Antibiotic Dilutions: A series of decreasing concentrations of the antibiotic are prepared in a liquid growth medium (broth microdilution) or incorporated into agar (agar dilution).
-
Inoculation: Each dilution is inoculated with a standardized concentration of the S. pseudintermedius isolate.
-
Incubation: The microtiter plates or agar plates are incubated under appropriate conditions.
-
Visual Inspection: After incubation, the wells or plates are visually inspected for turbidity (growth).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth. This value is then compared to CLSI breakpoints to determine susceptibility.[5]
Logical Framework for Comparison
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Antibiotic resistance profiles of Staphylococcus pseudintermedius isolates from canine patients in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijvm.org.il [ijvm.org.il]
- 5. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antimicrobial Susceptibility of Staphylococcus pseudintermedius Isolates of Human and Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
Validating Tribrissen's Bactericidal Efficacy: A Comparative Time-Kill Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bactericidal activity of Tribrissen (a brand name for trimethoprim and sulfadiazine) with other commonly used veterinary antibiotics. The analysis is supported by experimental data from time-kill curve studies, offering insights into the pharmacodynamics of these antimicrobial agents.
Executive Summary
This compound demonstrates effective bactericidal activity through a synergistic mechanism that inhibits bacterial folic acid synthesis. Time-kill curve analysis, a method for assessing the rate and extent of bacterial killing, validates this activity. This guide compares the performance of this compound against common alternatives such as amoxicillin-clavulanic acid, enrofloxacin, and cephalexin, presenting available quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Mechanism of Action: Synergistic Inhibition of Folate Synthesis
This compound's efficacy stems from the synergistic action of its two active ingredients, trimethoprim and sulfadiazine. These components sequentially block the bacterial pathway for synthesizing tetrahydrofolic acid, a crucial cofactor in the production of nucleic acids and amino acids. Sulfadiazine, a sulfonamide, competitively inhibits the enzyme dihydropteroate synthetase, preventing the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid. Subsequently, trimethoprim potently and selectively inhibits bacterial dihydrofolate reductase, the enzyme responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid.[1][2] This dual blockade results in a bactericidal effect, where bacterial growth is not only inhibited but the bacteria are actively killed.
References
A Comparative Analysis of Tribrissen and Co-trimoxazole in the Management of Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tribrissen (a combination of trimethoprim and sulfadiazine) and co-trimoxazole (a combination of trimethoprim and sulfamethoxazole) in the context of treating respiratory infections. This document synthesizes available experimental data on their mechanisms of action, clinical efficacy, pharmacokinetic profiles, and adverse effects to offer an objective evaluation for research and development purposes.
Mechanism of Action: A Synergistic Blockade
Both this compound and co-trimoxazole employ a synergistic mechanism of action by sequentially inhibiting the bacterial folic acid synthesis pathway, which is crucial for DNA, RNA, and protein synthesis. This dual blockade results in a bactericidal effect, whereas the individual components are typically bacteriostatic.[1]
-
Sulfonamides (Sulfadiazine in this compound and Sulfamethoxazole in Co-trimoxazole): These components competitively inhibit the enzyme dihydropteroate synthetase, which prevents the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.
-
Trimethoprim: This component inhibits the enzyme dihydrofolate reductase, blocking the subsequent conversion of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid.
The differing sulfonamide components are the primary distinction between the two drugs and may influence their pharmacokinetic properties and clinical efficacy.
Clinical Efficacy in Respiratory Infections: A Comparative Overview
Direct comparative clinical trials between this compound and co-trimoxazole for respiratory infections are limited. However, a notable randomized, double-blind clinical trial involving 200 patients with acute respiratory infections (pneumonia, bronchitis, and tonsillitis) demonstrated a statistically significant superiority of the trimethoprim-sulfadiazine combination (the components of this compound) over the trimethoprim-sulfamethoxazole combination (co-trimoxazole) in overall efficacy.[2]
The study highlighted that pneumonia and bronchitis responded more favorably to the trimethoprim-sulfadiazine combination.[2] Furthermore, the duration of fever was significantly shorter in the group treated with the trimethoprim-sulfadiazine combination.[2]
Table 1: Comparative Clinical Efficacy in Acute Respiratory Infections
| Outcome Measure | Trimethoprim-Sulfadiazine (this compound components) | Trimethoprim-Sulfamethoxazole (Co-trimoxazole) | Statistical Significance |
| Overall Efficacy | Superior | - | p < 0.001[2] |
| Response in Pneumonia | More Favorable | - | Not specified[2] |
| Response in Bronchitis | More Favorable | - | Not specified[2] |
| Duration of Fever | Shorter | - | p < 0.001[2] |
In Vitro Antibacterial Activity
The in vitro efficacy of both combinations against common respiratory pathogens is a critical factor in their clinical utility. While comprehensive head-to-head comparative data is scarce, available studies suggest potential differences in their activity spectra.
A study comparing the in vitro activities of sulfamethoxazole and sulfadiazine in combination with trimethoprim against 125 bacterial strains found that the sulfadiazine combination was more effective against 4 of the 13 tested species or genera.[3]
Table 2: In Vitro Susceptibility of Key Respiratory Pathogens (MIC90 in µg/mL)
| Pathogen | Trimethoprim-Sulfadiazine (this compound) | Co-trimoxazole (Trimethoprim-Sulfamethoxazole) |
| Streptococcus pneumoniae | Data not available | Resistance varies regionally[4] |
| Haemophilus influenzae | Data not available | MICs for susceptible strains are generally low, but resistance has been reported[5][6] |
| Moraxella catarrhalis | Data not available | Generally susceptible[7] |
Note: Specific comparative MIC90 data for this compound versus co-trimoxazole against these key respiratory pathogens is limited in the public domain. The development of resistance to co-trimoxazole in S. pneumoniae and H. influenzae has been a growing concern.[4][5]
Pharmacokinetic Properties: A Focus on Respiratory Tissue Penetration
The ability of an antibiotic to penetrate the site of infection is paramount to its efficacy. For respiratory infections, concentrations in lung tissue and bronchial secretions are key pharmacokinetic parameters.
Studies have shown that trimethoprim generally achieves higher concentrations in lung tissue than in serum.[1][8] Conversely, the diffusion of sulfamethoxazole into lung tissue is reported to be low.[1] One study on the trimethoprim-sulfadiazine combination in nasal secretions found that both components exceeded the MIC values for common respiratory pathogens.[9]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Trimethoprim-Sulfadiazine (this compound) | Co-trimoxazole (Trimethoprim-Sulfamethoxazole) |
| Trimethoprim Lung Tissue Penetration | Good, with tissue concentrations exceeding serum levels[10] | Good, with tissue concentrations higher than in serum[1] |
| Sulfonamide Lung Tissue Penetration | Data on sulfadiazine specifically in human lung tissue is limited, but it penetrates nasal secretions[9] | Low diffusion of sulfamethoxazole into lung tissue[1] |
| Half-life (Trimethoprim) | ~10-12 hours[11] | ~10-12 hours[11] |
| Half-life (Sulfonamide) | Sulfadiazine: ~10-17 hours | Sulfamethoxazole: ~9-11 hours |
Note: The slightly longer half-life of sulfadiazine compared to sulfamethoxazole may have implications for dosing intervals and sustained therapeutic concentrations.
Adverse Effect Profile
The safety profiles of both drug combinations are well-documented. The 1980 comparative study in respiratory infections reported a low incidence of side effects at 2% for both treatment groups.[2] However, a broader look at the adverse effects associated with each component is necessary for a complete picture.
Commonly reported side effects for both combinations include gastrointestinal disturbances (nausea, vomiting, diarrhea) and skin reactions (rash, pruritus).[3][12] More severe, though less common, adverse reactions can include hematological disorders, renal impairment, and hypersensitivity reactions.[12]
Table 4: Comparative Adverse Effect Profile
| Adverse Effect Category | This compound (Trimethoprim-Sulfadiazine) | Co-trimoxazole (Trimethoprim-Sulfamethoxazole) |
| Common | Gastrointestinal upset, skin rash[12] | Gastrointestinal upset, skin rash[3][13] |
| Serious (Rare) | Blood dyscrasias, keratoconjunctivitis sicca (in animals), liver inflammation[12] | Stevens-Johnson syndrome, toxic epidermal necrolysis, acute respiratory distress syndrome[2][3] |
| Reported Incidence in Comparative RTI Study | 2%[2] | 2%[2] |
Experimental Protocols
Clinical Trial Protocol for Comparative Efficacy
The following outlines a general protocol for a randomized, double-blind clinical trial to compare the efficacy of this compound and co-trimoxazole in treating acute bacterial respiratory infections, based on common clinical trial designs.
Key Methodological Steps:
-
Patient Selection: Recruit patients with a confirmed diagnosis of acute bacterial respiratory infection (e.g., pneumonia, bronchitis).
-
Inclusion/Exclusion Criteria: Define clear criteria for patient enrollment, including age, severity of infection, and absence of contraindications to either medication.
-
Randomization and Blinding: Randomly assign patients to receive either this compound or co-trimoxazole in a double-blind manner to prevent bias.
-
Treatment Regimen: Administer standardized doses of each medication for a defined period (e.g., 7-14 days).[2]
-
Efficacy Assessment: Evaluate clinical outcomes at the end of treatment and at a follow-up visit. This includes resolution of symptoms (clinical cure) and, where possible, microbiological testing to confirm the eradication of the pathogen (bacteriological eradication).
-
Safety Monitoring: Monitor and record all adverse events throughout the study period.
-
Statistical Analysis: Analyze the data to compare the clinical and bacteriological cure rates, as well as the incidence and severity of adverse events between the two groups.
In Vitro Antimicrobial Susceptibility Testing Protocol
The determination of Minimum Inhibitory Concentrations (MICs) is a standard method for assessing the in vitro activity of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this testing.
Key Methodological Steps:
-
Bacterial Isolates: Obtain clinical isolates of relevant respiratory pathogens (S. pneumoniae, H. influenzae, M. catarrhalis, etc.).
-
Media Preparation: Use appropriate testing media, such as Mueller-Hinton agar or broth, supplemented as necessary for fastidious organisms.
-
Inoculum Preparation: Prepare a standardized inoculum of each bacterial isolate.
-
Drug Dilution: Prepare serial dilutions of both this compound and co-trimoxazole.
-
Inoculation and Incubation: Inoculate the media containing the drug dilutions with the bacterial suspension and incubate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.
Conclusion
The available evidence, primarily from a key comparative clinical trial, suggests that this compound (trimethoprim-sulfadiazine) may offer a clinical advantage over co-trimoxazole (trimethoprim-sulfamethoxazole) in the treatment of acute respiratory infections, particularly pneumonia and bronchitis.[2] This could potentially be attributed to the different pharmacokinetic profiles of sulfadiazine and sulfamethoxazole, including tissue penetration. However, the limited availability of recent, direct comparative studies necessitates further research to confirm these findings and to provide a more detailed understanding of their relative in vitro activities against contemporary respiratory pathogens. Both combinations have a similar and generally low incidence of adverse effects in the context of short-term treatment for acute infections. For drug development professionals, the potential for improved efficacy with the sulfadiazine combination warrants further investigation in modern clinical settings.
References
- 1. [Lung tissue diffusion of intravenous trimethoprim-sulfamethoxazole combination (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfamethoxazole & Trimethoprim (Co-Trimoxazole): Risk of Acute Respiratory Distress Syndrome (ARDS) [npra.gov.my]
- 3. drugs.com [drugs.com]
- 4. Connection between trimethoprim-sulfamethoxazole use and resistance in Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance of Haemophilus influenzae to Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility of Haemophilus influenzae to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of uncomplicated urinary tract infections with trimethoprim versus sulfisoxazole, with special reference to antibody-coated bacteria and fecal flora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the pharmacokinetics and tissue residues of an oral trimethoprim/sulphadiazine formulation in healthy pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 12. Adverse reactions to co-trimoxazole in hospitalized medical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfadiazine/Trimethoprim | VCA Animal Hospitals [vcahospitals.com]
Assessing Cross-Resistance Between Tribrissen and Other Folate Pathway Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tribrissen (a combination of trimethoprim and sulfadiazine) with other folate pathway inhibitors, focusing on the critical aspect of cross-resistance. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways, this document aims to be a valuable resource for researchers in antimicrobial drug development.
Introduction to Folate Pathway Inhibition
The bacterial folate synthesis pathway is a crucial target for antimicrobial agents because folate is essential for the synthesis of nucleic acids and certain amino acids.[1][2] Unlike mammals, who obtain folate from their diet, many bacteria must synthesize it de novo, making this pathway an excellent target for selective toxicity.
This compound is a combination antimicrobial that leverages a sequential blockade of this pathway.[3] Its two components, sulfadiazine (a sulfonamide) and trimethoprim (a diaminopyrimidine), inhibit two different key enzymes:
-
Sulfonamides (e.g., sulfadiazine, sulfamethoxazole) are competitive inhibitors of dihydropteroate synthase (DHPS) . They mimic the natural substrate, para-aminobenzoic acid (PABA), preventing the synthesis of dihydropteroate.[2]
-
Diaminopyrimidines (e.g., trimethoprim, pyrimethamine) inhibit dihydrofolate reductase (DHFR) , which is responsible for the reduction of dihydrofolate to tetrahydrofolate, the active form of the vitamin.[2]
This synergistic action is effective even against some bacteria resistant to either component alone. However, the emergence and spread of resistance to both drug classes, often through the acquisition of drug-insensitive variants of the target enzymes, is a significant clinical concern. Understanding the patterns of cross-resistance between this compound and other folate pathway inhibitors is therefore essential for the development of new and effective antimicrobial strategies.
Folate Synthesis Pathway and Inhibitor Action
The following diagram illustrates the bacterial folate synthesis pathway and the points of inhibition for various drug classes.
Mechanisms of Resistance and Cross-Resistance
Resistance to folate pathway inhibitors can arise through several mechanisms:
-
Target Modification: The most common mechanism of resistance to both sulfonamides and trimethoprim is the acquisition of genes encoding drug-insensitive versions of DHPS (sul genes) and DHFR (dfr genes), respectively. These genes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread.
-
Target Overexpression: Increased production of the target enzymes can overcome the inhibitory effects of the drugs.
-
Reduced Drug Permeability/Efflux: Changes in the bacterial cell membrane that reduce drug uptake or actively pump the drug out can also confer resistance.
Cross-resistance occurs when resistance to one drug confers resistance to another. In the context of folate pathway inhibitors, this is most often observed within the same drug class (e.g., resistance to one sulfonamide often leads to resistance to others). However, cross-resistance between different classes can also occur, particularly when resistance is mediated by efflux pumps with broad substrate specificity.
A critical consideration is the potential for cross-resistance between the diaminopyrimidine components of different drug combinations, such as trimethoprim in this compound and pyrimethamine used in antimalarial therapies. Studies have suggested that cross-resistance between these two drugs exists, though it may not be complete.
Comparative In Vitro Activity Data
The following tables summarize minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) data from various studies, comparing the activity of different folate pathway inhibitors against susceptible and resistant bacterial and protozoan strains.
Table 1: Comparative Activity of Folate Pathway Inhibitors against Staphylococcus aureus
| Compound | Strain | Resistance Genotype | MIC (mg/L) |
| Trimethoprim | Wild-type | - | 0.5 |
| Resistant | dfrG | >2048 | |
| Sulfamethoxazole | Wild-type | - | 8 |
| Resistant | folP mutation | >2048 | |
| Co-trimoxazole | Wild-type | - | 0.5/9.5 |
| Resistant | dfrG | >32/608 | |
| Iclaprim | Wild-type | - | 0.125 |
| Trimethoprim-Resistant | dfrG | 2 |
Data synthesized from a study on multidrug-resistant S. aureus.[4][5] It is important to note that extensive cross-resistance was observed between iclaprim and trimethoprim; approximately 89% of trimethoprim-resistant strains showed non-susceptibility to iclaprim.[5]
Table 2: Comparative Activity of DHFR Inhibitors against Wild-Type and Trimethoprim-Resistant Escherichia coli
| Compound | E. coli DHFR Variant | IC50 (µM) |
| Trimethoprim | Wild-type | 0.02 |
| L28R mutant | 1.6 | |
| Compound CD15 | Wild-type | 75 |
| L28R mutant | 50 |
Data from a study on novel DHFR inhibitors.[6] This study highlights the potential of novel compounds to overcome existing resistance mutations.
Table 3: Comparative Activity of Antifolates against Plasmodium falciparum (Pyrimethamine-Resistant Strain)
| Compound | IC50 (nM) |
| Pyrimethamine | >1000 |
| Trimethoprim | 820 |
| Clociguanil | 0.23 |
| WR99210 | 0.07 |
Data from a study on novel antifolate drug combinations against P. falciparum.[7][8] This data suggests that while there is some cross-resistance between pyrimethamine and trimethoprim, novel DHFR inhibitors can retain high potency.
Experimental Protocols for Assessing Cross-Resistance
The following outlines a general methodology for assessing cross-resistance between folate pathway inhibitors, based on standard antimicrobial susceptibility testing protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][9][10][11][12][13]
Bacterial Strains
-
Include a panel of well-characterized bacterial strains, including:
-
Wild-type, susceptible reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Clinically isolated strains with known resistance to this compound (trimethoprim-sulfadiazine).
-
Genetically characterized strains with specific resistance mechanisms (e.g., carrying known dfr or sul genes).
-
Antimicrobial Agents
-
Obtain pure powders of the antimicrobial agents to be tested, including:
-
Trimethoprim
-
Sulfadiazine (or sulfamethoxazole as a representative sulfonamide)
-
Other diaminopyrimidines (e.g., pyrimethamine, iclaprim)
-
Other sulfonamides
-
Novel/investigational folate pathway inhibitors
-
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and quantitative technique for determining MICs.
Workflow for Broth Microdilution MIC Assay
Detailed Steps:
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB). For sulfonamide and trimethoprim testing, it is crucial that the medium has low levels of thymidine and thymine, as these can bypass the inhibitory effects of the drugs.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Plate Preparation: Prepare two-fold serial dilutions of each antimicrobial agent in the 96-well microtiter plates. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculation and Incubation: Inoculate the wells with the prepared bacterial suspension and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Data Analysis and Interpretation
-
Compare the MIC values of the different folate pathway inhibitors against the panel of susceptible and resistant strains.
-
A significant increase in the MIC of a drug against a this compound-resistant strain compared to a susceptible strain indicates cross-resistance.
-
Present the data in tables for clear comparison.
Conclusion
The assessment of cross-resistance between this compound and other folate pathway inhibitors is a complex but vital area of research. While resistance to one component of this compound, particularly trimethoprim, can confer cross-resistance to other diaminopyrimidines, the extent of this phenomenon varies depending on the specific drug and the underlying resistance mechanism. Novel antifolates are being developed that show promise in overcoming some of the common resistance mechanisms.
The experimental protocols outlined in this guide provide a standardized approach for researchers to generate robust and comparable data on cross-resistance. Such data is essential for understanding the limitations of current therapies and for guiding the development of the next generation of folate pathway inhibitors. By continuing to investigate these resistance patterns, the scientific community can work towards developing more durable and effective antimicrobial treatments.
References
- 1. Synergistic Antimicrobial Activities of Folic Acid Antagonists and Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. goums.ac.ir [goums.ac.ir]
- 4. academic.oup.com [academic.oup.com]
- 5. Resistance to antibacterial antifolates in multidrug-resistant Staphylococcus aureus: prevalence estimates and genetic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activities of novel antifolate drug combinations against Plasmodium falciparum and human granulocyte CFUs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. darvashco.com [darvashco.com]
- 10. EUCAST: Methodology and Instructions [eucast.org]
- 11. MIC EUCAST [mic.eucast.org]
- 12. EUCAST: MIC Determination [eucast.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
Head-to-Head Clinical Trial Simulation: Tribrissen vs. Cephalexin for Soft Tissue Infections in a Rat Model
A Comparative Analysis for Researchers and Drug Development Professionals
Comparative Drug Overview
| Feature | Tribrissen (Trimethoprim-Sulfadiazine) | Cephalexin |
| Drug Class | Potentiated Sulfonamide | First-Generation Cephalosporin |
| Mechanism of Action | Bactericidal; sequential blockade of folic acid synthesis.[1] | Bactericidal; inhibition of bacterial cell wall synthesis.[2] |
| Spectrum of Activity | Broad-spectrum against many Gram-positive and Gram-negative aerobic bacteria.[3][4] Not typically effective against Pseudomonas aeruginosa.[3][4] | Effective against most Gram-positive organisms like Staphylococcus aureus and Streptococcus pyogenes.[5][6][7] Moderate activity against some Gram-negative bacteria.[8] |
| Common Use in Rats | Treatment of various systemic infections.[3] | Used for treating deep skin (pyodermas) and soft tissue infections.[5] |
| Reported Dosage in Rats | Not specified in the provided results, but used in experimental models for other infections.[9][10] | 15 mg/kg, SQ, q12hr or 20 mg/kg, PO, q8hr.[5] |
Proposed Experimental Protocol for a Head-to-Head Trial
The following protocol outlines a standardized methodology for inducing and treating soft tissue infections in a rat model to directly compare the efficacy of this compound and cephalexin.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats, male, 8-10 weeks old.
-
Acclimatization: Minimum of 7 days under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Induction of Soft Tissue Infection:
-
Inoculum Preparation: A clinical isolate of Staphylococcus aureus (e.g., ATCC 25923), known to cause soft tissue infections, will be cultured to a mid-logarithmic phase. The bacterial concentration will be adjusted to approximately 1-5 x 10⁸ CFU/mL in sterile saline.
-
Infection Procedure:
-
Anesthetize the rat using isoflurane or a similar appropriate anesthetic.
-
Shave and disinfect a small area on the dorsal flank.
-
A small incision (approx. 1 cm) will be made through the skin and panniculus carnosus.
-
A sterile foreign body (e.g., a small piece of sterile silk suture) may be implanted to potentiate the infection.
-
The prepared bacterial inoculum (e.g., 0.1 mL) will be injected into the subcutaneous tissue at the incision site.
-
The incision will be closed with a single suture.
-
3. Treatment Groups:
-
Group 1 (Control): Vehicle control (e.g., sterile saline or appropriate vehicle for drug suspension), administered orally or subcutaneously.
-
Group 2 (this compound): Administered at a clinically relevant dose.
-
Group 3 (Cephalexin): Administered at a clinically relevant dose (e.g., 20 mg/kg, PO, q8hr).[5]
-
Administration: Treatment will commence 24 hours post-infection and continue for 7 days.
4. Efficacy Evaluation:
-
Clinical Scoring: Wounds will be observed and scored daily for signs of infection (e.g., erythema, edema, purulent discharge) on a standardized scale.
-
Wound Size Measurement: The area of erythema and any abscess formation will be measured daily.
-
Bacterial Load Quantification: At the end of the treatment period (Day 8), animals will be euthanized. A sample of the infected tissue will be excised, homogenized, and serially diluted for bacterial enumeration (CFU/gram of tissue).
-
Histopathology: A portion of the excised tissue will be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, necrosis, and tissue repair.
5. Statistical Analysis:
-
Data will be analyzed using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the outcomes between the treatment groups and the control group. A p-value of <0.05 will be considered statistically significant.
Visualizing the Experimental Workflow
Mechanism of Action: A Comparative Look
This compound and cephalexin employ distinct strategies to achieve their bactericidal effects. This compound acts through a sequential blockade of the bacterial folic acid synthesis pathway, a process essential for DNA, RNA, and protein synthesis.[1] Cephalexin, a member of the beta-lactam class of antibiotics, targets and inhibits the enzymes responsible for building the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.[2]
Conclusion
While both this compound and cephalexin are valuable tools in the management of soft tissue infections, their distinct mechanisms of action and spectra of activity may render one more suitable than the other depending on the causative pathogen. The experimental protocol detailed herein provides a framework for a definitive head-to-head comparison in a rat model. Such a study would yield crucial data on efficacy, enabling more informed decisions in both preclinical research and veterinary practice. The successful completion of such a trial would fill a significant gap in the current literature and provide valuable insights for the scientific community.
References
- 1. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. Cephalexin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trimethoprim Sulfa – Rat Guide [ratguide.com]
- 4. Trimethoprim- or Ormetoprim-Sulfonamide Combinations [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 5. Cephalexin Monohydrate – Rat Guide [ratguide.com]
- 6. The role of cephalexin in the treatment of skin and soft-tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Efficacy of two trimethoprim-sulphonamide combinations in experimental pyelonephritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Trimethoprim and Sulfamethoxazole in the Prevention and Treatment of Pneumocystis carinii Pneumonitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Tribrissen-Resistant E. coli Strain for Robust Control Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, the availability of well-characterized resistant bacterial strains is critical for the rigorous evaluation of new antimicrobial agents. This guide provides a comprehensive framework for the validation of a Tribrissen-resistant Escherichia coli strain, intended for use as a negative control in drug screening and efficacy studies.
This compound is a combination antimicrobial agent containing trimethoprim and sulfadiazine, which act synergistically to inhibit bacterial folic acid synthesis.[1][2][3][4] This sequential blockade is highly effective against a broad spectrum of bacteria.[2][5] However, the emergence of resistance poses a significant challenge in clinical and veterinary settings.[6][7][8] Therefore, a validated resistant strain is an invaluable tool for antimicrobial research.
This guide outlines the experimental protocols for confirming this compound resistance in a laboratory-generated E. coli strain and compares its performance with a susceptible (wild-type) counterpart.
Comparative Analysis of Susceptible and Resistant E. coli Strains
The following table summarizes the expected quantitative data from the validation experiments, providing a clear comparison between the wild-type (WT) susceptible E. coli and the putative this compound-resistant (E. coli-TR) strain.
| Parameter | Wild-Type (WT) E. coli | This compound-Resistant (E. coli-TR) | Method |
| Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) | ≤ 8/152 | ≥ 64/1216 | Broth Microdilution |
| MIC of Trimethoprim (µg/mL) | ≤ 8 | ≥ 64 | Broth Microdilution |
| MIC of Sulfadiazine (µg/mL) | ≤ 152 | ≥ 1216 | Broth Microdilution |
| Growth Rate in Drug-Free Medium (OD600/hour) | ~0.6 | ~0.55 | Growth Curve Analysis |
| Growth in Presence of this compound (4/76 µg/mL) | No significant growth | Uninhibited growth | Growth Curve Analysis |
Visualizing the Experimental Workflow and Mechanism of Action
To elucidate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the generation and validation of a this compound-resistant E. coli strain.
Caption: Mechanism of action of this compound and common bacterial resistance mechanisms.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the validation experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound (trimethoprim/sulfadiazine in a 1:5 ratio), Trimethoprim, and Sulfadiazine stock solutions
-
Wild-type (WT) E. coli and putative this compound-resistant (E. coli-TR) strains
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture WT E. coli and E. coli-TR strains in MHB overnight at 37°C.
-
Dilute the overnight cultures in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of this compound, trimethoprim, and sulfadiazine in MHB in the 96-well plates. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Growth Curve Analysis
Materials:
-
MHB
-
This compound stock solution
-
WT E. coli and E. coli-TR strains
-
96-well plates or culture flasks
-
Incubator shaker
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Cultures:
-
Prepare overnight cultures of WT E. coli and E. coli-TR as described for the MIC assay.
-
Dilute the cultures to an initial OD₆₀₀ of approximately 0.05 in fresh MHB.
-
-
Set up Experimental Conditions:
-
For each strain, prepare three sets of cultures:
-
No antibiotic (growth control)
-
Sub-inhibitory concentration of this compound (e.g., 4/76 µg/mL)
-
Inhibitory concentration of this compound (based on WT MIC, e.g., 8/152 µg/mL)
-
-
-
Incubation and Measurement:
-
Incubate the cultures at 37°C with shaking.
-
Measure the OD₆₀₀ at regular intervals (e.g., every hour) for up to 24 hours.
-
-
Data Analysis:
-
Plot OD₆₀₀ versus time to generate growth curves.
-
Calculate the growth rate during the exponential phase for the drug-free cultures.
-
Genetic Analysis for Resistance Determinants (Optional)
To further characterize the resistant strain, genetic analysis can be performed to identify the mechanisms of resistance.
Methods:
-
PCR and Sequencing: Amplify and sequence the genes encoding dihydrofolate reductase (dfr) and dihydropteroate synthase (folP/sul) to identify mutations that may prevent antibiotic binding.[9]
-
Quantitative PCR (qPCR): Investigate the overexpression of known efflux pump genes.[9]
The validation of a this compound-resistant E. coli strain through these standardized protocols will ensure its suitability as a reliable control for future antimicrobial research, contributing to the development of novel therapeutics to combat antibiotic resistance.
References
- 1. drugs.com [drugs.com]
- 2. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 6. Increases in rates of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]
A Comparative Analysis of Oral and Injectable Tribrissen Formulations: A Pharmacokinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of oral and injectable formulations of Tribrissen, a combination antimicrobial agent composed of trimethoprim and sulfadiazine. Understanding the differences in how this drug is absorbed, distributed, metabolized, and excreted is crucial for optimizing dosing regimens and ensuring therapeutic efficacy in veterinary species. This analysis synthesizes available experimental data to highlight the key distinctions between these two routes of administration.
Pharmacokinetic Profiles: A Head-to-Head Comparison
The pharmacokinetic parameters of a drug are essential indicators of its behavior in the body. The following table summarizes key data from studies comparing oral and injectable (intravenous or subcutaneous) formulations of trimethoprim-sulfadiazine in horses and dogs. It is important to note that the available data for direct comparison in dogs is less comprehensive than that for horses.
| Parameter | Species | Oral Formulation | Injectable Formulation (IV/SC) | Key Observations |
| Peak Plasma Concentration (Cmax) | Horse (Trimethoprim) | 1.31 - 1.72 µg/mL[1][2] | Not directly comparable (peak is at time zero for IV) | Oral administration results in a measurable peak concentration after a delay. |
| Horse (Sulfadiazine) | 12.11 - 15.45 µg/mL[1][2] | Not directly comparable (peak is at time zero for IV) | Similar to trimethoprim, oral dosing leads to a defined Cmax. | |
| Time to Peak Plasma Concentration (Tmax) | Horse (Trimethoprim) | Within 2 hours[1][2] | Not applicable for IV | Rapid absorption is observed with oral paste formulations in horses. |
| Horse (Sulfadiazine) | 1.84 - 2.59 hours[1][2] | Not applicable for IV | Sulfadiazine reaches its peak concentration slightly later than trimethoprim. | |
| Dog (Trimethoprim) | ~1 hour[3] | Not specified in comparative study | Rapid absorption is also seen in dogs following oral administration. | |
| Dog (Sulfadiazine) | ~4 hours[3] | Not specified in comparative study | Sulfadiazine absorption is slower than trimethoprim in dogs. | |
| Bioavailability (F) | Horse (Trimethoprim) | 57.7% - 67.0%[1][2] | 100% (by definition for IV) | A significant portion of the oral dose reaches systemic circulation in horses. |
| Horse (Sulfadiazine) | 57.6% - 65.9%[1][2] | 100% (by definition for IV) | Oral bioavailability of sulfadiazine is comparable to trimethoprim in horses. | |
| Elimination Half-Life (t1/2) | Dog (Trimethoprim) | 2.5 hours[3] | Not specified in comparative study | |
| Dog (Sulfadiazine) | 9.9 hours[3] | Not specified in comparative study | Sulfadiazine has a notably longer half-life than trimethoprim in dogs. |
Experimental Protocols
The data presented is derived from pharmacokinetic studies employing a crossover design. A typical experimental protocol for such a study is outlined below.
Generalized Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Generalized workflow for a two-period crossover pharmacokinetic study.
Methodology Details:
-
Animal Models: Studies typically involve healthy adult animals (e.g., horses, dogs) of a specific breed and weight range.
-
Housing and Diet: Animals are housed in controlled environments with standardized diets. Fasting prior to drug administration is a common practice to minimize food-drug interactions.
-
Drug Administration:
-
Oral: Formulations such as pastes, tablets, or suspensions are administered, often via gavage to ensure accurate dosing.
-
Injectable: Intravenous (IV) administration is typically via a catheter into a major vein (e.g., jugular). Subcutaneous (SC) or intramuscular (IM) injections are other common injectable routes.
-
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing and Analysis: Plasma is separated from the blood samples and stored frozen until analysis. Drug concentrations are quantified using validated analytical methods, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), bioavailability (F), and elimination half-life (t1/2), typically using non-compartmental analysis.
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound's antimicrobial activity stems from the synergistic action of its two components, trimethoprim and sulfadiazine. They sequentially block the bacterial pathway for synthesizing tetrahydrofolic acid, a crucial cofactor in the synthesis of purines and ultimately DNA.
Bacterial Folic Acid Synthesis Pathway
Caption: Sequential blockade of the bacterial folic acid synthesis pathway by sulfadiazine and trimethoprim.
This dual inhibition at two different steps in the same metabolic pathway results in a bactericidal effect and is a key advantage of this combination therapy. Mammalian cells are largely unaffected because they utilize pre-formed folic acid from their diet and do not synthesize it via this pathway.[4][5][6][7]
References
- 1. A comparative study of the pharmacokinetics of intravenous and oral trimethoprim/sulfadiazine formulations in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Pharmacokinetics of trimethoprim and sulfadiazine in the dog: urine concentrations after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Evaluating the Synergistic Effect of Tribrissen™ (Trimethoprim-Sulfadiazine) with other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic potential of Tribrissen™, a combination of trimethoprim and sulfadiazine, with other classes of antimicrobial agents. By leveraging the sequential blockade of the bacterial folic acid synthesis pathway, this compound™ serves as a cornerstone for combination therapies aimed at enhancing antimicrobial efficacy and combating resistance. This document synthesizes available experimental data, outlines detailed testing methodologies, and visualizes key pathways and workflows to support further research and development in this critical area.
Mechanism of Action: A Synergistic Foundation
This compound's inherent synergy stems from the complementary actions of its two components. Sulfadiazine, a sulfonamide antibiotic, inhibits dihydropteroate synthase (DHPS), an enzyme crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid.[1][2] Trimethoprim then targets a subsequent step in the same pathway, inhibiting dihydrofolate reductase (DHFR), which is responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid.[1][2] This sequential inhibition effectively halts the production of essential precursors for DNA, RNA, and protein synthesis in susceptible bacteria, leading to a bactericidal effect.[2][3]
The rationale for combining this compound™ with other antimicrobial agents is to exploit different mechanisms of action, potentially leading to enhanced bacterial killing, a broader spectrum of activity, and a reduced likelihood of the development of resistance.
Experimental Data on Synergistic Combinations
While extensive data on the synergy between trimethoprim and sulfadiazine is well-established, studies evaluating the combination of this compound™ (trimethoprim-sulfadiazine) with other antimicrobial classes are more specific. However, research on trimethoprim in combination with other agents provides valuable insights into potential synergistic interactions. The following tables summarize key quantitative data from in vitro studies.
Data Presentation
Table 1: Synergistic Effect of Trimethoprim with Aminoglycosides against Gram-Negative Bacilli
| Combination | Bacterial Species | No. of Strains | Synergy Evaluation Method | FICI* / FBCI** | Percentage of Synergy | Reference |
| Trimethoprim + Amikacin | Klebsiella pneumoniae | 20 | Checkerboard | 0.59 ± 0.19 / 0.55 ± 0.17 | 40% (FIC) / 50% (FBC) | [1][4] |
| Trimethoprim + Amikacin | Serratia marcescens | 20 | Checkerboard | 0.48 ± 0.18 / 0.54 ± 0.29 | 80% (FIC) / 65% (FBC) | [1][4] |
| Trimethoprim + Amikacin | Escherichia coli | 15 | Checkerboard | 0.60 ± 0.22 / 0.61 ± 0.22 | 46% (FIC) / 46% (FBC) | [1][4] |
| Trimethoprim + Amikacin | Gram-Negative Bacilli | 66 | Checkerboard | ≤ 0.5 | 52% (FIC) / 65% (FBC) | [5] |
| Trimethoprim + Sisomicin | Gram-Negative Bacilli | 66 | Checkerboard | ≤ 0.5 | 27% (FIC) / 36% (FBC) | [5] |
*FICI: Fractional Inhibitory Concentration Index; **FBCI: Fractional Bactericidal Concentration Index. Synergy is typically defined as an FICI or FBCI of ≤ 0.5.
Table 2: Synergistic Effect of Trimethoprim/Sulfamethoxazole with Other Antimicrobials
| Combination | Bacterial Species | No. of Strains | Synergy Evaluation Method | Synergy Definition | Percentage of Synergy | Reference |
| Trimethoprim/Sulfamethoxazole + Gentamicin | Escherichia coli & Klebsiella pneumoniae | 23 | Checkerboard | ≥ 2-log₂ dilution lowering of MIC | 61% | [6] |
| Trimethoprim + Gentamicin | Escherichia coli & Klebsiella pneumoniae | 23 | Checkerboard | ≥ 2-log₂ dilution lowering of MIC | 65% | [6] |
| Trimethoprim + Ciprofloxacin | Various Clinical Isolates | 121 | Checkerboard | FICI / FBCI | 31% (FIC) / 33% (FBC) | [7] |
| Trimethoprim/Sulfamethoxazole + Rifampin | Mycobacterium tuberculosis | Not specified | Not specified | Bactericidal effect | Not specified | [8] |
| Trimethoprim/Sulfamethoxazole + Doxycycline | Brucella melitensis | 16 | E-test & Checkerboard | FICI ≤ 0.5 | E-test: 93.75%, Checkerboard: 62.5% | [9] |
Experimental Protocols
Accurate evaluation of antimicrobial synergy requires standardized and detailed experimental protocols. The two most common in vitro methods are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound™ and the second antimicrobial agent at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).
-
Microtiter Plate Setup:
-
Dispense a fixed volume of sterile Mueller-Hinton broth into each well of a 96-well microtiter plate.
-
Create serial twofold dilutions of this compound™ along the x-axis (e.g., columns 1-10) and serial twofold dilutions of the second antimicrobial agent along the y-axis (e.g., rows A-G).
-
Column 11 should contain serial dilutions of the second agent alone, and row H should contain serial dilutions of this compound™ alone to determine their individual MICs. Well H12 serves as a growth control (no antimicrobial).
-
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate each well with the prepared bacterial suspension and incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis and FICI Calculation:
-
Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[10]
-
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antimicrobial combination over time.
-
Preparation of Cultures: Grow the test organism in a suitable broth medium to the logarithmic phase of growth.
-
Inoculum Preparation: Dilute the log-phase culture to a standardized starting inoculum, typically between 10⁵ and 10⁶ CFU/mL.
-
Exposure to Antimicrobials: Add the antimicrobial agents, alone and in combination, at specific concentrations (often based on their MICs, e.g., 0.5x MIC, 1x MIC, 2x MIC) to the bacterial suspensions. Include a growth control without any antimicrobial.
-
Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound™ via sequential blockade of the bacterial folic acid pathway.
References
- 1. Synergistic Activity of Trimethoprim and Amikacin Against Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synergistic Activity of Gentamicin with Trimethoprim or Sulfamethoxazole-Trimethoprim Against Escherichia coli and Klebsiella pneumoniae | Semantic Scholar [semanticscholar.org]
- 3. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergism of trimethoprim combined with aminoglycosides in vitro and in serum of volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Activity of Gentamicin with Trimethoprim or Sulfamethoxazole-Trimethoprim Against Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergism of trimethoprim and ciprofloxacin in vitro against clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The combination of sulfamethoxazole, trimethoprim, and isoniazid or rifampin is bactericidal and prevents the emergence of drug resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of Tribrissen: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of veterinary pharmaceuticals like Tribrissen is a critical component of laboratory safety and chemical management. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a combination of sulfadiazine and trimethoprim, aligning with regulatory guidelines and best practices. Adherence to these protocols is essential to prevent environmental contamination and ensure workplace safety.
Regulatory Framework
The disposal of pharmaceutical waste, including veterinary drugs, is governed by federal and state regulations. Key agencies involved include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA's Resource Conservation and Recovery Act (RCRA) outlines the management of hazardous and non-hazardous solid waste.[1] It is crucial to consult with your institution's environmental health and safety (EHS) department to ensure compliance with all applicable local and national regulations.[2][3]
Disposal Procedures for this compound
Based on the Safety Data Sheet (SDS) for this compound 80 Tablets and general guidelines for pharmaceutical waste, the primary method of disposal is incineration at an approved waste disposal plant.[2][4] Avoid releasing this compound into the environment.[4][5]
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Always refer to the product-specific SDS for the most accurate and up-to-date disposal information.[6] The SDS for this compound 80 Tablets specifies to "[d]ispose of contents and container in accordance with all local, regional, national and international regulations."[4]
-
Segregate Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Non-hazardous pharmaceutical waste should be kept separate from hazardous waste.[7]
-
Containerization: Place unused or expired this compound tablets, as well as any contaminated materials (e.g., gloves, weighing paper), into a designated, properly labeled, and sealed container for pharmaceutical waste destined for incineration.[8]
-
Labeling: Clearly label the waste container as "Pharmaceutical Waste for Incineration" and include the name of the substance (this compound).
-
Storage: Store the sealed container in a secure, designated area away from incompatible materials until it is collected by a licensed waste hauler.[5]
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed pharmaceutical waste disposal company to arrange for the pickup and incineration of the waste.
At-Home Disposal of Unused Veterinary Medications
For instances where institutional disposal is not an option, such as unused prescriptions at home, the following steps are recommended by the FDA and other veterinary sources. However, it's important to note that these are secondary options to take-back programs.
-
Do Not Flush: Unless specifically instructed, do not flush unused medications down the toilet or drain, as this can lead to water contamination.[8]
-
Utilize Take-Back Programs: The most recommended method for disposal is to use a drug take-back program. These may be available at local pharmacies, veterinary clinics, or through DEA-sponsored events.[5][9]
-
Mail-Back Programs: Some pharmacies and waste disposal services offer mail-back programs for unused medications.[9]
-
Disposal in Household Trash (if no other options are available):
-
Remove the medication from its original container.
-
Mix the tablets with an unpalatable substance such as used coffee grounds, dirt, or cat litter. Do not crush the tablets.
-
Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.
-
Dispose of the sealed container in the household trash.[9]
-
Black out all personal information on the original prescription bottle before recycling or discarding it.
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Primary Disposal Method | Incineration at an approved waste disposal plant | [2][4] |
| Environmental Precautions | Avoid release to the environment | [4][5] |
| RCRA Classification | Likely non-hazardous, but best practice is to treat as hazardous under Subpart P | [10][11] |
| DEA Regulation | Not a controlled substance | [6] |
Experimental Protocols Cited
The provided search results do not contain specific experimental protocols related to the disposal of this compound. The disposal procedures outlined are based on regulatory guidelines and safety data sheets.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. www2.zoetis.com.au [www2.zoetis.com.au]
- 5. msd.com [msd.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 8. cvma-watchdog.net [cvma-watchdog.net]
- 9. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tribrissen
Essential safety protocols and operational guidance for the handling and disposal of Tribrissen, a combination antimicrobial agent, are critical for maintaining a safe laboratory environment. Adherence to these procedures is paramount for minimizing exposure risks and ensuring the well-being of all personnel. This compound, a formulation of sulfadiazine and trimethoprim, can cause skin and eye irritation, allergic skin reactions, and is suspected of causing genetic defects.[1] Therefore, meticulous attention to personal protective equipment (PPE) and handling protocols is non-negotiable.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound in any of its forms (tablets, suspension, or injection), a comprehensive PPE strategy is the first line of defense. The following table summarizes the required protective gear.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves to prevent skin contact.[1][2] |
| Eye Protection | Safety glasses or goggles | Use eye protection to shield against dust or splashes.[1][2] |
| Respiratory Protection | Respirator | In case of inadequate ventilation or when handling powders that may generate dust, wear respiratory protection.[1][3] |
| Protective Clothing | Lab coat or protective suit | Wear protective clothing to prevent contamination of personal garments.[2] Contaminated work clothing should not be allowed out of the workplace.[1][2] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposing of this compound is essential to mitigate risks. The following step-by-step protocols provide clear instructions for laboratory professionals.
Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[1][2] Work in a well-ventilated area, such as a chemical fume hood, especially when dealing with powdered forms to avoid inhaling dust.[1][3]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Handling: Avoid all personal contact, including inhalation of dust or aerosols.[1] Do not eat, drink, or smoke in the handling area.[3]
-
Post-Handling: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][4]
Disposal Plan:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, wipes, and empty containers, should be collected in a designated and clearly labeled waste container.
-
Disposal: Dispose of the waste according to all local, regional, national, and international regulations.[2] Avoid release to the environment.[2] Unused material should be discarded.[4]
Emergency Procedures for this compound Exposure
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[1][2] |
| Eye Contact | Immediately flush the eyes continuously with running water for at least 20 minutes.[1] Ensure complete irrigation by keeping eyelids apart. Remove contact lenses if present and easy to do.[1] If eye irritation persists, seek medical attention.[1][2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] If respiratory symptoms occur, call a poison center or doctor.[1][2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting.[2] If the person is conscious, give small quantities of water to drink. Seek medical attention.[2] |
Visualizing Safe Handling Workflows
To further clarify the procedural steps for handling and emergency response, the following diagrams illustrate the necessary actions in a clear, sequential format.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Emergency response protocol for accidental exposure to this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
